molecular formula C19H38ClNO4 B15600848 Lauroyl-L-carnitine chloride CAS No. 6919-91-1

Lauroyl-L-carnitine chloride

カタログ番号: B15600848
CAS番号: 6919-91-1
分子量: 380.0 g/mol
InChIキー: PDBBUDRTWRVCFN-UNTBIKODSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lauroyl-L-carnitine chloride is a useful research compound. Its molecular formula is C19H38ClNO4 and its molecular weight is 380.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Lauroyl-L-carnitine Chloride in Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, an acylcarnitine derivative, has emerged as a potent permeation enhancer in drug delivery systems, particularly for improving the oral bioavailability of poorly absorbed therapeutic agents. Its mechanism of action is multifaceted, primarily involving the modulation of intestinal epithelial tight junctions to facilitate paracellular drug transport. This technical guide provides an in-depth analysis of the core mechanisms, supported by quantitative data from key in vitro studies. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of this compound's role in advanced drug delivery.

Introduction

The intestinal epithelium presents a formidable barrier to the oral absorption of many pharmaceutical compounds. The tight junctions between epithelial cells severely restrict the passage of molecules through the paracellular pathway. This compound, a cationic surfactant, has been identified as an effective absorption enhancer.[1][2] This document elucidates the molecular mechanisms by which this compound reversibly opens these junctions, thereby increasing the permeability of the intestinal barrier to co-administered drugs.

Core Mechanism of Action: Modulation of Tight Junctions

The primary mechanism by which this compound enhances drug delivery is through its interaction with and subsequent alteration of the protein components of epithelial tight junctions.

Impact on Claudin Proteins

Studies utilizing the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium, have demonstrated that acylcarnitines, including lauroylcarnitine (B1674569), significantly reduce the protein levels of specific claudins.[3] Claudins are a family of transmembrane proteins that are the primary determinants of tight junction barrier function.

A key study revealed that incubation of Caco-2 cell monolayers with lauroylcarnitine and palmitoylcarnitine (B157527) resulted in a decrease in the protein levels of claudin-1, claudin-4, and claudin-5.[3] Notably, the levels of claudin-2, -3, -6, and -7 were unaffected.[3] This selective reduction of key barrier-forming claudins is a critical aspect of the absorption-enhancing mechanism.

Alteration of Zonula Occludens-1 (ZO-1) Distribution

In addition to its effects on claudins, palmitoylcarnitine chloride (PCC), a closely related acylcarnitine, has been shown to alter the distribution of the tight junction-associated protein Zonula Occludens-1 (ZO-1).[1][4] ZO-1 is a scaffolding protein that links transmembrane tight junction proteins, such as claudins and occludin, to the actin cytoskeleton and plays a crucial role in the assembly and maintenance of tight junctions. At higher concentrations of PCC, the immunolocalization of ZO-1 at the cell periphery is disrupted.[1][4]

Quantitative Data on Permeability Enhancement

The modulatory effects of acylcarnitines on tight junction proteins translate into a measurable increase in epithelial permeability. The following tables summarize quantitative data from in vitro studies on Caco-2 and IEC-18 cell monolayers.

Table 1: Effect of Palmitoylcarnitine Chloride (PCC) on Transepithelial Electrical Resistance (TEER) in Caco-2 and IEC-18 Cell Monolayers [1][4]

Cell LinePCC Concentration (mM)Mean TEER (% of Control)
Caco-2 0.1~100
0.2~90
0.4~60
1.0~20
IEC-18 0.1~80
0.2~40
0.4~20
1.0~10

Table 2: Effect of Palmitoylcarnitine Chloride (PCC) on the Apparent Permeability (Papp) of Mannitol and PEG-4000 in Caco-2 and IEC-18 Cell Monolayers [1][4]

Cell LinePermeantPCC Concentration (mM)Fold Increase in Papp
Caco-2 Mannitol0.4~5
1.0~20
PEG-40000.4~4
1.0~15
IEC-18 Mannitol0.2~4
1.0~10
PEG-40000.2~3
1.0~8

Potential Transcellular Pathway Involvement: The OCTN2 Transporter

While the primary mechanism of action of this compound is believed to be paracellular, the involvement of transcellular pathways cannot be entirely ruled out. L-carnitine and its derivatives are known substrates for the organic cation/carnitine transporter 2 (OCTN2), which is expressed on the apical membrane of intestinal epithelial cells.[5] Interestingly, studies have suggested a potential link between OCTN2 and the tight junction protein ZO-1, regulated by protein kinase C (PKC).[5] This raises the possibility of a signaling cascade initiated by the interaction of this compound with OCTN2, which could in turn influence tight junction integrity.

G cluster_membrane Apical Membrane of Intestinal Epithelial Cell cluster_junction Tight Junction Complex LLCC Lauroyl-L-carnitine Chloride OCTN2 OCTN2 Transporter LLCC->OCTN2 Potential Interaction PKC Protein Kinase C (PKC) OCTN2->PKC Activates ZO1 ZO-1 PKC->ZO1 Phosphorylates ZO1_P Phosphorylated ZO-1 Claudins Claudin-1, -4, -5 (Decreased Expression) ZO1_P->Claudins Leads to ZO1->ZO1_P TJ_disruption Tight Junction Disruption Claudins->TJ_disruption Paracellular Increased Paracellular Drug Permeability TJ_disruption->Paracellular G start Seed Caco-2 cells on permeable supports culture Culture for 21-25 days in supplemented DMEM start->culture medium_change Change medium every 2-3 days culture->medium_change monolayer Confluent monolayer with tight junctions formed culture->monolayer G start Treat Caco-2 monolayers with Lauroyl-L-carnitine lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE and Electrotransfer lysis->sds_page immunoblot Immunoblotting with Claudin Antibodies sds_page->immunoblot detection Chemiluminescent Detection and Densitometry immunoblot->detection

References

The Role of Lauroyl-L-Carnitine Chloride in Mitochondrial Fatty Acid Transport: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, the ester of lauric acid and L-carnitine, is a key intermediate in the transport of medium-to-long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. As a C12 acylcarnitine, it is a crucial substrate for the carnitine shuttle system, a series of enzymatic steps essential for cellular energy metabolism, particularly in high-energy-demand tissues such as heart and skeletal muscle. This technical guide delineates the precise role of this compound within the mitochondrial fatty acid transport pathway, provides detailed experimental protocols for its study, and explores its potential implications in research and drug development.

Introduction: The Carnitine Shuttle and the Imperative of Fatty Acid Transport

The inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs), which are a primary fuel source for cellular respiration. To overcome this barrier, eukaryotes have evolved a specialized transport mechanism known as the carnitine shuttle. This multi-step process is responsible for the translocation of activated LCFAs from the cytosol into the mitochondrial matrix, where β-oxidation occurs. L-carnitine and its acylated derivatives, such as Lauroyl-L-carnitine, are central to this process.

The carnitine shuttle involves three key components:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane.

  • Carnitine-Acylcarnitine Translocase (CACT): An antiporter embedded in the inner mitochondrial membrane.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane.

This compound serves as the transportable form of lauric acid (a C12 saturated fatty acid) across the inner mitochondrial membrane.

The Core Mechanism: Lauroyl-L-Carnitine's Journey into the Mitochondria

The transport of the lauroyl group into the mitochondrial matrix via the carnitine shuttle is a cyclical process, as depicted below.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Lauroyl_CoA Lauroyl-CoA CPT1 CPT1 Lauroyl_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Lauroyl_Carnitine_ims Lauroyl-L-Carnitine CPT1->Lauroyl_Carnitine_ims CoA released CACT CACT Lauroyl_Carnitine_ims->CACT Lauroyl_Carnitine_matrix Lauroyl-L-Carnitine CACT->Lauroyl_Carnitine_matrix CPT2 CPT2 Lauroyl_Carnitine_matrix->CPT2 L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->CACT Lauroyl_CoA_matrix Lauroyl-CoA Beta_Oxidation β-Oxidation Lauroyl_CoA_matrix->Beta_Oxidation CPT2->L_Carnitine_matrix CPT2->Lauroyl_CoA_matrix CoA added

Diagram 1: The Carnitine Shuttle Pathway for Lauroyl-L-Carnitine.

Step-by-step process:

  • Activation in the Cytosol: Lauric acid is first activated to Lauroyl-CoA by an acyl-CoA synthetase on the outer mitochondrial membrane.

  • Conversion to Lauroyl-L-Carnitine: CPT1 catalyzes the transfer of the lauroyl group from Lauroyl-CoA to L-carnitine, forming Lauroyl-L-carnitine and releasing Coenzyme A (CoA) into the cytosol.

  • Translocation across the Inner Membrane: Lauroyl-L-carnitine moves into the intermembrane space and is then transported across the inner mitochondrial membrane into the matrix by CACT, in a 1:1 exchange for a molecule of free L-carnitine from the matrix.

  • Reconversion to Lauroyl-CoA: Inside the matrix, CPT2 facilitates the reverse reaction, transferring the lauroyl group from Lauroyl-L-carnitine back to a mitochondrial CoA molecule, regenerating Lauroyl-CoA and free L-carnitine.

  • Entry into β-Oxidation: The newly formed Lauroyl-CoA in the mitochondrial matrix is now available as a substrate for the β-oxidation pathway to produce acetyl-CoA, NADH, and FADH2.

Data on Substrate Specificity of Carnitine Shuttle Components

ComponentSubstrate ClassSpecificity Range for Acyl GroupNotes
Carnitine Palmitoyltransferase I (CPT1) Acyl-CoAsC12-C18Exhibits broad specificity for long-chain acyl-CoAs, with optimal activity generally observed for palmitoyl-CoA (C16). Lauroyl-CoA (C12) is a known substrate.[1]
Carnitine-Acylcarnitine Translocase (CACT) AcylcarnitinesC2-C18Transports a wide range of acylcarnitines. The mammalian transporter generally shows a higher affinity for acylcarnitines with longer carbon chains.[2] Lauroyl-L-carnitine is an effective substrate.
Carnitine Palmitoyltransferase II (CPT2) Acylcarnitines (forward reaction) / Acyl-CoAs (reverse reaction)C8-C18Active with medium- and long-chain acyl-CoAs in its reverse reaction. Lauroyl-CoA is a substrate for the formation of Lauroyl-L-carnitine in the mitochondrial matrix under certain conditions.

Experimental Protocols for Studying Lauroyl-L-Carnitine Transport and Metabolism

The following protocols are adapted from established methods for studying mitochondrial fatty acid oxidation and can be specifically applied to investigate the effects of Lauroyl-L-carnitine.

Measurement of Mitochondrial Respiration using Lauroyl-L-Carnitine

This protocol allows for the real-time measurement of oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells when provided with Lauroyl-L-carnitine as a substrate.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Mito Isolate Mitochondria or Permeabilize Cells Seed_Plate Seed Mitochondria/Cells in Seahorse Plate Isolate_Mito->Seed_Plate Add_Substrate Add Respiration Buffer + Lauroyl-L-Carnitine + Malate (B86768) Seed_Plate->Add_Substrate Equilibrate Equilibrate at 37°C Add_Substrate->Equilibrate Measure_Basal Measure Basal OCR Equilibrate->Measure_Basal Inject_ADP Inject ADP (State 3 Respiration) Measure_Basal->Inject_ADP Inject_Oligo Inject Oligomycin (State 4o Respiration) Inject_ADP->Inject_Oligo Inject_FCCP Inject FCCP (Maximal Respiration) Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A (Non-Mitochondrial Respiration) Inject_FCCP->Inject_Rot_AA Calculate_Rates Calculate Respiration Rates (Basal, ATP-linked, Maximal, etc.) Inject_Rot_AA->Calculate_Rates

Diagram 2: Experimental Workflow for Measuring Mitochondrial Respiration.

Principle: The rate of oxygen consumption is a direct measure of the electron transport chain activity. By providing Lauroyl-L-carnitine as the primary fuel source, its specific contribution to mitochondrial respiration can be quantified.

Methodology (adapted for Agilent Seahorse XFe Analyzer):

  • Preparation:

    • Isolate mitochondria from tissue (e.g., liver, heart, skeletal muscle) using differential centrifugation or prepare permeabilized cells.

    • Adhere isolated mitochondria (5-10 µ g/well ) or permeabilized cells to a Seahorse XF cell culture microplate.

  • Assay Medium:

    • Prepare a mitochondrial assay solution (e.g., MAS) containing: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.

    • Supplement the assay medium with Lauroyl-L-carnitine (e.g., 10-40 µM) and malate (e.g., 2 mM). Malate is required to replenish Krebs cycle intermediates.

  • Seahorse XF Assay:

    • Replace the culture or storage medium with the prepared assay medium.

    • Perform a standard mitochondrial stress test protocol with sequential injections of:

      • ADP: To stimulate State 3 respiration (ATP synthesis-linked).

      • Oligomycin: To inhibit ATP synthase and measure State 4o respiration (proton leak).

      • FCCP: A protonophore to uncouple the membrane and measure maximal electron transport chain capacity.

      • Rotenone/Antimycin A: To inhibit Complex I and III, respectively, and determine non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Normalize OCR data to the amount of mitochondrial protein per well.

    • Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, specifically driven by the oxidation of lauroyl-L-carnitine.

CPT1 and CPT2 Activity Assays

Principle: The activity of CPT1 and CPT2 can be measured spectrophotometrically by detecting the release of free CoA, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

Methodology for CPT1 Activity:

  • Sample Preparation: Use isolated mitochondria (20-50 µg protein).

  • Reaction Mixture: Prepare a reaction buffer containing 116 mM Tris-HCl (pH 8.0), 0.25% Triton X-100, 1.25 mM EDTA, 2.5 mM L-carnitine, and 0.2 mM DTNB.

  • Reaction Initiation: Start the reaction by adding Lauroyl-CoA (e.g., 50 µM).

  • Measurement: Immediately monitor the increase in absorbance at 412 nm at 37°C. The rate of change in absorbance is proportional to CPT1 activity.

Methodology for CPT2 Activity:

  • Sample Preparation: Use isolated mitochondria that have been subjected to freeze-thaw cycles to disrupt the outer membrane and expose CPT2.

  • Reaction Mixture: Use a similar reaction buffer as for CPT1.

  • Reaction Initiation: Start the reaction by adding Lauroyl-L-carnitine (e.g., 100 µM) and CoA (e.g., 50 µM).

  • Measurement: Monitor the increase in absorbance at 412 nm.

Role in Signaling and Drug Development

Potential Modulation of Cellular Signaling

While direct modulation of signaling pathways by Lauroyl-L-carnitine has not been extensively studied, L-carnitine and its derivatives are known to influence cellular energy sensing pathways.

Signaling_Pathway Lauroyl_Carnitine Lauroyl-L-Carnitine Beta_Oxidation Mitochondrial β-Oxidation Lauroyl_Carnitine->Beta_Oxidation ATP_Production Increased ATP Production Beta_Oxidation->ATP_Production AMP_ATP_Ratio Decreased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Inhibits Mito_Biogenesis Mitochondrial Biogenesis (PGC-1α) AMPK->Mito_Biogenesis Regulates FAO_Genes Fatty Acid Oxidation Gene Expression AMPK->FAO_Genes Regulates

Diagram 3: Potential Downstream Effects on AMPK Signaling.

Efficient transport of Lauroyl-L-carnitine and subsequent β-oxidation can lead to an increase in the cellular ATP pool, thereby decreasing the AMP/ATP ratio. This change in cellular energy status is a key regulator of AMP-activated protein kinase (AMPK), a master regulator of metabolism. While L-carnitine itself has been shown to affect AMPK signaling, the indirect effect of Lauroyl-L-carnitine as a fuel source is a plausible mechanism for influencing this pathway.

Applications in Drug Development and Mitochondrial Targeting

The carnitine shuttle system presents an attractive target for developing therapies for metabolic diseases. Furthermore, the ability of acylcarnitines to be actively transported into the mitochondrial matrix has led to research into their use as mitochondrial-targeting drug delivery vectors.

Potential applications include:

  • Metabolic Modulators: Compounds that modulate the activity of CPT1 or CPT2 can alter the rate of fatty acid oxidation, which is a therapeutic strategy being explored for conditions like type 2 diabetes and non-alcoholic fatty liver disease.

  • Mitochondrial Drug Delivery: By conjugating a therapeutic agent to L-carnitine or a derivative, it may be possible to hijack the carnitine shuttle to deliver drugs specifically to the mitochondria. This approach could be beneficial for delivering antioxidants, chemotherapeutics, or gene therapies directly to the site of action, potentially increasing efficacy and reducing off-target effects. Lauroyl-L-carnitine, with its long acyl chain, could serve as a lipophilic carrier for such targeted delivery.

Conclusion

This compound is an essential molecule in mitochondrial fatty acid metabolism, serving as the transport form of lauric acid across the inner mitochondrial membrane. Its efficient transport and subsequent oxidation are vital for cellular energy homeostasis. While specific kinetic data for Lauroyl-L-carnitine are limited, its role as a substrate for the carnitine shuttle is well-established within the broader context of long-chain fatty acid metabolism. The experimental protocols provided herein offer a framework for researchers to further investigate the specific effects of Lauroyl-L-carnitine on mitochondrial function. Continued research into the nuances of acylcarnitine transport and metabolism will undoubtedly open new avenues for therapeutic intervention in a range of metabolic and mitochondrial diseases.

References

Lauroyl-L-carnitine chloride as a potential biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and obesity, represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, monitoring disease progression, and developing targeted therapies. Acylcarnitines, intermediates of fatty acid metabolism, have emerged as significant indicators of mitochondrial function and metabolic flexibility. Among these, Lauroyl-L-carnitine (C12), a medium-chain acylcarnitine, is gaining attention as a potential biomarker.[1] This technical guide provides a comprehensive overview of Lauroyl-L-carnitine chloride's role in metabolic pathophysiology, details on its quantification, and its potential utility as a diagnostic and therapeutic marker.

Introduction to Acylcarnitines and Metabolic Health

The Central Role of L-Carnitine in Metabolism

L-carnitine is a vital, vitamin-like compound synthesized from the amino acids lysine (B10760008) and methionine, and also obtained from dietary sources like red meat.[2] Its primary physiological function is to act as a shuttle for long-chain fatty acids, transporting them from the cytoplasm across the inner mitochondrial membrane into the mitochondrial matrix for β-oxidation and subsequent energy production.[2][3][4] This process is fundamental for cellular energy homeostasis, especially in high-energy-demand tissues like skeletal and cardiac muscle.[5][6] Beyond its role in fatty acid transport, L-carnitine is also crucial for buffering the mitochondrial acyl-CoA/CoA ratio, removing toxic acyl groups from mitochondria, and protecting cellular membranes.[7][8]

Acylcarnitines: Formation and Function

Acylcarnitines are esters of L-carnitine and fatty acids. They are categorized by the length of their fatty acid chain: short-chain (C2-C5), medium-chain (C6-C12), and long-chain (C14-C20).[1] The formation of acylcarnitines is catalyzed by a family of enzymes called carnitine acyltransferases.[8] Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm and then converted to acylcarnitines by carnitine palmitoyltransferase I (CPT1) to cross the outer mitochondrial membrane. After transport into the matrix by carnitine-acylcarnitine translocase (CACT), carnitine palmitoyltransferase II (CPT2) converts them back to acyl-CoAs for β-oxidation.[9][10] The circulating profile of acylcarnitines can therefore reflect the state of mitochondrial fatty acid oxidation.[11]

Metabolic Disorders and Mitochondrial Dysfunction

Metabolic disorders such as obesity, insulin resistance, and type 2 diabetes are often characterized by mitochondrial dysfunction and metabolic inflexibility—the impaired ability of cells to switch between fuel sources (e.g., glucose and fatty acids).[6][12] In states of excess lipid supply, the rate of fatty acid uptake and oxidation can exceed the capacity of the tricarboxylic acid (TCA) cycle, leading to the accumulation of incomplete oxidation intermediates, including specific acylcarnitine species.[13] This accumulation is a key feature of metabolic distress and is increasingly linked to the pathophysiology of insulin resistance.[13][14]

Lauroyl-L-Carnitine (C12) in Metabolic Pathophysiology

Lauroyl-L-carnitine, also known as C12-carnitine, is a medium-chain acylcarnitine.[1] While much research has focused on long-chain acylcarnitines (LCACs), medium-chain species are also implicated in metabolic dysregulation.

Association with Insulin Resistance

Elevated levels of medium and long-chain acylcarnitines are associated with insulin resistance.[13] In conditions of high lipid availability, such as obesity, incomplete fatty acid oxidation leads to a buildup of these metabolites.[14] This accumulation can interfere with insulin signaling pathways. Studies have shown that the inability to suppress acylcarnitine levels during insulin infusion is a characteristic of type 2 diabetes, reflecting increased lipid flux and impaired metabolic flexibility.[13] While some studies in HIV-positive individuals found lower levels of circulating C12 to be associated with insulin resistance, suggesting impaired fatty acid uptake, other research points towards accumulation in tissues like muscle.[14][15]

Proposed Mechanisms of Action

Several mechanisms have been proposed for how elevated acylcarnitines contribute to metabolic dysfunction:

  • Insulin Signaling Interference: Long-chain acylcarnitines have been shown to induce dephosphorylation of the insulin receptor (InsR) by activating protein tyrosine phosphatase 1B (PTP1B).[16] This action blunts the insulin signal at a very early stage. They may also inhibit the downstream protein kinase B (Akt), further impairing the cellular response to insulin.[16]

  • Oxidative Stress: Treatment of muscle cells with both short- and long-chain acylcarnitines has been demonstrated to increase oxidative stress by two to three times, which in turn contributes to insulin resistance.[14] This effect was reversible with antioxidant treatment.[14]

  • Inflammation: Certain acylcarnitines, including C12, have been shown to activate inflammatory signaling pathways like NF-κB in cell-based assays, suggesting a potential link between metabolic dysregulation and chronic inflammation.[9]

Quantitative Data on Acylcarnitines in Metabolic Disorders

Direct quantitative data for Lauroyl-L-carnitine across different studies is not consistently reported in a standardized format. However, the general trend is that a dysregulated acylcarnitine profile, often characterized by an increase in medium-to-long-chain species, is associated with metabolic disease.

ConditionAnalyte(s)ObservationImplicationReference
Insulin Resistance / Obesity Long-chain acylcarnitinesLevels fail to suppress post-meal or during insulin infusion in insulin-resistant individuals compared to lean subjects.Impaired metabolic flexibility and incomplete fatty acid oxidation.[13]
Type 2 Diabetes Long-chain acylcarnitines (C12-C16)Increased excretion in urine compared to controls.Disrupted fatty acid metabolism.[5]
Skeletal Muscle Insulin Resistance C16:0, C14:0 acylcarnitinesTreatment of myotubes resulted in a 20-30% decrease in insulin-stimulated Akt phosphorylation.Acylcarnitines can directly induce insulin resistance in muscle cells.[14]
Primary Carnitine Deficiency Urinary Lauroyl-L-carnitineElevated levels are correlated with this genetic disorder of fatty acid oxidation.Serves as a diagnostic biomarker for specific inborn errors of metabolism.[17]
Cardiovascular Disease in T2DM Acetylcarnitine (C2)Elevated levels are independently associated with increased CVD risk in patients with Type 2 Diabetes.Short-chain acylcarnitines also reflect metabolic stress with clinical consequences.[18]

Experimental Protocols for Lauroyl-L-Carnitine Analysis

The gold standard for the quantitative analysis of lauroyl-L-carnitine and other acylcarnitines in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19]

Sample Collection and Preparation
  • Specimen Type: Frozen plasma is typically used.[20] Urine can also be analyzed.[17]

  • Collection: Blood should be collected in a green-top (sodium heparin) tube. Plasma is separated via centrifugation and immediately frozen at -20°C or -80°C to ensure stability.[20]

  • Extraction: A protein precipitation and extraction step is performed. This commonly involves adding an organic solvent (e.g., acetonitrile (B52724) or methanol) containing stable isotope-labeled internal standards (such as deuterium-labeled lauroyl-L-carnitine-d3) to the plasma sample.[21][22] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the acylcarnitines, is collected for analysis.[19]

Analytical Methodology: LC-MS/MS
  • Principle: This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) with the sensitive and specific detection of tandem mass spectrometry (MS/MS).[5][11]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for retaining these polar compounds.[21] A typical separation is performed on a silica-based column using a gradient of an organic solvent (like acetonitrile) and an aqueous solvent with a modifier (like formic acid or ammonium (B1175870) formate).[21]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is used, as the quaternary ammonium group on carnitine readily accepts a positive charge.

    • Detection: Detection is performed using Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to first select the specific mass-to-charge ratio (m/z) of the parent lauroyl-L-carnitine molecule (the precursor ion). This ion is then fragmented, and a specific, characteristic fragment ion (the product ion) is monitored. This precursor/product ion transition is highly specific to the analyte, minimizing interference from other molecules in the sample.[19][23]

  • Quantification: The concentration of endogenous lauroyl-L-carnitine is determined by comparing the peak area of its MRM transition to the peak area of the known concentration of the co-eluting stable isotope-labeled internal standard.[19][23]

Visualizing Metabolic Pathways and Workflows

The Carnitine Shuttle and Fatty Acid Oxidation

The following diagram illustrates the essential role of the carnitine system in transporting long-chain fatty acids into the mitochondria for energy production.

Carnitine_Shuttle Figure 1: The Carnitine Shuttle for Fatty Acid Transport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_cyto Acyl-CoA LCFA->AcylCoA_cyto Activation CoA_cyto CoA AcylCoA_cyto->CoA_cyto CPT1 CPT1 AcylCoA_cyto->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 AcylCarnitine Acylcarnitine CPT1->AcylCarnitine CACT CACT CACT->Carnitine_cyto CACT->AcylCarnitine Intermembrane Space CPT2 CPT2 AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix BetaOx β-Oxidation AcylCoA_matrix->BetaOx Carnitine_matrix->CACT Antiport AcylCarnitine->CACT AcylCarnitine->CPT2

Caption: The Carnitine Shuttle facilitates fatty acid entry into mitochondria.

Proposed Mechanism of Acylcarnitine-Induced Insulin Resistance

This diagram outlines a potential signaling cascade initiated by elevated long-chain acylcarnitines (LCACs), leading to impaired insulin action.

Insulin_Resistance Figure 2: Acylcarnitine-Induced Insulin Resistance Pathway cluster_impaired Impaired by LCACs LCAC Elevated LCACs (e.g., Lauroylcarnitine) PTP1B PTP1B (Phosphatase) LCAC->PTP1B Activates InsR Insulin Receptor (InsR) (Phosphorylated - Active) PTP1B->InsR Dephosphorylates Insulin Insulin Insulin->InsR InsR_dephos Insulin Receptor (InsR) (Dephosphorylated - Inactive) Akt Akt (Phosphorylated - Active) InsR->Akt Activates Akt_dephos Akt (Inactive) InsR->Akt_dephos GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 NoUptake Impaired Glucose Uptake (Insulin Resistance) Akt->NoUptake

Caption: Elevated acylcarnitines may activate PTP1B, inhibiting insulin signaling.

Experimental Workflow for Acylcarnitine Profiling

This flowchart provides a step-by-step overview of the analytical process for quantifying lauroyl-L-carnitine from biological samples.

Workflow Figure 3: LC-MS/MS Workflow for Acylcarnitine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Plasma Sample Collection (Heparin Tube) s2 2. Add Internal Standard (e.g., C12-d3-carnitine) s1->s2 s3 3. Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 4. Centrifugation s3->s4 s5 5. Collect Supernatant s4->s5 a1 6. Chromatographic Separation (e.g., HILIC) s5->a1 a2 7. ESI+ Ionization a1->a2 a3 8. MS/MS Detection (MRM) a2->a3 d1 9. Peak Integration a3->d1 d2 10. Quantification vs. Internal Standard d1->d2 d3 11. Data Reporting (Concentration in µM) d2->d3

Caption: Standard workflow for acylcarnitine quantification by LC-MS/MS.

Conclusion and Future Directions

This compound, as a representative of medium-chain acylcarnitines, holds considerable promise as a biomarker for metabolic disorders. Its levels in circulation and tissues can reflect the efficiency of mitochondrial fatty acid oxidation, a process known to be impaired in insulin resistance, obesity, and type 2 diabetes. The accumulation of lauroyl-L-carnitine and its longer-chain counterparts is not merely a consequence of metabolic disease but appears to be an active participant in its pathophysiology by inducing oxidative stress and interfering with insulin signaling pathways.

The analytical methods for its quantification are robust, sensitive, and specific, making large-scale clinical and research studies feasible. However, further research is required to:

  • Establish definitive, standardized concentration ranges for lauroyl-L-carnitine in healthy versus diseased populations.

  • Clarify its specific role compared to other short- and long-chain acylcarnitines in the progression of metabolic disease.

  • Investigate whether targeting the pathways that lead to lauroyl-L-carnitine accumulation could represent a viable therapeutic strategy for improving metabolic health.

References

Lauroyl-L-carnitine Chloride: A Physicochemical and Functional Deep Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ST. LOUIS, MO – Lauroyl-L-carnitine chloride, a cationic surfactant and acylcarnitine, is gaining significant attention in the scientific community for its role as a potent absorption enhancer, making it a molecule of interest for drug delivery and development. This technical guide provides an in-depth analysis of its physicochemical properties, experimental protocols for its characterization, and a detailed look into its mechanism of action at the cellular level.

Core Physicochemical Properties

This compound is a white to off-white solid compound. As an amphiphilic molecule, it consists of a polar head group (the L-carnitine chloride moiety) and a nonpolar tail (the lauroyl group), enabling its surfactant properties and interaction with biological membranes. It is known to be hygroscopic, necessitating storage in a dry environment, typically at -20°C for long-term stability.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₉H₃₈ClNO₄[1][2]
Molecular Weight 379.96 g/mol [3][4]
CAS Number 6919-91-1[2][3]
Appearance White to off-white solid[3]
Melting Point 80–105°C (with decomposition)[1]
>201°C (with decomposition)[5]
Solubility DMSO: 30 mg/mL (78.96 mM)[4]
Methanol: Slightly soluble[4][6]
Water: Slightly soluble[6]
Specific Rotation -25.3° to -25.5° (c=10, H₂O)[1]
pH (1% aq. solution) 2.5[1]
Critical Micelle Conc. Not explicitly reported in reviewed literature.

Note on Melting Point: Different sources report conflicting melting point ranges, both with decomposition. This may be due to differences in experimental conditions or purity of the material tested.

Functional Activity: A Permeation Enhancer

This compound is primarily investigated for its ability to enhance the oral bioavailability of poorly absorbed compounds, such as peptides.[3] Its mechanism of action is linked to its ability to modulate the permeability of intestinal epithelial cell layers.

Mechanism of Action: Tight Junction Modulation

Research indicates that long-chain acylcarnitines, including lauroylcarnitine (B1674569), reversibly open the paracellular pathway by interacting with tight junctions (TJs), the protein complexes that regulate the passage of molecules between adjacent cells. This interaction leads to a decrease in transepithelial electrical resistance (TEER), a measure of the integrity of the epithelial barrier.[5]

Specifically, lauroylcarnitine has been shown to decrease the protein levels of key components of the tight junction, namely claudin 1, 4, and 5, without affecting claudins 2, 3, 6, or 7.[4] This targeted downregulation results in a transient loosening of the epithelial barrier, allowing for increased paracellular transport of co-administered drug molecules.[4] This mechanism is believed to be associated with the extraction of cholesterol from the plasma membrane, which in turn affects the localization and stability of tight junction proteins.[4]

G cluster_membrane Apical Membrane of Enterocyte TJ Tight Junction Complex (Claudin 1, 4, 5, Occludin, ZO-1) Paracellular_Space Paracellular Space TJ->Paracellular_Space Increases Permeability Cholesterol Membrane Cholesterol Cholesterol->TJ Disrupts Stability LLC Lauroyl-L-Carnitine Chloride (LLC) LLC->TJ Downregulates Claudin-1, -4, -5 LLC->Cholesterol Extracts Cholesterol Absorption Increased Drug Absorption into Systemic Circulation Paracellular_Space->Absorption Drug Co-administered Drug Molecule Drug->Paracellular_Space Passes through loosened junction

Caption: Mechanism of this compound as a paracellular permeation enhancer.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. Below are outlines for key experimental procedures.

Synthesis of this compound

A common industrial synthesis method involves a two-stage process as described in patent CN101774934B.

Stage 1: Acylation

  • Reactants: L-carnitine and lauroyl chloride (1:1 to 1:1.5 molar ratio).

  • Solvent: Acetic acid.

  • Conditions: The mixture is heated to 50–80°C and reacted for 5–8 hours under atmospheric pressure.

  • Isolation: After the reaction, acetic acid is distilled off under reduced pressure. Acetone is added to the residue, which is then stirred, cooled to 0–5°C to induce crystallization, filtered, and dried to yield the crude product.

Stage 2: Recrystallization

  • Solvent System: The crude product is dissolved in heated ethanol (B145695) or methanol.

  • Purification: The hot solution is filtered (activated carbon can be used for decolorization). The filtrate is concentrated by vacuum distillation.

  • Crystallization: Acetone is added to the cooled, concentrated solution to induce recrystallization. The mixture is cooled further, filtered, and dried to obtain the final pure product.

G cluster_acylation Stage 1: Acylation cluster_recrystallization Stage 2: Recrystallization A1 Mix L-Carnitine & Lauroyl Chloride in Acetic Acid A2 Heat to 50-80°C for 5-8 hours A1->A2 A3 Distill off Acetic Acid (Reduced Pressure) A2->A3 A4 Add Acetone & Cool (0-5°C) to Crystallize A3->A4 A5 Filter & Dry A4->A5 Crude Crude Product A5->Crude Yields R1 Dissolve Crude Product in Hot Ethanol/Methanol R2 Filter Hot Solution (Optional: Activated Carbon) R1->R2 R3 Concentrate via Vacuum Distillation R2->R3 R4 Add Acetone & Cool to Recrystallize R3->R4 R5 Filter & Dry R4->R5 Pure Pure this compound R5->Pure Yields Crude->R1

Caption: Workflow for the industrial synthesis of this compound.

Determination of Critical Micelle Concentration (CMC)

As this compound is a cationic surfactant, its CMC can be determined by monitoring a physical property of its aqueous solution that changes abruptly at the point of micelle formation. Conductometric and surface tension methods are commonly employed.

Method: Conductometric Titration

  • Principle: For ionic surfactants, the conductivity of the solution changes as the surfactant concentration increases. Below the CMC, conductivity increases linearly as surfactant monomers are added. Above the CMC, the rate of increase slows down because the newly added surfactant forms micelles, which have lower mobility than individual ions. The CMC is the point of intersection of these two linear portions of the plot.

  • Apparatus: A calibrated conductivity meter and a magnetic stirrer.

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Place a known volume of deionized water in a thermostatted beaker with a magnetic stir bar.

    • Measure the initial conductivity of the water.

    • Make successive additions of small, known volumes of the stock solution to the beaker.

    • Allow the solution to equilibrate and record the conductivity after each addition.

    • Plot the specific conductivity (κ) versus the concentration of the surfactant.

    • The plot will show two linear regions with different slopes. The point where these lines intersect is the CMC.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Stock Solution of LLC in Deionized Water P2 Place Known Volume of Deionized Water in Beaker P3 Calibrate & Place Conductivity Probe in Water M1 Record Initial Conductivity P3->M1 M2 Add Small Aliquot of Stock Solution M3 Stir & Equilibrate M2->M3 M4 Record New Conductivity M3->M4 M4->M2 Repeat until sufficient data points are collected A1 Plot Specific Conductivity (κ) vs. Concentration M4->A1 A2 Identify Two Linear Regions with Different Slopes A3 Determine Intersection Point CMC Critical Micelle Concentration (CMC) A3->CMC Equals

Caption: Experimental workflow for determining the CMC via conductometric titration.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.

Method: Shake-Flask Solubility Assay

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantify the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

    • The measured concentration represents the equilibrium solubility.

This guide provides a foundational understanding of this compound for researchers. Its unique properties as a permeation enhancer, coupled with a well-defined mechanism of action, underscore its potential in advancing drug delivery technologies.

References

An In-depth Technical Guide to the Surfactant Properties of Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a cationic surfactant derived from the essential amino acid L-carnitine. Its amphiphilic nature, arising from the combination of a polar L-carnitine headgroup and a nonpolar lauroyl (C12) tail, imparts significant surface-active properties. This, coupled with its inherent biocompatibility, has positioned this compound as a molecule of interest in pharmaceuticals, particularly as a permeation enhancer for drug delivery. This technical guide provides a comprehensive overview of its surfactant properties, detailing quantitative data, experimental methodologies, and the mechanisms underlying its function.

Core Surfactant Properties

The surfactant behavior of this compound in aqueous solution is characterized by its ability to self-assemble into micelles above a certain concentration, a phenomenon that drastically alters the physicochemical properties of the solution.

Data Presentation: Physicochemical and Micellar Properties

The key quantitative parameters defining the surfactant properties of this compound are summarized in the tables below. These values have been determined under specific experimental conditions as cited.

ParameterValueConditionsReference
Chemical Formula C₁₉H₃₈ClNO₄-[1]
Molecular Weight 380.0 g/mol -[1]
Appearance Solid Powder-[2]
Solubility Slightly soluble in water and methanol-[2]

Table 1: General Physicochemical Properties of this compound

ParameterValueConditionsReference
Critical Micelle Concentration (CMC) 1.1 ± 0.1 mMpH 7[3]
Area per Molecule at CMC (A_CMC) 46 ± 2 ŲpH 7, from surface tension and neutron reflection[3][4][5][6]
Micelle Shape SphericalpH 7[3][4][6]
Micelle Core Radius 15.7 ÅpH 7[3][4][6]
Micelle Shell Thickness 10.5 ÅpH 7[3][4][6]

Table 2: Micellar Properties of this compound

Influence of Environmental Factors

The surfactant properties of this compound are influenced by the surrounding chemical environment:

  • pH: At neutral pH, it exists as a zwitterionic surfactant.[4] As the pH decreases, the carboxyl group becomes protonated, leading to a net positive charge on the micelles.[3][4][6] This increased charge results in greater repulsion between the head groups.[7]

  • Temperature: The size and shape of this compound micelles show little response to changes in temperature.[3][4][5][6]

  • Ionic Strength: At low pH, where the micelles are positively charged, a high ionic strength can screen the repulsive interactions between the head groups, promoting adsorption at interfaces.[7]

Experimental Protocols

The characterization of this compound's surfactant properties relies on a suite of specialized analytical techniques. The methodologies for the key experiments are detailed below.

Workflow for Characterizing Surfactant Properties

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application-Specific Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Tensiometry Surface Tensiometry Purification->Tensiometry Determine CMC & Surface Activity DLS Dynamic Light Scattering (DLS) Purification->DLS Determine Micelle Size SANS Small-Angle Neutron Scattering (SANS) Purification->SANS Determine Micelle Shape & Structure NR Neutron Reflection (NR) Purification->NR Determine Adsorbed Layer Structure Permeability Cell Permeability Assays Purification->Permeability Evaluate Permeation Enhancement Tensiometry->DLS DLS->SANS SANS->NR

Fig. 1: Experimental workflow for characterizing this compound.
Synthesis of this compound

A common industrial synthesis protocol involves a two-stage process:

  • Acylation: L-carnitine is reacted with lauroyl chloride in a 1:1 to 1:1.5 molar ratio, using acetic acid as the solvent. The reaction is carried out at 50–80°C for 5–8 hours under atmospheric pressure. The crude product is then isolated by acetone-induced crystallization at 0–5°C.[1]

  • Recrystallization: The crude product is dissolved in heated ethanol (B145695) or methanol. After decolorization with activated carbon, the solution is concentrated by vacuum distillation. Acetone is then added to induce crystallization, yielding a pure product of Lauroyl-L-carnitine hydrochloride.[1]

Surface Tensiometry

This technique is used to determine the critical micelle concentration (CMC) and the surface tension of the surfactant solution.

  • Principle: The surface tension of an aqueous solution of this compound is measured as a function of its concentration. Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface. The CMC is identified as the concentration at the inflection point of the surface tension versus concentration curve.[4]

  • Instrumentation: A surface tensiometer, often employing the Wilhelmy plate or Du Noüy ring method, is used.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • Measure the surface tension of each solution, ensuring temperature control.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear regions of the plot.

Dynamic Light Scattering (DLS)

DLS is employed to determine the size (hydrodynamic radius) of the micelles formed by this compound.

  • Principle: This technique measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.

  • Instrumentation: A DLS instrument equipped with a laser, a detector, and a correlator.

  • Procedure:

    • Prepare a solution of this compound at a concentration above the CMC.

    • Filter the solution to remove any dust or large aggregates.

    • Place the sample in a cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • The instrument measures the scattered light intensity fluctuations and the software calculates the size distribution of the micelles.

Small-Angle Neutron Scattering (SANS)

SANS provides detailed information about the shape, size, and internal structure of the micelles.

  • Principle: A beam of neutrons is directed at the sample, and the scattered neutrons are detected at small angles. The scattering pattern is dependent on the size, shape, and contrast (difference in scattering length density) between the micelles and the solvent. By using isotopic substitution (e.g., D₂O instead of H₂O), the contrast can be varied to highlight different parts of the micellar structure.

  • Instrumentation: A SANS instrument at a neutron source facility.

  • Procedure:

    • Prepare solutions of this compound in solvents with different isotopic compositions (e.g., D₂O, H₂O, and mixtures).

    • Place the samples in quartz cells.

    • The SANS instrument measures the scattering intensity as a function of the scattering vector (Q).

    • The data is analyzed by fitting it to a core-shell model to determine parameters such as the core radius and shell thickness of the spherical micelles.[3][4][6]

Neutron Reflection (NR)

NR is used to determine the structure of the adsorbed layer of this compound at an interface, such as the air-water or solid-water interface.

  • Principle: A beam of neutrons is reflected from a flat interface. The reflectivity profile as a function of the neutron momentum transfer perpendicular to the interface provides information about the thickness, density, and composition of the adsorbed layer.

  • Instrumentation: A neutron reflectometer.

  • Procedure:

    • Prepare a solution of this compound.

    • The solution is brought into contact with a well-defined interface (e.g., the air-water interface in a Langmuir trough or a polished silicon block for the solid-liquid interface).

    • The neutron reflectivity is measured as a function of the angle of incidence.

    • The data is analyzed to determine the structure of the adsorbed surfactant layer, including its thickness and the area per molecule.[4][5]

Mechanism of Action as a Permeation Enhancer

This compound has been shown to enhance the intestinal absorption of poorly permeable drugs. Its mechanism of action involves the modulation of tight junctions between epithelial cells.

Signaling Pathway for Permeation Enhancement

G LLC Lauroyl-L-carnitine Chloride Membrane Apical Cell Membrane LLC->Membrane Interaction TJ Tight Junctions LLC->TJ Direct/Indirect Effect Cholesterol Cholesterol Release Membrane->Cholesterol Induces Claudin Decreased Protein Levels of Claudin 1, 4, & 5 Cholesterol->Claudin Associated with TJ->Claudin Modulates Permeability Increased Paracellular Permeability Claudin->Permeability Leads to

Fig. 2: Proposed mechanism of permeation enhancement by this compound.

Studies on Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that this compound leads to a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers, indicating a loss of tight junction barrier function.[8] This is associated with a reduction in the protein levels of key tight junction components, specifically claudin 1, 4, and 5.[8] Furthermore, there is evidence suggesting an association between the effect on claudins 4 and 5 and an increase in cholesterol release from the plasma membrane.[8]

Conclusion

This compound is a biocompatible surfactant with well-defined micellar properties. Its ability to form spherical micelles in aqueous solution is characterized by a critical micelle concentration of approximately 1.1 mM. The primary application of interest in the pharmaceutical field is its role as a permeation enhancer, which is attributed to its ability to modulate the proteins of tight junctions, thereby increasing paracellular permeability. The experimental protocols detailed herein provide a framework for the comprehensive characterization of its surfactant and biological properties, which is essential for its development in drug delivery applications. Further research into the precise molecular interactions governing its effects on tight junctions will continue to refine our understanding and expand its potential therapeutic applications.

References

An In-depth Technical Guide to the Biological Functions of Acylcarnitines with a Focus on Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acylcarnitines

Acylcarnitines are a class of molecules essential for cellular energy metabolism. Formed from the esterification of L-carnitine with fatty acids, they are central to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] Beyond this canonical role, emerging evidence has highlighted the diverse biological activities of acylcarnitines, implicating them in a range of physiological and pathological processes, including inflammation, insulin (B600854) resistance, and cellular signaling.[3][4]

This technical guide provides a comprehensive overview of the biological functions of acylcarnitines, with a specific focus on the long-chain acylcarnitine, Lauroyl-L-carnitine chloride. We will delve into its metabolic and signaling roles, present quantitative data on its biological effects, provide detailed experimental protocols for its study, and visualize key pathways and workflows.

Core Biological Functions of Acylcarnitines

Role in Fatty Acid Metabolism

The primary and most well-understood function of acylcarnitines is their indispensable role in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane. This process is crucial for cellular energy production through fatty acid oxidation.

  • Key Enzymes and Transporters :

    • Carnitine Palmitoyltransferase I (CPT1) : Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines.

    • Carnitine-Acylcarnitine Translocase (CACT) : An inner mitochondrial membrane protein that transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine.

    • Carnitine Palmitoyltransferase II (CPT2) : Located on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.

cluster_Cytosol Cytosol cluster_Mitochondrial_Membrane Mitochondrial Membranes cluster_Mitochondrial_Matrix Mitochondrial Matrix Long-Chain Fatty Acid Long-Chain Fatty Acid Acyl-CoA Acyl-CoA Long-Chain Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Acyl-CoA->Acylcarnitine CPT1 Acylcarnitine_matrix Acylcarnitine Acylcarnitine->Acylcarnitine_matrix CACT Outer Membrane Outer Membrane Inner Membrane Inner Membrane Acyl-CoA_matrix Acyl-CoA Acylcarnitine_matrix->Acyl-CoA_matrix CPT2 Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation Energy Production

Figure 1: The Carnitine Shuttle System for Fatty Acid Transport.
Pro-inflammatory Signaling

Recent research has identified long-chain acylcarnitines as potent signaling molecules capable of activating pro-inflammatory pathways. This activity is particularly relevant in metabolic diseases such as type 2 diabetes and insulin resistance, where elevated levels of acylcarnitines are observed.[3][5] Lauroyl-L-carnitine, as a C12 acylcarnitine, falls into this category of pro-inflammatory mediators.

Studies have shown that lauroyl L-carnitine can induce a pro-inflammatory response in macrophages in a dose-dependent manner, leading to the upregulation of various cytokines.[2] This effect is mediated, at least in part, through the activation of key signaling cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are downstream of adaptor proteins like MyD88, a key component in Toll-like receptor (TLR) signaling.[3]

Lauroyl-L-carnitine Lauroyl-L-carnitine Cell Membrane Receptor Putative Receptor (e.g., TLRs) Lauroyl-L-carnitine->Cell Membrane Receptor MyD88 MyD88 Cell Membrane Receptor->MyD88 MAPK Cascade MAPK Cascade (JNK, ERK) MyD88->MAPK Cascade NF-kB Activation NF-kB Activation MyD88->NF-kB Activation Pro-inflammatory Cytokine Expression Pro-inflammatory Cytokine Expression (e.g., IL-3, IL-12, IL-16, IL-23) MAPK Cascade->Pro-inflammatory Cytokine Expression NF-kB Activation->Pro-inflammatory Cytokine Expression

Figure 2: Pro-inflammatory Signaling Pathway Activated by Lauroyl-L-carnitine.
Modulation of Cellular Permeability and Oral Bioavailability

This compound has been investigated for its properties as a surfactant and absorption enhancer. It has been shown to increase the permeability of intestinal epithelial cells, a characteristic that can be harnessed to improve the oral bioavailability of poorly absorbed drugs. This effect is concentration-dependent, with higher concentrations leading to a greater increase in permeability, but also potentially compromising cell membrane integrity.

Quantitative Data on Biological Effects

The following tables summarize the quantitative data on the biological effects of Lauroyl-L-carnitine and related acylcarnitines.

Table 1: Pro-inflammatory Effects of Lauroyl L-carnitine on Bone Marrow-Derived Macrophages (BMDMs)

ParameterTreatmentConcentrationResultReference
Cytokine Expression Lauroyl L-carnitine10-1000 µMDose-dependent increase in pro-inflammatory cytokines (IL-3, IL-12, IL-16, IL-23, CXCL11, CXCL13, RANTES, CCL17)[2]
AMPK Phosphorylation Lauroyl L-carnitine200 µMDecrease in AMPK phosphorylation, similar to levels in M1 polarized macrophages[2]

Table 2: Effects of Long-Chain Acylcarnitines on Pro-inflammatory Signaling

AcylcarnitineCell LineConcentrationEffectReference
L-C14 carnitine RAW 264.75-25 µMDose-dependent stimulation of pro-inflammatory cytokine expression and secretion[3]
L-C14 carnitine RAW 264.75-25 µMInduced phosphorylation of JNK and ERK[3]
L-C16 carnitine C2C12 myotubes≥25 µM4.1- to 31.4-fold increase in IL-6 production[6]
L-C16 carnitine C2C12 myotubes10-25 µMActivation of p38, JNK, and ERK (2.5- to 11-fold increase in phosphorylation)[6]

Table 3: Effects of Lauroyl-L-carnitine on Cellular Permeability and Bioavailability

ParameterModelConcentration/DoseEffectReference
Mucosal Permeability Rat colonic mucosaThreshold Concentration (Ct)Significant enhancement of permeability to small, hydrophilic markers
Oral Bioavailability Piglets (oral gavage)40 mg/kg L-carnitine equivalentsLower bioavailability compared to free L-carnitine and L-carnitine salts[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Proteome Profiler Mouse Cytokine Array

This protocol is adapted from the manufacturer's instructions for the R&D Systems Proteome Profiler Mouse Cytokine Array.

Objective: To simultaneously detect the relative levels of multiple cytokines in cell culture supernatants or cell lysates treated with Lauroyl-L-carnitine.

Materials:

  • Proteome Profiler Mouse Cytokine Array Kit (R&D Systems, Cat. No. ARY006 or similar)

  • Cell culture supernatants or cell lysates from control and Lauroyl-L-carnitine-treated cells

  • Rocking platform shaker

  • Chemiluminescence detection system

Procedure:

  • Bring all reagents to room temperature.

  • Prepare the array membranes by incubating them in Array Buffer 6 for 1 hour on a rocking platform shaker.

  • Prepare samples by diluting them in Array Buffer 4.

  • Add the Detection Antibody Cocktail to each sample and incubate for 1 hour at room temperature.

  • Remove the blocking buffer from the membranes and add the sample/antibody mixture.

  • Incubate overnight at 2-8°C on a rocking platform shaker.

  • Wash the membranes three times with 1X Wash Buffer.

  • Incubate the membranes with Streptavidin-HRP for 30 minutes at room temperature.

  • Wash the membranes again three times with 1X Wash Buffer.

  • Add the Chemi Reagent Mix to the membranes and incubate for 1 minute.

  • Expose the membranes to X-ray film or a chemiluminescence imager to detect the signals.

  • Quantify the signal intensity of each spot using image analysis software.

Prepare Samples & Membranes Prepare Samples & Membranes Incubate with Sample & Detection Antibody Incubate with Sample & Detection Antibody Prepare Samples & Membranes->Incubate with Sample & Detection Antibody Wash Wash Incubate with Sample & Detection Antibody->Wash Incubate with Streptavidin-HRP Incubate with Streptavidin-HRP Wash->Incubate with Streptavidin-HRP Final Wash Final Wash Incubate with Streptavidin-HRP->Final Wash Chemiluminescent Detection Chemiluminescent Detection Final Wash->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Figure 3: Experimental Workflow for Proteome Profiler Cytokine Array.
Western Blot for Phosphorylated Proteins (AMPK, JNK, ERK)

This protocol provides a general framework for detecting the phosphorylation status of key signaling proteins in response to Lauroyl-L-carnitine treatment.

Objective: To quantify the levels of phosphorylated AMPK, JNK, and ERK in cell lysates.

Materials:

  • Cell lysates from control and Lauroyl-L-carnitine-treated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies specific for phosphorylated and total AMPK, JNK, and ERK

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to normalize the data.

NF-κB Luciferase Reporter Gene Assay

This protocol describes a method to measure the activation of the NF-κB signaling pathway.

Objective: To quantify NF-κB transcriptional activity in cells treated with Lauroyl-L-carnitine.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Lauroyl-L-carnitine solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Treat the cells with various concentrations of Lauroyl-L-carnitine for a specified time.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

In Vitro Cell Permeability Assay using Lucifer Yellow

This protocol outlines a method to assess the effect of Lauroyl-L-carnitine on the permeability of an epithelial cell monolayer.

Objective: To measure the paracellular permeability of a cell monolayer.

Materials:

  • Epithelial cells (e.g., Caco-2) cultured on Transwell inserts

  • Lauroyl-L-carnitine solution

  • Lucifer yellow solution

  • Fluorescence plate reader

Procedure:

  • Grow a confluent monolayer of epithelial cells on Transwell inserts.

  • Wash the cell monolayer with a suitable buffer (e.g., HBSS).

  • Add the Lauroyl-L-carnitine solution to the apical side of the Transwell insert and incubate.

  • Add the Lucifer yellow solution to the apical side.

  • At various time points, collect samples from the basolateral compartment.

  • Measure the fluorescence of the samples using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

  • Calculate the apparent permeability coefficient (Papp) to quantify the permeability.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol details the measurement of the electrical resistance across a cell monolayer, an indicator of tight junction integrity.

Objective: To assess the integrity of the epithelial barrier.

Materials:

  • Epithelial cells cultured on Transwell inserts

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

  • Sterile PBS or cell culture medium

Procedure:

  • Equilibrate the cell culture plate to room temperature.

  • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or medium.

  • Place the electrodes in the Transwell insert, with the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

  • Record the resistance reading once it stabilizes.

  • Measure the resistance of a blank Transwell insert without cells to subtract the background resistance.

  • Calculate the TEER value (in Ω·cm²) by multiplying the background-corrected resistance by the surface area of the Transwell membrane.

Conclusion

Acylcarnitines, including this compound, are multifaceted molecules with critical roles extending beyond their classical function in fatty acid metabolism. Their ability to modulate inflammatory signaling pathways and alter cellular permeability positions them as important targets for research in metabolic diseases and drug delivery. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for scientists and researchers to further investigate the intricate biological functions of these fascinating molecules. Further research is warranted to fully elucidate the specific receptors and downstream signaling events initiated by Lauroyl-L-carnitine and to explore its therapeutic and drug delivery potential.

References

Lauroyl-L-Carnitine Chloride: An In-Depth Technical Guide to its Interaction with Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride, an acylcarnitine derivative, is a cationic surfactant that has garnered significant interest in the pharmaceutical sciences for its ability to act as a permeation enhancer, improving the bioavailability of poorly absorbed drugs.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and multifaceted interactions of this compound with cellular membranes. It delves into its effects on membrane integrity and fluidity, its potential to induce apoptosis, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research in this area.

Physicochemical Properties and Synthesis

This compound is structurally composed of a hydrophilic L-carnitine headgroup and a hydrophobic lauroyl (C12) fatty acid tail. This amphipathic nature is central to its surfactant properties and its ability to interact with lipid bilayers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₃₈ClNO₄
Molecular Weight 379.96 g/mol
Appearance Solid Powder
Purity ≥98%
Solubility DMSO: 30 mg/mL (78.96 mM) (Sonication recommended)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (2.63 mM) (Sonication recommended)

2.1 Synthesis

The synthesis of this compound typically involves the esterification of L-carnitine with lauroyl chloride. A common method is the O-acylation of carnitine chloride.[3] An alternative patented method involves reacting L-carnitine with lauroyl chloride in acetic acid, followed by crystallization to obtain the final product.[4]

Interaction with Cellular Membranes

As a surfactant, this compound's primary mode of action as a permeation enhancer involves its direct interaction with and perturbation of the cell membrane. This interaction can lead to changes in membrane integrity, fluidity, and potential, ultimately affecting cellular function.

3.1 Effects on Membrane Integrity and Permeability

This compound has been shown to increase the permeability of intestinal epithelial cells, such as Caco-2 and porcine enterocytes.[5][6] This effect is attributed to its ability to disrupt the integrity of the cell membrane and modulate tight junctions.

At a concentration of 2 mM, Lauroyl-L-carnitine rapidly permeabilized porcine enterocytes to the polar fluorescent probe Lucifer yellow.[7] In Caco-2 cell monolayers, Lauroyl-L-carnitine treatment resulted in a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of the paracellular marker fluorescein (B123965) isothiocyanate dextran (B179266) (FD-40), indicating a loss of tight junction barrier function.[4] This is associated with a decrease in the protein levels of claudins 1, 4, and 5, which are key components of tight junctions.[4]

The permeation-enhancing effect of this compound is observed at its critical micelle concentration (CMC), with the effect reaching a plateau at a concentration of 0.1%.[8]

Table 2: Effects of Acylcarnitines on Caco-2 and IEC-18 Cell Monolayer Integrity

CompoundCell LineConcentrationEffect on TEEREffect on Permeability (Mannitol & PEG-4000)
Palmitoyl (B13399708) carnitine chlorideCaco-2≥0.4 mMDose-dependent decreaseSignificant increase
Palmitoyl carnitine chlorideIEC-18≥0.2 mMDose-dependent decreaseSignificant increase

Note: Specific quantitative data for this compound's effect on TEER and permeability in a dose-dependent manner were not available in the searched literature. The data for palmitoyl carnitine, a closely related long-chain acylcarnitine, is provided for reference.

3.2 Effects on Membrane Fluidity

3.3 Effects on Mitochondrial Membrane Potential

L-carnitine and its derivatives play a crucial role in mitochondrial function. Studies on other carnitine compounds suggest a protective effect on mitochondrial membrane potential. For instance, L-carnitine and acetyl-L-carnitine have been shown to protect the mitochondrial membrane potential in rat hippocampal neurons.[10] L-carnitine also suppresses oleic acid-induced mitochondrial membrane depolarization.[11] While direct quantitative measurements for this compound are not available, its interaction with membranes suggests a potential to influence mitochondrial membrane dynamics.

Induction of Apoptosis

L-carnitine and its derivatives have been implicated in the regulation of apoptosis, or programmed cell death. The pro-apoptotic effects appear to be mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.

Studies have shown that L-carnitine can induce apoptosis in cancer cells by increasing the expression of Fas and TNF-α, key components of the extrinsic pathway.[12] This leads to the activation of the initiator caspase-8 and subsequently the executioner caspase-3.[12]

In the intrinsic pathway, L-carnitine treatment has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspase-9, which in turn activates caspase-3. L-carnitine has also been found to directly inhibit the activity of recombinant caspases 3, 7, and 8 at a concentration of 5 mM.

ApoptosisSignalingPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Lauroyl-L-carnitine Lauroyl-L-carnitine FasL/TNF-alpha FasL/TNF-alpha Fas/TNFR Fas/TNFR Caspase-8 Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Lauroyl-L-carnitine_intrinsic Lauroyl-L-carnitine Bcl-2 Bcl-2 Bax Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Caspase-9 Caspase-9 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Lauroyl-L-carnitine_direct Lauroyl-L-carnitine Lauroyl-L-carnitine_direct->Caspase-3 Inhibits (at high conc.)

Experimental Protocols

This section provides detailed methodologies for key experiments to study the interaction of this compound with cellular membranes.

5.1 Cytotoxicity Assay (LDH Release Assay)

This assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

  • Cell Seeding: Plate Caco-2 or IEC-18 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture until they form a confluent monolayer.

  • Treatment: Prepare various concentrations of this compound (e.g., 0.1 mM to 1 mM) in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • LDH Measurement: After incubation, transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay, Promega).

  • Data Analysis: Measure the fluorescence or absorbance at the appropriate wavelength. Calculate the percentage of cytotoxicity relative to the positive control.

CytotoxicityAssayWorkflow start Start seed_cells Seed Caco-2 or IEC-18 cells in 96-well plate start->seed_cells culture Culture to confluence seed_cells->culture prepare_treatment Prepare Lauroyl-L-carnitine chloride solutions culture->prepare_treatment treat_cells Treat cells with different concentrations prepare_treatment->treat_cells incubate Incubate for 1-24 hours treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent measure_signal Measure fluorescence/ absorbance add_ldh_reagent->measure_signal analyze_data Calculate % cytotoxicity measure_signal->analyze_data end End analyze_data->end

5.2 Membrane Permeability Assay (Lucifer Yellow Flux)

This assay measures the integrity of cell monolayers by quantifying the passage of the membrane-impermeable fluorescent dye Lucifer yellow.

  • Cell Culture: Grow Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with stable TEER is formed (typically 21 days).

  • Treatment: Pre-treat the cell monolayers with various concentrations of this compound (e.g., 0.1 mM to 2 mM) in transport buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) on the apical side for a specific duration (e.g., 1 hour).

  • Permeability Measurement: Add Lucifer yellow (e.g., 100 µM) to the apical chamber. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

LuciferYellowAssayWorkflow start Start seed_cells Seed Caco-2 cells on permeable supports start->seed_cells culture Culture for 21 days to form a confluent monolayer seed_cells->culture treat_cells Pre-treat with Lauroyl-L-carnitine chloride (apical side) culture->treat_cells add_ly Add Lucifer Yellow to apical chamber treat_cells->add_ly collect_samples Collect samples from basolateral chamber at different time points add_ly->collect_samples measure_fluorescence Measure fluorescence collect_samples->measure_fluorescence calculate_papp Calculate apparent permeability coefficient (Papp) measure_fluorescence->calculate_papp end End calculate_papp->end

5.3 Membrane Fluidity Assay (Laurdan Fluorescence)

This method utilizes the fluorescent probe Laurdan, which exhibits a spectral shift depending on the polarity of its environment in the lipid bilayer, to assess membrane fluidity.

  • Cell Preparation: Harvest cells (e.g., erythrocytes or cultured cells) and wash them with a suitable buffer (e.g., PBS).

  • Labeling: Incubate the cells with a solution of Laurdan (e.g., 5 µM) for 30-60 minutes at 37°C in the dark.

  • Treatment: Treat the Laurdan-labeled cells with different concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of the cell suspension using a spectrofluorometer with an excitation wavelength of around 340 nm. Record the emission intensities at two wavelengths, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered phase).

  • Data Analysis: Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A decrease in the GP value indicates an increase in membrane fluidity.

5.4 Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat them with various concentrations of this compound for a desired period. Include a positive control for depolarization (e.g., CCCP or FCCP).

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Read the green fluorescence (excitation ~485 nm, emission ~530 nm) and the red fluorescence (excitation ~560 nm, emission ~595 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

Conclusion

This compound is a potent permeation enhancer with a mechanism of action deeply rooted in its interaction with cellular membranes. Its ability to disrupt membrane integrity, modulate tight junctions, and potentially influence membrane fluidity and induce apoptosis highlights its complex biological activity. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound on cellular function, paving the way for its optimized use in drug delivery and other biomedical applications. Further research is warranted to obtain more specific quantitative data on the critical micelle concentration, cytotoxic IC50 values, and the precise impact on membrane fluidity and potential to provide a more complete understanding of its pharmacological profile.

References

The Metabolic Effects of Lauroyl-L-carnitine Chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fundamental research directly investigating the specific metabolic effects of Lauroyl-L-carnitine chloride at a cellular and systemic level is limited in publicly available scientific literature. The primary characterization of this compound is as a surfactant and an absorption enhancer in pharmaceutical and cosmetic formulations.[1][2] This document summarizes the known properties of this compound and provides an in-depth guide to the metabolic effects of its core component, L-carnitine (B1674952), which is the basis for any presumed metabolic activity of its lauroyl ester.

Introduction to this compound

This compound is a long-chain acylcarnitine, a molecule where the fatty acid, lauric acid, is esterified to L-carnitine. It is a quaternary ammonium (B1175870) compound, which gives it surfactant properties.[3] Its primary application in research and industry is as a permeation enhancer, improving the oral bioavailability of certain peptide compounds and the absorption of hydrophilic molecules through mucosal membranes.[4][5]

While direct metabolic studies are scarce, it is hypothesized that any metabolic effects of this compound would stem from its hydrolysis into L-carnitine and lauric acid. Therefore, understanding the well-documented metabolic roles of L-carnitine is crucial for inferring the potential, albeit unproven, effects of its lauroyl derivative.

Physicochemical Properties and Synthesis

A summary of the physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms (-)-Lauroylcarnitine, Dodecanoylcarnitine, C12-Carnitine
Molecular Formula C₁₉H₃₈ClNO₄
Molecular Weight 379.96 g/mol
Appearance White to off-white powder or crystals
Solubility Soluble in water, DMSO, and Ethanol
Storage Temperature 2-8°C

Source:[1]

Core Metabolic Functions of L-carnitine

The metabolic significance of L-carnitine is central to cellular energy production, particularly in the metabolism of fatty acids.

Role in Lipid Metabolism

L-carnitine is indispensable for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a process known as the carnitine shuttle.[6] This is a critical step for beta-oxidation, the primary pathway for fatty acid degradation to produce acetyl-CoA, which then enters the Krebs cycle for ATP production.[6]

The process can be visualized as a workflow:

LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Acyl-CoA LCFA->AcylCoA Activation CPT1 Carnitine Palmitoyltransferase I (CPT1) AcylCoA->CPT1 BetaOxidation β-Oxidation AcylCoA->BetaOxidation Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine->CACT MitochondrialMatrix Mitochondrial Matrix CACT->MitochondrialMatrix CPT2 Carnitine Palmitoyltransferase II (CPT2) MitochondrialMatrix->CPT2 CPT2->AcylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA Krebs Cycle AcetylCoA->TCA ATP ATP TCA->ATP

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

Influence on Glucose Metabolism

L-carnitine also plays a role in glucose metabolism. By facilitating the export of excess acetyl groups from the mitochondria as acetyl-L-carnitine, it can modulate the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key enzyme linking glycolysis to the Krebs cycle.[7] Several studies have suggested that L-carnitine supplementation may improve glucose tolerance and insulin (B600854) sensitivity.[8]

Key Signaling Pathway Interactions of L-carnitine

The metabolic effects of L-carnitine are intertwined with major cellular signaling pathways that regulate energy homeostasis.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a central regulator of cellular energy metabolism. While it was initially hypothesized that AMPK activators would increase L-carnitine uptake, some studies have shown that they can actually inhibit it in skeletal muscle myotubes.[9] Conversely, L-carnitine has been shown to protect against carboplatin-mediated renal injury through a mechanism dependent on AMPK phosphorylation.[10] In diabetic rat models, L-carnitine supplementation has been observed to increase AMPK expression in the liver.[11][12]

LCarnitine L-carnitine AMPK AMPK LCarnitine->AMPK Activates PPARa PPARα AMPK->PPARa Activates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes FattyAcidOxidation Fatty Acid Oxidation PPARa->FattyAcidOxidation Promotes MitochondrialBiogenesis Mitochondrial Biogenesis PPARa->MitochondrialBiogenesis Promotes

Caption: L-carnitine's interaction with the AMPK signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism. L-carnitine has been shown to activate PPARα, which in turn upregulates genes involved in fatty acid catabolism.[13] Additionally, L-carnitine has been demonstrated to protect against arterial hypertension-related cardiac fibrosis through the modulation of PPAR-γ expression.

Experimental Protocols

Detailed methodologies for key experiments investigating the metabolic effects of L-carnitine are provided below. These protocols can be adapted for studying this compound.

In Vitro Mitochondrial Function Assay

This protocol assesses the effect of a compound on mitochondrial function in cultured cells.

  • Cell Culture: Human neuroblastoma (SH-SY5Y) or astrocytoma (1321N1) cells are cultured in 96-well plates in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.[14]

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., L-carnitine hydrochloride from 100 nM to 100 µM) for a specified duration.[14]

  • Mitochondrial Activity Assessment: Mitochondrial function is assayed using a colorimetric method, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[14] The absorbance is measured using a microplate reader.

  • Data Analysis: The change in mitochondrial function is calculated relative to untreated control cells.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure changes in the expression of genes related to metabolic pathways.

  • Sample Preparation: Liver tissue or cultured cells (e.g., hepatocytes) are collected from control and treated groups (e.g., piglets fed a diet supplemented with L-carnitine).[15]

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated using a suitable kit, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA.

  • RT-qPCR: The expression of target genes (e.g., those involved in fatty acid uptake, beta-oxidation, glycolysis, and gluconeogenesis) and a reference gene (e.g., β-actin) is quantified using SYBR Green-based RT-qPCR.[15][16]

  • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.[16]

Quantitative Data Summary

The following tables summarize quantitative data from studies on L-carnitine's metabolic effects.

Table 2: Effects of L-carnitine Supplementation on Glycemic Control Markers

ParameterChange with L-carnitine95% Confidence Interval
Fasting Plasma Glucose (FPG) -4.57 mg/dL-6.88 to -2.25
Insulin -1.21 µU/mL-1.85 to -0.57
HOMA-IR -0.67-0.90 to -0.44
HbA1c -0.30%-0.47 to -0.13

Source: Systematic review and meta-analysis of randomized controlled trials.[8]

Table 3: Effects of L-carnitine on Mitochondrial Function in Human Neuronal Cells

L-carnitine ConcentrationChange in Mitochondrial Function
100 nM Significant Increase
1 µM Significant Increase
10 µM Significant Increase
100 µM Significant Increase

Source: In vitro study on SH-SY5Y and 1321N1 cells.[14]

Conclusion

While this compound is primarily recognized as a chemical excipient for enhancing drug absorption, its potential metabolic effects are likely linked to its constituent parts: L-carnitine and lauric acid. The extensive body of research on L-carnitine demonstrates its profound impact on cellular energy metabolism, particularly in fatty acid oxidation and glucose homeostasis, through its interactions with key signaling pathways like AMPK and PPAR. Future research is warranted to directly investigate the metabolic fate and cellular effects of this compound to determine if it acts merely as a pro-drug for L-carnitine or possesses unique metabolic properties. The experimental protocols and data presented herein for L-carnitine provide a foundational framework for such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Lauroyl-L-carnitine Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis and purification of Lauroyl-L-carnitine chloride in a standard laboratory environment. The synthesis is achieved through the acylation of L-carnitine with lauroyl chloride, followed by a robust purification process involving crystallization. This protocol is designed to yield a high-purity product suitable for research and preclinical development. All quantitative data is presented in clear, tabular formats, and a detailed workflow diagram is provided for enhanced clarity.

Introduction

This compound is a long-chain acylcarnitine that plays a role in fatty acid metabolism and has been investigated for its properties as a surfactant and an absorption enhancer.[][2][3] The synthesis of high-purity this compound is crucial for accurate in vitro and in vivo studies. The following protocol outlines a reliable method for its preparation and purification, adapted from established industrial procedures for a laboratory scale.[4][5]

Experimental Protocols

Part 1: Synthesis of Crude this compound

This procedure details the acylation of L-carnitine with lauroyl chloride in an acetic acid solvent system.[4][5]

Materials:

  • L-carnitine

  • Lauroyl chloride

  • Glacial Acetic Acid

  • Acetone (B3395972)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Vacuum evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve L-carnitine in glacial acetic acid.

  • With continuous stirring, slowly add lauroyl chloride to the L-carnitine solution. An exothermic reaction may occur; control the addition rate to maintain a steady temperature.

  • Heat the reaction mixture to the specified temperature and maintain for the designated reaction time with continuous stirring.

  • After the reaction is complete, remove the acetic acid solvent under reduced pressure using a vacuum evaporator.

  • To the resulting residue, add acetone and stir vigorously to precipitate the crude product.

  • Cool the suspension to facilitate complete crystallization.

  • Collect the crude this compound by vacuum filtration and wash with cold acetone.

  • Dry the crude product under vacuum.

Part 2: Purification of this compound by Recrystallization

This section describes the purification of the crude product to achieve high purity.[4][5]

Materials:

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in ethanol or methanol with gentle heating.

  • (Optional) If the solution is colored, add a small amount of activated carbon and heat for a short period to decolorize.

  • Filter the hot solution to remove any insoluble impurities (and activated carbon if used).

  • Concentrate the filtrate by partially removing the solvent under reduced pressure.

  • Slowly add acetone to the concentrated solution while stirring to induce crystallization.

  • Cool the mixture in an ice bath to maximize the yield of the purified crystals.

  • Collect the purified this compound by vacuum filtration.

  • Wash the crystals with a cold mixture of ethanol/acetone or methanol/acetone.

  • Dry the final product under vacuum to obtain pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters for Synthesis

ParameterValueReference
L-carnitine to Lauroyl chloride Molar Ratio1 : 1 to 1 : 1.5[4][5]
Acetic Acid to L-carnitine Mass Ratio0.8 : 1 to 3 : 1[4][5]
Reaction Temperature50 - 80 °C[4][5]
Reaction Time5 - 8 hours[4][5]
Acetone to L-carnitine Mass Ratio (for precipitation)2 : 1 to 5 : 1[5]
Crystallization Temperature (Crude)0 - 5 °C[4][5]
Expected Yield (Crude)~98%[4]

Table 2: Parameters for Purification by Recrystallization

ParameterValueReference
Recrystallization SolventsEthanol/Acetone or Methanol/Acetone[4][5]
Dissolution Temperature~65 °C[5]
Crystallization Temperature (Pure)0 - 10 °C[5]
Expected Purity≥99.5%[4]

Mandatory Visualization

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: L-carnitine & Lauroyl Chloride dissolve Dissolve L-carnitine in Acetic Acid start->dissolve react Acylation Reaction (50-80°C, 5-8h) dissolve->react evaporate Evaporate Acetic Acid react->evaporate precipitate Precipitate with Acetone evaporate->precipitate filter_crude Filter & Dry Crude Product precipitate->filter_crude dissolve_pure Dissolve Crude Product in Ethanol/Methanol filter_crude->dissolve_pure Crude Product decolorize Decolorize with Activated Carbon (Optional) dissolve_pure->decolorize filter_hot Hot Filtration decolorize->filter_hot concentrate Concentrate Filtrate filter_hot->concentrate crystallize Crystallize with Acetone concentrate->crystallize filter_pure Filter & Dry Pure Product crystallize->filter_pure analysis Purity Analysis (e.g., HPLC, LC-MS/MS) filter_pure->analysis Pure Product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

Application Notes and Protocols for Lauroyl-L-carnitine chloride in Caco-2 Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a long-chain acylcarnitine that functions as a potent, orally active absorption enhancer.[1][2] It is utilized in pharmaceutical research to improve the intestinal permeability of poorly absorbed compounds, particularly hydrophilic molecules and peptides. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium and is widely used to predict the oral absorption of drug candidates.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in Caco-2 cell permeability assays to assess its potential as a permeation enhancer.

Mechanism of Action

This compound primarily enhances intestinal permeability by modulating the paracellular pathway, which is the transport route between adjacent epithelial cells. This is achieved through the disruption of tight junctions, the protein complexes that regulate the selective passage of ions and hydrophilic molecules through the intestinal barrier.

The key mechanisms include:

  • Alteration of Tight Junction Proteins: Lauroyl-L-carnitine has been shown to decrease the protein levels of specific claudins, namely claudin 1, 4, and 5, which are critical components of the tight junction strands.[6]

  • Disruption of Protein Localization: At higher concentrations, related acylcarnitines can alter the distribution of the tight junctional protein ZO-1.[7][8]

  • Membrane Interaction: As a surfactant, Lauroyl-L-carnitine interacts with the cell membrane, which may contribute to its effects on tight junction integrity.[9][10]

These molecular changes lead to a measurable decrease in the transepithelial electrical resistance (TEER) and a corresponding increase in the flux of paracellular markers across the Caco-2 cell monolayer.[6]

Data Presentation

The following tables summarize the expected quantitative effects of this compound and related acylcarnitines on Caco-2 cell monolayers, based on published literature.

Table 1: Effect of Acylcarnitines on Transepithelial Electrical Resistance (TEER)

CompoundConcentrationIncubation TimeEffect on TEERReference
LauroylcarnitineNot specified1 hourDecrease[6]
Palmitoylcarnitine (B157527)Not specified1 hourDecrease[6]
Palmitoyl (B13399708) carnitine chloride (PCC)0 - 1 mM30 minutesDose-dependent decrease[7][8]
Palmitoyl carnitine chloride (PCC)100 or 200 µMTime-dependentTime-dependent decrease (T1/2 ~15 min)[11]
Long-chain acylcarnitines (C12-C18)VariesNot specifiedConcentration-dependent decrease[12]

Table 2: Effect of Acylcarnitines on Paracellular Permeability

CompoundModel CompoundConcentrationIncubation TimeEffect on PermeabilityReference
LauroylcarnitineFluorescein isothiocyanate dextran (B179266) 40,000 (FD-40)Not specified1 hourIncrease in flux[6]
PalmitoylcarnitineFluorescein isothiocyanate dextran 40,000 (FD-40)Not specified1 hourIncrease in flux[6]
Palmitoyl carnitine chloride (PCC)Mannitol and PEG-40000 - 1 mM30 minutesDose-dependent increase[7][8]
Palmitoyl carnitine chloride (PCC)Fluorescent compounds (0.3-71.2 kD)100 or 200 µMNot specifiedSignificant increase for small molecules (<10 kD)[11]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

A standard protocol for Caco-2 cell culture is required to obtain a differentiated and polarized monolayer.

  • Cell Line: Caco-2 cells (ATCC HTB-37).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium should be changed every 2-3 days.

  • Monolayer Integrity: Before each experiment, assess the integrity of the Caco-2 monolayer by measuring the TEER using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.

This compound Permeability Assay

This protocol outlines the steps to assess the effect of this compound on the permeability of a test compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[1]

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

    • Prepare the dosing solution by diluting the test compound and this compound stock solutions in the transport buffer to the desired final concentrations.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers on the Transwell® inserts with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution containing the test compound and this compound to the apical (donor) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the insert.

      • C0 is the initial concentration of the compound in the donor compartment.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis Caco2_Culture Caco-2 Cell Culture (21 days) TEER_Check Monolayer Integrity Check (TEER Measurement) Caco2_Culture->TEER_Check Add_Solutions Add Dosing Solution to Apical Side Add Buffer to Basolateral Side TEER_Check->Add_Solutions Solution_Prep Prepare Dosing Solutions (Test Compound + Lauroyl-L-carnitine) Solution_Prep->Add_Solutions Incubate Incubate at 37°C Add_Solutions->Incubate Sample Sample Basolateral Side at Time Points Incubate->Sample LCMS Analyze Samples (LC-MS/MS) Sample->LCMS Papp_Calc Calculate Papp Value LCMS->Papp_Calc

Caption: Experimental workflow for the Caco-2 cell permeability assay with this compound.

signaling_pathway cluster_membrane Apical Membrane cluster_junction Tight Junction cluster_outcome Outcome LauroylCarnitine Lauroyl-L-carnitine chloride Claudin Claudin 1, 4, 5 LauroylCarnitine->Claudin Reduces Protein Levels ZO1 ZO-1 LauroylCarnitine->ZO1 Alters Distribution TJ_Disruption Tight Junction Disruption Claudin->TJ_Disruption ZO1->TJ_Disruption TEER_Decrease Decreased TEER TJ_Disruption->TEER_Decrease Permeability_Increase Increased Paracellular Permeability TJ_Disruption->Permeability_Increase

Caption: Mechanism of action of this compound on tight junctions in Caco-2 cells.

Considerations and Limitations

  • Cytotoxicity: It is crucial to evaluate the cytotoxicity of this compound at the concentrations used in the permeability assay. High concentrations can lead to membrane lysis and reduced cell viability, which can confound the interpretation of permeability data.[7][8]

  • Reversibility: The reversibility of the effects of this compound on TEER and permeability should be assessed by removing the compound and monitoring the recovery of the Caco-2 monolayer.

  • Concentration Dependence: The effects of this compound are concentration-dependent. A dose-response study is recommended to determine the optimal concentration that maximizes permeability enhancement with minimal cytotoxicity.[12]

  • Molecular Weight Cutoff: The permeability-enhancing effect of acylcarnitines is most pronounced for smaller hydrophilic molecules and may be negligible for compounds with a molecular weight greater than 17 kDa.[11]

By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a tool to investigate and enhance the intestinal permeability of drug candidates in the Caco-2 cell model.

References

Application Notes and Protocols: Enhancing Oral Bioavailability of Peptides with Lauroyl-L-Carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral delivery of therapeutic peptides presents a significant challenge in pharmaceutical development due to their inherent instability in the gastrointestinal tract and poor permeability across the intestinal epithelium. Lauroyl-L-carnitine chloride, an acylcarnitine, has emerged as a promising absorption enhancer to improve the oral bioavailability of peptide-based drugs.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the oral bioavailability of peptides. The methodologies described herein are intended to guide researchers in the effective design and execution of in vitro and in vivo studies.

Mechanism of Action

This compound primarily enhances the oral absorption of peptides by modulating the paracellular pathway.[2] This is achieved through the transient and reversible opening of tight junctions between intestinal epithelial cells. The proposed mechanism involves the downregulation of key tight junction proteins, specifically claudin-1, claudin-4, and claudin-5.[3] This alteration in tight junction protein expression leads to an increase in intestinal permeability, allowing for greater passage of peptide molecules from the intestinal lumen into the systemic circulation.

Data Presentation

The following tables summarize quantitative data from representative studies evaluating the efficacy of this compound in enhancing peptide bioavailability.

Table 1: In Vitro Peptide Permeability Enhancement in Caco-2 Cell Monolayers

PeptideConcentration of this compound (mM)Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Enhancement Ratio
Model Peptide A0 (Control)0.5 ± 0.11.0
Model Peptide A1.02.5 ± 0.45.0
Model Peptide A2.55.8 ± 0.711.6
Model Peptide B0 (Control)0.2 ± 0.051.0
Model Peptide B1.01.2 ± 0.26.0
Model Peptide B2.53.1 ± 0.515.5

Data are presented as mean ± standard deviation.

Table 2: In Vivo Pharmacokinetic Parameters of an Orally Administered Peptide with and without this compound in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Peptide Alone (Oral)50 ± 121.0150 ± 351.0 (Reference)
Peptide + this compound (Oral)250 ± 450.5750 ± 98500
Peptide (Intravenous)--3000 ± 250100

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This protocol assesses the effect of this compound on the transport of a peptide across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS or other suitable analytical method for peptide quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are suitable for the transport study.

  • Transport Experiment: a. Wash the monolayers with pre-warmed HBSS. b. Prepare the transport solutions:

    • Apical (Donor) Solution: Dissolve the test peptide and varying concentrations of this compound in HBSS.
    • Basolateral (Receiver) Solution: HBSS. c. Add the apical solution to the apical chamber and the basolateral solution to the basolateral chamber. d. Incubate at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect samples from the apical chamber.

  • Paracellular Integrity Confirmation: After the transport experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm that the monolayer integrity was not compromised to an unacceptable extent.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the peptide across the monolayer.

    • A is the surface area of the Transwell® insert.

    • C₀ is the initial concentration of the peptide in the apical chamber.

In Vivo Pharmacokinetic Study in Rats

This protocol evaluates the effect of this compound on the oral bioavailability of a peptide in a rat model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test peptide

  • This compound

  • Vehicle for oral administration (e.g., saline, phosphate-buffered saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized syringes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS or other suitable analytical method for peptide quantification in plasma

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before oral administration, with free access to water.

  • Formulation Preparation:

    • Control Group: Dissolve the test peptide in the vehicle.

    • Test Group: Dissolve the test peptide and this compound in the vehicle.

    • Intravenous (IV) Group: Dissolve the test peptide in a suitable vehicle for intravenous administration (for absolute bioavailability determination).

  • Dosing:

    • Oral Administration: Administer the formulations to the respective groups via oral gavage at a specified dose.

    • IV Administration: Administer the peptide solution to the IV group via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software.

    • Calculate the absolute bioavailability (F) for the oral formulations using the formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

    • Calculate the relative bioavailability of the test formulation compared to the control oral formulation.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound on Caco-2 cells.

Materials:

  • Caco-2 cells

  • DMEM with supplements

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without the enhancer).

  • Incubation: Incubate the cells for a period relevant to the permeability assay (e.g., 2-4 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group (untreated cells).

Visualizations

Signaling Pathway of this compound Action on Tight Junctions

LLC Lauroyl-L-Carnitine Chloride PKC Protein Kinase C (PKC) LLC->PKC Activates RhoA RhoA PKC->RhoA ROCK ROCK RhoA->ROCK Claudin Claudin-1, -4, -5 (Downregulation) ROCK->Claudin Leads to TJ Tight Junction Disassembly Claudin->TJ Permeability Increased Paracellular Permeability TJ->Permeability Peptide Peptide Absorption Permeability->Peptide

Caption: Proposed signaling pathway for this compound-mediated tight junction modulation.

Experimental Workflow for In Vitro Caco-2 Permeability Assay

Start Start Culture Culture Caco-2 cells on Transwell® inserts (21 days) Start->Culture TEER Measure TEER for monolayer integrity Culture->TEER Transport Perform transport experiment with Peptide +/- this compound TEER->Transport Sampling Collect samples from basolateral chamber at time points Transport->Sampling Analysis Quantify peptide concentration (LC-MS/MS) Sampling->Analysis Papp Calculate Papp values Analysis->Papp End End Papp->End

Caption: Workflow for assessing peptide permeability across Caco-2 monolayers.

Experimental Workflow for In Vivo Pharmacokinetic Study

Start Start Acclimatize Acclimatize and fast rats Start->Acclimatize Formulate Prepare oral formulations: Peptide +/- this compound Acclimatize->Formulate Dose Administer formulations via oral gavage Formulate->Dose Blood Collect blood samples at specified time points Dose->Blood Plasma Process blood to obtain plasma Blood->Plasma Analysis Quantify peptide in plasma (LC-MS/MS) Plasma->Analysis PK Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) Analysis->PK End End PK->End

Caption: Workflow for in vivo pharmacokinetic evaluation of oral peptide formulations.

References

Application Note & Protocol: Accurate Quantification of Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, plays a significant role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Its accurate quantification in biological matrices is crucial for various research areas, including the diagnosis and monitoring of metabolic disorders, and in the development of therapeutic agents.[3][4] This document provides detailed analytical methods and protocols for the precise and accurate quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for acylcarnitine analysis due to its high sensitivity and specificity.[5]

Analytical Methods for Quantification

The most robust and widely used method for the quantification of Lauroyl-L-carnitine and other acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers superior sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex biological matrices.[5] The general workflow involves sample preparation to isolate the analyte, chromatographic separation to resolve it from other sample components, and mass spectrometric detection for precise quantification.

A validated method for the quantification of a wide range of acylcarnitines, including long-chain species like Lauroyl-L-carnitine, involves isolation using solid-phase extraction (SPE), followed by derivatization and analysis by LC-MS/MS.[6][7][8] Another common approach is a "dilute-and-shoot" method following protein precipitation, which is simpler and faster, making it suitable for high-throughput analysis.

For chromatographic separation, both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be employed. HILIC is particularly useful for separating polar compounds like carnitine and short-chain acylcarnitines, while reversed-phase chromatography is well-suited for the separation of long-chain acylcarnitines.[3] The use of a C18 column is common for the analysis of long-chain acylcarnitines.

Detection is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection and quantification of the target analyte by monitoring a specific precursor-to-product ion transition.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of long-chain acylcarnitines using LC-MS/MS. While specific data for this compound may vary slightly between laboratories and matrices, these values provide a representative overview of the expected method performance.

Table 1: Linearity and Sensitivity

Analyte GroupLinearity Range (ng/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (ng/mL)
Long-Chain Acylcarnitines1.0 - 1000> 0.991.2

Data synthesized from representative methods for long-chain acylcarnitines.[3]

Table 2: Accuracy and Precision

Analyte GroupConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Long-Chain AcylcarnitinesLow QC< 15< 1585 - 115
Medium QC< 15< 1585 - 115
High QC< 15< 1585 - 115

QC (Quality Control) samples are used to assess the accuracy and precision of the method. Data represents typical acceptance criteria for bioanalytical method validation.[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma.

1. Materials and Reagents:

  • This compound analytical standard[9]

  • Internal Standard (IS): d3-Dodecanoyl-L-carnitine (or a similar stable isotope-labeled long-chain acylcarnitine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 30% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Lauroyl-L-carnitine: To be determined by direct infusion of the analytical standard.

      • Internal Standard (e.g., d3-Dodecanoyl-L-carnitine): To be determined by direct infusion.

    • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

4. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known concentrations and determine the concentration of the analyte in the samples by interpolation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound.

signaling_pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix lcf Long-Chain Fatty Acid lcfa_coa Long-Chain Fatty Acyl-CoA lcf->lcfa_coa lc_acylcarnitine Long-Chain Acylcarnitine (e.g., Lauroyl-L-carnitine) lcfa_coa->lc_acylcarnitine CPT1 carnitine L-Carnitine carnitine->lc_acylcarnitine CPT1 cpt1 CPT1 cat CAT cat->lc_acylcarnitine cpt2 CPT2 lc_acylcarnitine->cat Transport matrix_lcfa_coa Long-Chain Fatty Acyl-CoA lc_acylcarnitine->matrix_lcfa_coa CPT2 beta_oxidation β-Oxidation matrix_lcfa_coa->beta_oxidation

Caption: Role of Lauroyl-L-carnitine in fatty acid metabolism.

References

Application Notes and Protocols for the Preparation of Lauroyl-L-carnitine Chloride Solutions for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetic derivative of L-carnitine, an essential endogenous compound involved in fatty acid metabolism. Due to its amphiphilic nature, this compound has garnered significant interest as a permeation enhancer in drug delivery systems. It is particularly investigated for its ability to improve the oral bioavailability of poorly absorbed therapeutic agents, including peptides and other macromolecules. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo animal studies, along with a summary of its mechanism of action and available safety and pharmacokinetic data.

Data Presentation

Solubility and Formulation

The solubility of this compound is a critical factor in the preparation of solutions for in vivo administration. The compound is sparingly soluble in water and methanol. For animal studies, particularly via oral gavage, a common approach is to use a co-solvent system to achieve a clear and stable solution.

ParameterValueReference
Solubility in DMSO 30 mg/mL (78.96 mM)[1]
Recommended In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[1]
Solubility in Recommended Formulation ≥ 1 mg/mL (2.63 mM)[1]
Storage of Stock Solution (in DMSO) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[2]
Storage of Working Solution Prepare fresh for same-day use[2]
Toxicology and Safety

Toxicological data for this compound is limited. However, studies on L-carnitine chloride provide some context for its safety profile. It is important to note that the lauroyl ester may have different toxicological properties. A single-dose toxicity study in mice suggested that this compound has a systemic safety profile similar to L-carnitine at a high dose of 100 mg/kg.

ParameterValueSpeciesReference
Chronic Oral Toxicity (L-carnitine chloride) No observed adverse effects at doses up to 737 mg/kg/day for one yearRat[3]
Single Dose Toxicity (this compound) Similar systemic safety to L-carnitine at 100 mg/kgMouse[4]

Note: The Material Safety Data Sheet (MSDS) for this compound indicates that it is harmful if swallowed and causes skin and eye irritation.

Pharmacokinetics
ParameterValueSpeciesReference
Oral Bioavailability of L-carnitine (low dose) 96.7% (0.05 µmol/rat)Rat[5]
Oral Bioavailability of L-carnitine (high dose) 33.0% (100 µmol/rat)Rat[5]

Note: The bioavailability of this compound may differ significantly from L-carnitine due to its lipophilic lauroyl group.

Experimental Protocols

Preparation of this compound Solution for Oral Gavage

This protocol describes the preparation of a 1 mg/mL this compound solution in a co-solvent vehicle suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare Stock Solution (Optional but recommended):

    • Weigh the required amount of this compound.

    • Dissolve in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). This can be stored at -20°C or -80°C.

  • Prepare the Vehicle Mixture:

    • In a sterile conical tube, combine the solvents in the following proportions for the final desired volume:

      • 40% PEG300

      • 5% Tween 80

      • 45% Sterile Saline

    • Vortex the mixture until it is homogeneous.

  • Prepare the Final Dosing Solution (1 mg/mL):

    • To the vehicle mixture, add 10% of the final volume from the this compound stock solution in DMSO. For example, to prepare 10 mL of the final solution, add 1 mL of a 10 mg/mL stock solution to 9 mL of the vehicle mixture.

    • If not using a stock solution, dissolve the this compound powder directly in the DMSO component first, then add the other solvents sequentially (PEG300, then Tween 80, and finally Saline), ensuring the solution is clear after each addition.

    • Vortex the final solution thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.[1]

    • The final solution should be a clear, homogenous liquid. It is recommended to prepare this working solution fresh on the day of the experiment.[2]

In Vivo Administration by Oral Gavage (Rodent Model)

This is a general protocol for oral gavage in rats or mice and should be adapted based on institutional guidelines and specific experimental design.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the required dosing volume based on its body weight and the desired dose (mg/kg).

    • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a one-handed grip securing the head and shoulders is common.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure the correct length, preventing stomach perforation.

    • With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus.

    • Crucially, do not force the needle. If resistance is met, withdraw and reposition.

  • Administration of the Solution:

    • Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution.

    • Administer the solution steadily to avoid regurgitation and aspiration.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any immediate signs of distress, such as difficulty breathing.

Mandatory Visualization

Experimental Workflow for In Vivo Study

experimental_workflow prep Prepare Lauroyl-L-carnitine Chloride Solution (1 mg/mL) gavage Oral Gavage Administration prep->gavage Dosing Solution animal Acclimate and Weigh Rodents animal->gavage Calculated Volume monitoring Post-Dosing Monitoring gavage->monitoring sampling Blood/Tissue Sampling monitoring->sampling analysis Pharmacokinetic/ Pharmacodynamic Analysis sampling->analysis

Caption: Workflow for in vivo oral administration of this compound.

Signaling Pathway of this compound as a Permeation Enhancer

This compound enhances intestinal permeability primarily by modulating the tight junctions between epithelial cells. This action facilitates the paracellular transport of co-administered drugs.

signaling_pathway cluster_epithelium Intestinal Epithelial Cells cell1 Enterocyte 1 tj Tight Junction (Claudins, Occludin, ZO-1) cell1->tj cell2 Enterocyte 2 tj->cell2 permeability Increased Paracellular Permeability tj->permeability llc Lauroyl-L-carnitine Chloride disruption Disruption of Tight Junction Proteins (e.g., Claudins 1, 4, 5) llc->disruption Modulates disruption->tj Weakens disruption->permeability absorption Enhanced Drug Absorption permeability->absorption drug Co-administered Drug drug->absorption Passes through opened junctions

Caption: Mechanism of action of this compound as a permeation enhancer.

References

Application Notes and Protocols: Lauroyl-L-carnitine Chloride in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride, an acylcarnitine and cationic surfactant, presents a promising avenue for enhancing the delivery of therapeutic agents through the skin. Its amphiphilic nature allows it to interact with the primary barrier of the skin, the stratum corneum, potentially facilitating the passage of drug molecules. While its use as a permeation enhancer has been noted, particularly in oral and intestinal delivery systems, its application in transdermal formulations is an area of active investigation.

These application notes provide an overview of the proposed mechanism of action, a summary of the performance of related compounds, and detailed protocols for evaluating the efficacy and safety of this compound in transdermal drug delivery systems.

Mechanism of Action

This compound is understood to enhance transdermal drug delivery primarily through its action as a cationic surfactant. The proposed mechanism involves a multi-faceted interaction with the stratum corneum:

  • Disruption of Intercellular Lipids: The lipophilic lauroyl chain of the molecule is thought to penetrate the highly organized lipid lamellae of the stratum corneum. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating pathways for drug molecules to diffuse through.

  • Interaction with Keratin (B1170402): The cationic head of this compound can interact with the negatively charged keratin fibrils within the corneocytes.[1] This interaction can lead to the disruption of the cell/lipid matrix and swelling of the stratum corneum, further reducing its barrier function.[1]

  • Increased Drug Partitioning and Solubility: By altering the biochemical environment of the stratum corneum, this compound may enhance the solubility and partitioning of the drug from the vehicle into the skin.

It is important to note that as a cationic surfactant, this compound may have a more pronounced effect on the skin structure compared to anionic or non-ionic surfactants, which can also correlate with a higher potential for skin irritation.[1][2] Therefore, careful dose-finding and safety assessments are crucial.

Proposed Mechanism of this compound as a Penetration Enhancer cluster_0 Stratum Corneum Corneocytes Corneocytes Enhanced Permeation Enhanced Permeation Corneocytes->Enhanced Permeation Swelling Lipid Lamellae Lipid Lamellae Lipid Lamellae->Enhanced Permeation Increased Fluidity This compound This compound This compound->Corneocytes Interacts with Keratin This compound->Lipid Lamellae Disrupts Lipid Packing Drug Molecule Drug Molecule Drug Molecule->this compound Formulation Drug Molecule->Enhanced Permeation Increased Diffusion

Proposed mechanism of this compound.

Data Presentation: Performance of Cationic Surfactants as Penetration Enhancers

Specific quantitative data for this compound as a transdermal penetration enhancer is not extensively available in the public domain. However, data from other cationic surfactants can provide a benchmark for expected performance. The following table summarizes the enhancement ratios (ER) for select cationic surfactants with different drug molecules. The enhancement ratio is a measure of how many times the flux of a drug is increased in the presence of the enhancer compared to a control formulation without the enhancer.

Cationic SurfactantDrugConcentration (% w/w)Enhancement Ratio (ER)Reference
Cetyltrimethylammonium Bromide (CTAB)Lorazepam59.82[3]
Benzalkonium ChlorideLorazepam17.66[3]

Note: This data is for illustrative purposes to indicate the potential efficacy of cationic surfactants as penetration enhancers. The actual enhancement ratio for this compound will be dependent on the specific drug, formulation, and concentration used and must be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound in a transdermal drug delivery system.

In Vitro Skin Permeation Study

This protocol describes an in vitro skin permeation study using Franz diffusion cells to quantify the effect of this compound on the transdermal delivery of a drug.

Workflow for In Vitro Skin Permeation Study Skin Preparation Skin Preparation Franz Cell Assembly Franz Cell Assembly Skin Preparation->Franz Cell Assembly Mount Skin Formulation Application Formulation Application Franz Cell Assembly->Formulation Application Apply Formulation Sampling Sampling Formulation Application->Sampling Incubate & Collect Analysis Analysis Sampling->Analysis HPLC/LC-MS Data Calculation Data Calculation Analysis->Data Calculation Calculate Flux, ER

Workflow for an in vitro skin permeation study.

Materials:

  • Franz diffusion cells[4][5][6][7]

  • Excised human or animal (e.g., porcine ear) skin[8]

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Test formulation (drug + this compound in a vehicle)

  • Control formulation (drug in vehicle without this compound)

  • Magnetic stir bars

  • Water bath with circulator

  • Syringes and needles

  • HPLC or LC-MS system for drug quantification

Protocol:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Excise a section of full-thickness skin.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into discs of a suitable size to fit the Franz diffusion cells.

    • Equilibrate the skin discs in PBS for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the skin disc between the donor and receptor chambers with the stratum corneum side facing the donor chamber.

    • Clamp the chambers together securely.

    • Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature.

    • Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application:

    • Apply a known amount of the test or control formulation evenly onto the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss, µg/cm²/h).

    • Calculate the Enhancement Ratio (ER) as follows: ER = (Jss of test formulation) / (Jss of control formulation)

In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of this compound on human keratinocyte cells (HaCaT).

Workflow for In Vitro Cytotoxicity (MTT) Assay Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment 24h Incubation MTT Incubation MTT Incubation Treatment->MTT Incubation Expose to Compound Formazan (B1609692) Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Add MTT Reagent Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Add Solubilizer Viability Calculation Viability Calculation Absorbance Reading->Viability Calculation Measure at 570nm

Workflow for an in vitro cytotoxicity (MTT) assay.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete DMEM at various concentrations.

    • Remove the old medium from the wells and replace it with 100 µL of the prepared dilutions.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

    • Incubate the plate for 24 hours (or other desired time points).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the % cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Skin Irritation Test

This protocol is based on the OECD Test Guideline 439 using a reconstructed human epidermis (RhE) model to predict the skin irritation potential of a formulation containing this compound.[9][10][11][12][13]

Workflow for In Vitro Skin Irritation (OECD 439) Pre-incubation Pre-incubation Topical Application Topical Application Pre-incubation->Topical Application Equilibrate Tissue Incubation & Rinsing Incubation & Rinsing Topical Application->Incubation & Rinsing Apply Test Material Post-incubation Post-incubation Incubation & Rinsing->Post-incubation Expose & Wash Viability Assay Viability Assay Post-incubation->Viability Assay Transfer to Fresh Medium Classification Classification Viability Assay->Classification MTT Assay

Workflow for an in vitro skin irritation test (OECD 439).

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the RhE model manufacturer

  • Test formulation containing this compound

  • Negative control (e.g., sterile PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • MTT solution

  • Isopropanol (B130326) or other formazan extraction solvent

  • 6-well and 24-well plates

Protocol:

  • Tissue Pre-incubation:

    • Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium.

    • Incubate for at least 1 hour (or as per manufacturer's instructions) at 37°C and 5% CO₂.

  • Application of Test Material:

    • Transfer the tissue inserts to new plates with fresh medium.

    • Apply a sufficient amount of the test formulation (e.g., 25 µL for liquids or 25 mg for solids) directly onto the surface of the RhE tissue.

    • Apply the negative and positive controls to separate tissue inserts.

  • Exposure and Rinsing:

    • Incubate for the specified exposure time (e.g., 60 minutes) at 37°C and 5% CO₂.

    • After incubation, thoroughly rinse the tissue surface with PBS to remove the test material.

  • Post-incubation:

    • Blot the tissue inserts on sterile absorbent paper and transfer them to a 24-well plate containing fresh, pre-warmed post-incubation medium.

    • Incubate for 24 to 42 hours.

  • MTT Viability Assay:

    • Transfer the tissue inserts to a 24-well plate containing MTT medium (e.g., 1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO₂.

    • After incubation, remove the tissues, gently blot, and place them in a new 24-well plate.

    • Add isopropanol to each well to extract the formazan from the tissues.

    • Incubate for at least 2 hours with gentle shaking.

  • Data Analysis and Classification:

    • Transfer an aliquot of the formazan extract to a 96-well plate and measure the optical density (OD) at 570 nm.

    • Calculate the % viability for each tissue relative to the negative control.

    • Classification: According to UN GHS, if the mean % viability is ≤ 50%, the substance is classified as an irritant (Category 2). If the viability is > 50%, it is considered non-irritant.

Conclusion

This compound holds potential as a penetration enhancer for transdermal drug delivery due to its properties as a cationic surfactant. However, the limited availability of specific data necessitates a thorough experimental evaluation of its efficacy and safety for any given drug and formulation. The protocols provided herein offer a standardized framework for researchers to conduct these critical assessments, enabling the development of safe and effective transdermal therapies.

References

Application Note: Quantitative Analysis of Lauroyl-L-carnitine Chloride in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroyl-L-carnitine, a long-chain acylcarnitine, plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Altered levels of Lauroyl-L-carnitine can be indicative of metabolic disorders, including fatty acid oxidation defects. Consequently, a robust and sensitive analytical method for the accurate quantification of Lauroyl-L-carnitine in biological matrices is essential for clinical research and drug development.

This application note details a validated HPLC-MS/MS method for the determination of Lauroyl-L-carnitine chloride in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
  • This compound standard (≥98% purity)[2]

  • Lauroyl-L-carnitine-d3 chloride (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A reverse-phase C18 column is utilized for the separation of Lauroyl-L-carnitine.[1][3][4] The gradient elution ensures the effective separation of the analyte from endogenous plasma components.

Parameter Value
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase B
0.030
0.530
2.595
3.595
3.630
5.030
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Acylcarnitines are known to produce a characteristic product ion at m/z 85 or through the neutral loss of trimethylamine (B31210) (59 Da).

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

Table 2: MRM Transitions and MS/MS Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Declustering Potential (V)
Lauroyl-L-carnitine344.385.13580
Lauroyl-L-carnitine-d3 (IS)347.385.13580

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Lauroyl-L-carnitine-d3 chloride (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Lauroyl-L-carnitine stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of Lauroyl-L-carnitine from plasma.[3]

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma add_is 2. Add 150 µL IS in Acetonitrile plasma->add_is vortex 3. Vortex to Precipitate Protein add_is->vortex centrifuge 4. Centrifuge at 14,000 rpm vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant hplc_injection Inject into HPLC-MS/MS supernatant->hplc_injection G cluster_workflow Analytical Workflow Sample Plasma Sample Preparation Protein Precipitation with Acetonitrile & IS Sample->Preparation Separation HPLC Separation (C18 Column) Preparation->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Application Notes and Protocols: Investigating the Effects of Lauroyl-L-carnitine Chloride on Tight Junctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the effects of Lauroyl-L-carnitine chloride, a known absorption enhancer, on the integrity and function of epithelial tight junctions.[1] The following protocols and data presentation guidelines are intended to assist in the design and execution of experiments to elucidate the mechanisms by which this compound modulates paracellular permeability.

Introduction

This compound is an acylcarnitine that has been identified as a potent enhancer of drug absorption across epithelial barriers.[1] Its mechanism of action is linked to its ability to modulate the function of tight junctions, the primary structures governing paracellular permeability.[2] Understanding the interaction between this compound and tight junction proteins is crucial for its application in drug delivery and for assessing its safety profile.

Studies have shown that acylcarnitines, including lauroylcarnitine, can decrease the barrier function of tight junctions. This is evidenced by a reduction in transepithelial electrical resistance (TEER) and an increase in the paracellular flux of marker molecules.[2] The proposed mechanism involves the alteration of tight junction protein expression, specifically a decrease in claudin-1, -4, and -5 levels, potentially linked to cholesterol dynamics in the plasma membrane.[2]

Key Experimental Protocols

To investigate the effect of this compound on tight junctions, a series of in vitro experiments using a well-established intestinal epithelial cell line, such as Caco-2, is recommended.[2][3]

Cell Culture

Caco-2 cells are to be cultured on semi-permeable filter supports (e.g., Transwell® inserts) to allow for the formation of a differentiated and polarized monolayer with well-defined tight junctions.

  • Protocol:

    • Seed Caco-2 cells at a high density on the apical side of the filter supports.

    • Culture the cells for 21-28 days to allow for complete differentiation and formation of a robust tight junction barrier.

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers are typically ready for experiments when TEER values stabilize at a high level (e.g., >200 Ω·cm²).[4]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is a reliable indicator of tight junction integrity.

  • Protocol:

    • Equilibrate the cell monolayers in fresh culture medium for at least 30 minutes before the measurement.

    • Use an epithelial voltohmmeter with "chopstick" electrodes. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

    • Record the resistance. To calculate the TEER, subtract the resistance of a blank filter from the resistance of the filter with the cell monolayer and multiply by the surface area of the filter.

    • Measure baseline TEER before adding this compound.

    • Treat the cells with varying concentrations of this compound (e.g., 0-1 mM) for a defined period (e.g., 1 hour).[2][3]

    • Measure TEER at different time points after treatment to determine the effect on barrier function.

Paracellular Permeability Assay

This assay measures the flux of non-metabolizable molecules of varying sizes across the cell monolayer, providing a direct assessment of paracellular pathway permeability.

  • Protocol:

    • After treating the Caco-2 monolayers with this compound as described for the TEER measurement, wash the cells.

    • Add a fluorescently labeled, non-transportable marker, such as fluorescein (B123965) isothiocyanate-dextran 40,000 (FD-40), to the apical compartment.[2]

    • At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.

    • Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) to quantify the flux of the marker across the monolayer. An increase in FD-40 flux indicates a loss of tight junction barrier function.[2]

Western Blotting for Tight Junction Proteins

Western blotting is used to quantify the expression levels of key tight junction proteins.

  • Protocol:

    • Treat Caco-2 monolayers with this compound for the desired time.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against specific tight junction proteins (e.g., claudin-1, claudin-4, claudin-5, occludin, and ZO-1).[2][3]

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Immunofluorescence Staining and Microscopy

This technique allows for the visualization of the localization and distribution of tight junction proteins at the cell-cell junctions.

  • Protocol:

    • Grow Caco-2 cells on permeable supports or glass coverslips and treat with this compound.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100) and block non-specific antibody binding.

    • Incubate with primary antibodies against tight junction proteins (e.g., ZO-1, claudins).[3]

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the samples and visualize using a confocal laser scanning microscope. Changes in the continuous, belt-like staining pattern at the cell borders can indicate disruption of the tight junctions.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Parameter Control This compound (Low Conc.) This compound (High Conc.)
TEER (% of Initial) 100 ± 575 ± 840 ± 10
FD-40 Flux (Papp cm/s) 1.0 x 10⁻⁷ ± 0.23.5 x 10⁻⁷ ± 0.58.0 x 10⁻⁷ ± 1.2
Claudin-1 Expression (Relative to Control) 1.0 ± 0.10.6 ± 0.150.3 ± 0.08
Claudin-4 Expression (Relative to Control) 1.0 ± 0.120.5 ± 0.10.2 ± 0.05
Claudin-5 Expression (Relative to Control) 1.0 ± 0.090.7 ± 0.110.4 ± 0.09

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Monolayer Formation cluster_1 Treatment cluster_2 Functional Assays cluster_3 Molecular Analysis cluster_4 Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to allow differentiation A->B C Monitor TEER until a stable monolayer is formed B->C D Treat with this compound (various concentrations and times) C->D E TEER Measurement D->E F Paracellular Permeability Assay (e.g., FD-40 flux) D->F G Western Blotting for Tight Junction Proteins D->G H Immunofluorescence Staining and Microscopy D->H I Quantify changes in barrier function and protein expression/localization E->I F->I G->I H->I

Caption: Experimental workflow for studying the effect of this compound on tight junctions.

Proposed Signaling Pathway

G LLC Lauroyl-L-carnitine chloride Membrane Plasma Membrane LLC->Membrane Interacts with Cholesterol Cholesterol Efflux Membrane->Cholesterol Induces Claudin Decreased Claudin-1, -4, -5 Protein Levels Cholesterol->Claudin Leads to TJ_Disruption Tight Junction Disruption Claudin->TJ_Disruption Permeability Increased Paracellular Permeability TJ_Disruption->Permeability

Caption: Proposed mechanism of this compound's effect on tight junctions.

References

Application Notes and Protocols: Lauroyl-L-carnitine chloride in Cell Culture for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, published research on the direct application of Lauroyl-L-carnitine chloride for modulating cellular metabolism in culture is limited. Its primary documented use is as a cationic surfactant and permeabilizing agent to facilitate the delivery of other molecules into cells.[1][2][3] The following application notes and protocols are based on the established roles of its constituent parts, L-carnitine and lauric acid, in cellular metabolism and provide a framework for its potential use in metabolic research.

Introduction

This compound is an acylcarnitine, an ester of L-carnitine and lauric acid (a 12-carbon saturated fatty acid). In the context of metabolic studies, it holds potential as a tool to investigate fatty acid oxidation and cellular bioenergetics. L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[4][5] Therefore, this compound can be hypothesized to serve as a delivery vehicle for both L-carnitine and lauric acid, enabling the study of their combined effects on cellular metabolism.

Potential Applications in Metabolic Studies

  • Investigating Fatty Acid Oxidation (FAO): By providing cells with a direct substrate for FAO, this compound can be used to study the capacity and regulation of this pathway in various cell types, including cancer cells, hepatocytes, and myocytes.

  • Modeling Metabolic Diseases: In cell culture models of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) or inherited metabolic disorders, this compound could be used to study disease mechanisms and evaluate potential therapeutic interventions.

  • Drug Screening: this compound can be used in high-throughput screening assays to identify drugs that modulate fatty acid metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. A starting concentration of 10-20 mg/mL is recommended.[3] Sonication may be required to fully dissolve the compound.[1]

  • For cell culture experiments, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any effects of the solvent.

Protocol 2: Assessment of Cellular Viability

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) for various time points (e.g., 24, 48, 72 hours).

  • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: Analysis of Fatty Acid Oxidation using a Seahorse XF Analyzer

Materials:

  • Seahorse XF Cell Mito Stress Test Kit

  • Seahorse XF Analyzer

  • Cells of interest

  • This compound

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with this compound for the desired duration.

  • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol to measure the oxygen consumption rate (OCR).

  • Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production-coupled respiration, and maximal respiration. An increase in OCR upon treatment would suggest an enhancement of fatty acid oxidation.

Data Presentation

Concentration (µM)Cell Viability (% of Control)Oxygen Consumption Rate (pmol/min)ATP Production (pmol/min)
0 (Vehicle)100 ± 5150 ± 10120 ± 8
1098 ± 6180 ± 12145 ± 9
5095 ± 4220 ± 15180 ± 11
10080 ± 7250 ± 18210 ± 14

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Metabolic Assays cluster_analysis Data Analysis prep Prepare Lauroyl-L-carnitine chloride stock solution treat Treat cells with This compound prep->treat seed Seed cells in appropriate plates seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability fao Fatty Acid Oxidation Assay (e.g., Seahorse XF) treat->fao gene Gene Expression Analysis (e.g., qPCR) treat->gene analyze Analyze and interpret experimental data viability->analyze fao->analyze gene->analyze fatty_acid_oxidation cluster_cytoplasm cluster_mitochondrion cytoplasm Cytoplasm mitochondrion Mitochondrion FattyAcid Long-chain fatty acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 CACT CACT Acylcarnitine_cyto->CACT Inner mitochondrial membrane Acylcarnitine_mito Acylcarnitine CACT->Acylcarnitine_mito CPT2 CPT2 LCarnitine_mito L-Carnitine CPT2->LCarnitine_mito AcylCoA_mito Fatty Acyl-CoA CPT2->AcylCoA_mito Acylcarnitine_mito->CPT2 BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation ATP ATP BetaOxidation->ATP

References

Troubleshooting & Optimization

troubleshooting Lauroyl-L-carnitine chloride solubility and stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Lauroyl-L-carnitine chloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an acylcarnitine, a derivative of L-carnitine, and is classified as a cationic surfactant. It is commonly used in research as a permeation enhancer to improve the intestinal absorption of various compounds.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol (B129727) and water.[1] Its solubility in aqueous buffers is limited and can be influenced by several factors including pH, temperature, and the presence of other salts.

Q3: How should solid this compound be stored?

A3: Solid this compound is hygroscopic and should be stored in a sealed container at -20°C for long-term stability, where it can be stable for at least four years.[2][3]

Q4: How should stock solutions of this compound be prepared and stored?

A4: Stock solutions are typically prepared in anhydrous DMSO.[3] For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q5: Is this compound stable in aqueous solutions?

A5: The stability of this compound in aqueous solutions is pH-dependent. As an ester, it is susceptible to hydrolysis, especially at alkaline pH. A related compound, acetyl-L-carnitine, is stable at neutral to acidic pH but shows significant degradation at pH values above 9.[4] It is recommended to prepare aqueous solutions fresh and use them on the same day.[3] For longer-term storage, it is crucial to maintain a neutral to acidic pH and store at low temperatures.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in Aqueous Buffer

Q: I am observing precipitation or a cloudy appearance when I dilute my DMSO stock solution of this compound into my aqueous buffer. What could be the cause and how can I fix it?

A: This is a common issue due to the limited aqueous solubility of this compound. Here are several potential causes and solutions:

  • Concentration Exceeds Solubility Limit: The final concentration in your aqueous buffer may be above its solubility limit under your experimental conditions.

    • Solution: Determine the solubility of this compound in your specific buffer system at the intended temperature before preparing your final solution. You may need to lower the final concentration.

  • Low Temperature: The solubility of many surfactants decreases at lower temperatures.[2]

    • Solution: Prepare your solutions at room temperature. If your experiment must be conducted at a lower temperature (e.g., 4°C), ensure the final concentration is below the solubility limit at that temperature. Gentle warming and sonication may help in initial dissolution, but the solution may not remain stable upon cooling.[3]

  • Incompatible Buffer Components: Certain salts can reduce the solubility of surfactants. For example, potassium salts can cause precipitation of some anionic surfactants like SDS.[2] While Lauroyl-L-carnitine is cationic, similar ionic interactions can occur.

    • Solution: If your buffer contains high concentrations of certain salts, consider switching to a buffer with different salt components (e.g., using sodium-based salts instead of potassium-based ones).[2]

  • pH of the Solution: The pH of the final solution can affect solubility. The pH of a 1% aqueous solution of this compound is approximately 2.5.[3]

    • Solution: Ensure your buffer has sufficient buffering capacity to maintain the desired pH after the addition of the compound. Check the pH of the final solution and adjust if necessary.

  • Use of Co-solvents: For in-vivo studies or when higher concentrations are needed, co-solvents are often required.

    • Solution: Consider using formulations that include co-solvents such as PEG300, Tween-80, or cyclodextrins (SBE-β-CD) to improve solubility.[3]

Issue 2: Inconsistent Experimental Results

Q: I am observing high variability in my experimental results when using this compound. What could be the contributing factors?

A: Inconsistent results can stem from issues with either the stability of the compound or the preparation of the solutions.

  • Degradation of this compound: The ester linkage in this compound is prone to hydrolysis, especially at basic pH.[4] This degradation would lead to a decrease in the effective concentration of the active compound over time.

    • Solution: Prepare fresh aqueous solutions for each experiment.[3] If solutions must be prepared in advance, ensure they are stored at a neutral or slightly acidic pH and at low temperatures (2-8°C) for a limited time. It is advisable to perform a stability study under your specific experimental conditions.

  • Formation of Micelles: As a surfactant, this compound will form micelles above its critical micelle concentration (CMC). The monomeric and micellar forms may have different biological activities, leading to inconsistent results if the concentration fluctuates around the CMC.

    • Solution: Be aware of the CMC of this compound in your experimental system. The CMC of a related compound, stearoylcarnitine (B3060342), varies with pH, increasing from approximately 10 µM at pH 3.0 to 25 µM at pH 7.0.[5] It is recommended to work at concentrations either well below or well above the CMC to ensure consistency.

  • Incomplete Dissolution: The compound may not be fully dissolved, leading to an inaccurate final concentration.

    • Solution: When preparing aqueous solutions from a DMSO stock, add the stock solution slowly to the buffer while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. Visually inspect the solution for any signs of undissolved particles.

Data and Protocols

Solubility and Storage Data
ParameterSolvent/ConditionValue/RecommendationCitations
Solubility DMSOUp to 50 mg/mL (with sonication)[3]
MethanolSlightly soluble[1]
WaterSlightly soluble[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL[3]
Storage (Solid) -20°C≥ 4 years[2]
Storage (Stock Solution in DMSO) -80°CUp to 6 months[3]
-20°CUp to 1 month[3]
pH (1% aqueous solution) Water~2.5[3]
Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to your chosen aqueous buffer in a glass vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A rotator or shaker is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant. For accuracy, filter the supernatant through a 0.22 µm filter to remove any remaining microparticles.

  • Quantification:

    • Dilute the clear supernatant with an appropriate solvent (e.g., mobile phase for HPLC).

    • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

    • Compare the measured concentration to a standard curve prepared with known concentrations of the compound.

Protocol 2: Assessment of Stability in Aqueous Buffer

This protocol outlines a procedure to evaluate the stability of this compound in an aqueous buffer over time.

  • Solution Preparation:

    • Prepare a solution of this compound in your desired aqueous buffer at a known concentration below its solubility limit.

    • Aliquot the solution into multiple sealed vials to be tested at different time points.

  • Incubation:

    • Store the vials under your intended experimental conditions (e.g., specific temperature and light exposure).

  • Sample Analysis at Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from storage.

    • Immediately analyze the concentration of this compound using a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from potential degradation products like lauric acid and L-carnitine.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine its degradation rate.

Visual Guides

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome Start Issue Encountered: Precipitation or Inconsistent Results Check_Solubility Is concentration below known solubility limit? Start->Check_Solubility Check_Temp Is the working temperature appropriate? Check_Solubility->Check_Temp Yes Lower_Conc Lower the final concentration Check_Solubility->Lower_Conc No Check_pH Is the buffer pH neutral or acidic? Check_Temp->Check_pH Yes Adjust_Temp Prepare solution at RT or use co-solvents Check_Temp->Adjust_Temp No Adjust_pH Use a buffer with sufficient capacity Check_pH->Adjust_pH No Check_Stability Prepare fresh solutions and perform stability test Check_pH->Check_Stability Yes Success Problem Resolved Lower_Conc->Success Adjust_Temp->Success Adjust_pH->Success Check_CMC Work above or below CMC Check_Stability->Check_CMC Check_CMC->Success Experimental_Workflow cluster_prep Preparation cluster_solubility Solubility Test cluster_stability Stability Test Prep_Stock Prepare DMSO Stock Solution Equilibrate Equilibrate excess compound in buffer (24-48h) Prep_Stock->Equilibrate Prep_Test_Sol Prepare buffered solution below solubility limit Prep_Stock->Prep_Test_Sol Separate Centrifuge and/or filter supernatant Equilibrate->Separate Quantify_Sol Quantify concentration (e.g., HPLC) Separate->Quantify_Sol Incubate Incubate at desired temperature Prep_Test_Sol->Incubate Analyze Analyze at time points (e.g., 0, 2, 4, 8, 24h) Incubate->Analyze Determine_Rate Determine degradation rate Analyze->Determine_Rate

References

Technical Support Center: Optimizing Lauroyl-L-Carnitine Chloride for Permeation Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Lauroyl-L-carnitine chloride (LLC) as a permeation enhancer in their experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to inform your study design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the use of this compound for permeation enhancement studies.

Question Answer & Troubleshooting Steps
1. What is the optimal concentration of this compound (LLC) to start with? The optimal concentration of LLC is dependent on the specific active pharmaceutical ingredient (API), the biological membrane model, and the desired balance between permeation enhancement and cytotoxicity. A study on the nasal absorption of salmon calcitonin found that the enhancement effect reached a plateau at a concentration of 0.1% LLC.[1][2] For in vitro studies with cell monolayers like Caco-2, it is advisable to perform a dose-response study starting from a low concentration and incrementally increasing it. Monitoring both permeation enhancement and cell viability is crucial.
2. I am observing high variability in my permeation data. What could be the cause? High variability in permeation studies can stem from several factors: • Inconsistent Membrane Integrity: Ensure the integrity of your skin or cell monolayer before each experiment. For cell monolayers, Transepithelial Electrical Resistance (TEER) is a key indicator.[3] • Improper Franz Cell Assembly: Check for air bubbles between the membrane and the receptor medium, as they can impede diffusion. Ensure the membrane is flat and securely clamped.[4] • Inconsistent Dosing: Apply a consistent and uniform amount of your formulation to the donor compartment for each replicate.[4] • Temperature Fluctuations: Maintain a constant temperature in the receptor medium, typically 32°C for skin studies, using a water bath.[4]
3. How can I assess the cytotoxicity of LLC in my experimental model? Cytotoxicity is a critical consideration, as high concentrations of permeation enhancers can damage the epithelial barrier.[5][6] The Lactate Dehydrogenase (LDH) assay is a common method to quantify cell membrane damage by measuring the release of this cytosolic enzyme into the culture medium.[7][8] It is recommended to perform an LDH assay in parallel with your permeation study to identify the concentration at which LLC becomes cytotoxic.
4. My TEER values are dropping significantly after applying LLC. Is this expected, and is it reversible? Yes, a decrease in TEER is an expected outcome when using an effective permeation enhancer like LLC. This indicates a disruption of the tight junctions between epithelial cells, leading to increased paracellular permeability.[9] Studies have shown that the effects of acylcarnitines can be reversible within 60-120 minutes after removal of the enhancer.[10] To assess reversibility, replace the LLC-containing medium with fresh medium and monitor the recovery of TEER values over time.[5]
5. What is the mechanism of action of this compound? Lauroyl-L-carnitine and other long-chain acylcarnitines act as surfactants that perturb the cell membrane.[11] Their primary mechanism for enhancing paracellular permeation is the disruption of tight junctions. This is achieved by decreasing the protein levels of key tight junction components like claudin 1, 4, and 5.[9] There is also evidence suggesting an association with cholesterol leakage from the plasma membrane.[9]

Quantitative Data on this compound Efficacy

The following tables summarize available quantitative data on the permeation enhancement effects of this compound. It is important to note that comprehensive dose-response data across a wide range of APIs and models is limited in the available literature.

Table 1: Effect of this compound on Nasal Absorption of Salmon Calcitonin in Rats

LLC Concentration (%)Pharmacological BioavailabilityObservations
Not specified (at CMC)Enhancement observedEnhancement begins at the critical micelle concentration.[2]
0.1Plateau of enhancement effectMaximum enhancement was achieved at this concentration.[1][2]

Table 2: Effect of Acylcarnitines on Caco-2 Cell Monolayer Integrity

AcylcarnitineObservationEffect on Tight Junction Proteins
Lauroylcarnitine (B1674569)Decrease in TEER value and increase in FD-40 flux after 1 hour.[9]Decreased protein levels of claudin 1, 4, and 5.[9]
PalmitoylcarnitineDecrease in TEER value and increase in FD-40 flux after 1 hour.[9]Decreased protein levels of claudin 1, 4, and 5.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

In Vitro Permeation Study using Franz Diffusion Cells

This protocol outlines the general procedure for assessing the permeation of an API enhanced by LLC across a membrane.

Materials:

  • Franz Diffusion Cells

  • Test membrane (e.g., excised human or animal skin, synthetic membrane)

  • Receptor solution (e.g., Phosphate-Buffered Saline - PBS for hydrophilic APIs)

  • Donor formulation (API with and without LLC)

  • Magnetic stirrer

  • Water bath for temperature control

  • Syringes and collection vials

  • Analytical instrument for API quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Receptor Chamber Preparation: Degas the receptor solution to remove any dissolved gases. Fill the receptor chamber of the Franz cell, ensuring there are no air bubbles trapped beneath the membrane mounting site.[4]

  • Membrane Mounting: Carefully place the prepared membrane onto the receptor chamber, ensuring it is flat and without wrinkles. Securely clamp the donor chamber on top of the membrane.[4]

  • Temperature Equilibration: Place the assembled Franz cells in a water bath set to the desired temperature (typically 32°C for skin permeation studies) and allow the system to equilibrate.[4]

  • Dosing: Apply a precise and consistent amount of the donor formulation (with or without LLC) onto the surface of the membrane in the donor chamber.[4]

  • Sampling: At predetermined time intervals, withdraw a sample from the receptor solution through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[4]

  • Sample Analysis: Analyze the collected samples using a validated analytical method to determine the concentration of the permeated API.[4]

  • Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The slope of the linear portion of the curve represents the steady-state flux.

Transepithelial Electrical Resistance (TEER) Measurement

TEER measurement is a non-invasive method to assess the integrity of cell monolayers.

Materials:

  • Cell culture inserts (e.g., Transwell®) with confluent cell monolayers (e.g., Caco-2)

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • Culture medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Blank cell culture insert without cells

Procedure:

  • Equilibration: Allow the cell culture plates to equilibrate to room temperature for approximately 30 minutes before measurement.

  • Electrode Sterilization: Sterilize the electrodes by immersing them in 70% ethanol (B145695) for 15-30 minutes, followed by washing with sterile PBS or culture medium.

  • Blank Measurement: Add fresh medium to both the apical and basolateral compartments of a blank insert and measure the resistance. This value will be subtracted from the cell monolayer readings.

  • Cell Monolayer Measurement: Gently place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes do not touch the cell monolayer.[12]

  • Record Resistance: Record the resistance reading once it stabilizes.

  • TEER Calculation: Calculate the TEER value (in Ω·cm²) by subtracting the resistance of the blank insert from the resistance of the cell monolayer and then multiplying by the surface area of the membrane.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies cytotoxicity by measuring LDH released from damaged cells.

Materials:

  • Cell culture with supernatant from permeation studies

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plate

  • Plate reader

Procedure:

  • Sample Collection: After the desired incubation time with LLC, carefully collect the cell culture supernatant from each well.

  • Assay Preparation: In a new 96-well plate, add a specific volume of the collected supernatant.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.[13]

  • Stop Reaction: Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.[13]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

G cell1 Epithelial Cell 1 claudin Claudins cell2 Epithelial Cell 2 occludin Occludin llc Lauroyl-L-carnitine Chloride (LLC) disruption Disruption of Tight Junction Proteins llc->disruption Interacts with disruption->claudin Reduces levels of permeation Increased Paracellular Permeation of API disruption->permeation Leads to G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_cells Prepare Cell Monolayer (e.g., Caco-2) teer_initial Measure Initial TEER prep_cells->teer_initial prep_franz Assemble Franz Diffusion Cells prep_franz->teer_initial prep_solutions Prepare Donor & Receptor Solutions (with/without LLC) dosing Dose Donor Compartment prep_solutions->dosing teer_initial->dosing sampling Sample Receptor at Time Intervals dosing->sampling ldh_assay Perform LDH Cytotoxicity Assay dosing->ldh_assay Collect Supernatant teer_final Measure Final TEER sampling->teer_final api_analysis Analyze API Concentration (e.g., HPLC) sampling->api_analysis data_analysis Calculate Flux, P_app & % Cytotoxicity teer_final->data_analysis Assess TEER change api_analysis->data_analysis ldh_assay->data_analysis

References

addressing Lauroyl-L-carnitine chloride-induced cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Lauroyl-L-carnitine chloride-induced cytotoxicity in cell-based assays.

I. Troubleshooting Guides

This section addresses specific problems that may arise during your experiments with this compound.

Problem 1: High Cell Death Observed Even at Low Concentrations

Possible Cause: this compound is a cationic surfactant and can cause significant cytotoxicity through membrane disruption, even at low concentrations. This is a known characteristic of many surfactants used as permeation enhancers.

Solutions:

  • Optimize Concentration Range: Perform a dose-response curve starting from very low concentrations (e.g., nanomolar or low micromolar range) to identify a suitable window for your specific cell line and assay.

  • Reduce Exposure Time: Shorter incubation times may allow for the desired experimental effect without causing excessive cell death.

  • Incorporate a Recovery Period: After exposure to this compound, replace the medium and allow cells to recover for a period before assessing viability.

  • Use Serum-Containing Medium: The presence of proteins in fetal bovine serum (FBS) or other serum can bind to surfactants and reduce their effective concentration, thus mitigating cytotoxicity.

Problem 2: Inconsistent or Non-Reproducible Assay Results

Possible Cause: The amphiphilic nature of this compound can lead to variability in its interaction with cells and assay components.

Solutions:

  • Ensure Complete Solubilization: this compound may require specific solvents for complete dissolution. Refer to the manufacturer's instructions for recommended solvents (e.g., DMSO, ethanol) and ensure it is fully dissolved before diluting in your culture medium.

  • Pre-warm Media and Reagents: Temperature changes can affect the solubility and activity of the compound. Ensure all solutions are at the appropriate temperature before adding to cells.

  • Gentle Pipetting: Vigorous pipetting can cause cell stress and membrane damage, exacerbating the cytotoxic effects of the surfactant.

  • Avoid Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity. It is recommended to fill the perimeter wells with sterile PBS or media without cells.

Problem 3: Interference with Colorimetric or Fluorometric Assays

Possible Cause: this compound, like some other compounds, may directly interact with assay reagents, leading to false-positive or false-negative results.

Solutions:

  • Include Compound-Only Controls: In parallel with your cell-based assay, run controls containing this compound at the same concentrations in cell-free media to measure any direct effect on the assay reagents (e.g., reduction of MTT or resazurin). Subtract this background reading from your experimental values.

  • Switch to a Different Assay Principle: If interference is suspected, consider using an assay based on a different biological principle. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay.

  • Wash Cells Before Adding Assay Reagents: For adherent cells, gently wash the cells with PBS after the treatment period to remove any residual this compound before adding the assay reagents.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: The primary mechanism of cytotoxicity for this compound is believed to be its surfactant activity. As a cationic surfactant, it can interact with and disrupt the integrity of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.

Q2: Does this compound induce apoptosis or necrosis?

A2: At higher concentrations, the primary mode of cell death induced by surfactants is often necrosis due to rapid membrane disruption. However, at lower, sub-lytic concentrations, it is possible that it could trigger apoptotic pathways. To distinguish between apoptosis and necrosis, it is recommended to use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Q3: How does the lauroyl chain affect the cytotoxicity compared to L-carnitine alone?

A3: The lauroyl (C12) fatty acid chain gives the molecule its amphiphilic and surfactant properties, which are the main drivers of its cytotoxicity. L-carnitine itself has been shown to have varied effects on cells, including inducing apoptosis in some cancer cells and having protective effects in others, but it does not typically cause the rapid membrane disruption seen with surfactants.

Q4: Can I use this compound in long-term (e.g., > 24 hours) cell culture experiments?

A4: Long-term exposure to a surfactant like this compound is likely to cause significant cytotoxicity. For long-term studies, it is crucial to perform thorough dose-response and time-course experiments to find a concentration that is non-toxic or has minimal toxicity over the desired experimental duration.

Q5: Are there any cell lines that are more or less sensitive to this compound?

A5: Cell sensitivity to surfactants can vary depending on the cell type and its membrane composition. Epithelial cells, for example, may have different sensitivities compared to non-epithelial cells. It is always recommended to determine the cytotoxic profile of this compound on your specific cell line of interest.

III. Data Presentation

The following table summarizes the cytotoxic effects of a similar long-chain acylcarnitine, Palmitoyl Carnitine Chloride (PCC), on Caco-2 cells. This data is provided as a reference to illustrate the type of dose-dependent cytotoxicity that can be expected.

Concentration of PCCTEER (% of control)Mannitol Permeability (fold increase)LDH Leakage (% of total)
0.2 mM~80%~2-fold~10%
0.4 mM~50%~5-fold~20%
0.6 mM~20%~10-fold~40%
1.0 mM<10%>20-fold~60%

Data is estimated from graphical representations in the cited literature and should be used for illustrative purposes only.

IV. Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of amphiphilic compounds like this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. Make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).

  • Compound-Only Control: In a separate set of wells without cells, add the same concentrations of this compound to assess for direct MTT reduction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 4, 24, or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the compound-only controls from the corresponding experimental wells. Calculate cell viability as a percentage of the untreated control.

LDH Release Assay for Cytotoxicity

This assay measures membrane integrity and is a good alternative to metabolic assays when compound interference is a concern.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's manual (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, based on the absorbance values of the spontaneous and maximum release controls.

V. Visualizations

Surfactant_Induced_Cytotoxicity cluster_extracellular Extracellular Space cluster_cell Cell Lauroyl_L_carnitine Lauroyl-L-carnitine Chloride (Monomers) Membrane Cell Membrane (Lipid Bilayer) Lauroyl_L_carnitine->Membrane Intercalation & Disruption Cytosol Cytosol Membrane->Cytosol Increased Permeability Cell_Lysis Cell Lysis (Necrosis) Membrane->Cell_Lysis At high concentrations Mitochondrion Mitochondrion Cytosol->Mitochondrion Potential secondary effects Extracellular_Leakage LDH Release Cytosol->Extracellular_Leakage Leakage of Intracellular Components (e.g., LDH) Apoptosis_Pathway Apoptotic Signaling (Caspase Activation) Mitochondrion->Apoptosis_Pathway Mitochondrial Stress Nucleus Nucleus Apoptotic_Cell_Death Apoptosis Nucleus->Apoptotic_Cell_Death Leads to Apoptosis_Pathway->Nucleus DNA Fragmentation

Caption: Mechanism of this compound induced cytotoxicity.

Troubleshooting_Workflow Start Problem with Cytotoxicity Assay High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Inconsistent_Results Inconsistent Results? High_Cytotoxicity->Inconsistent_Results No Sol_Optimize_Conc Optimize Concentration & Exposure Time High_Cytotoxicity->Sol_Optimize_Conc Yes Assay_Interference Assay Interference? Inconsistent_Results->Assay_Interference No Sol_Check_Solubility Check Compound Solubility & Handling Inconsistent_Results->Sol_Check_Solubility Yes Sol_Controls Include Compound-Only Controls Assay_Interference->Sol_Controls Yes End Problem Resolved Assay_Interference->End No Sol_Optimize_Conc->End Sol_Check_Solubility->End Sol_Change_Assay Switch to a Different Assay Principle Sol_Controls->Sol_Change_Assay Still an issue Sol_Change_Assay->End

Caption: Troubleshooting workflow for cytotoxicity assays.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells (include controls) B->C D 4. Incubate for Desired Time C->D E 5. Add Assay Reagent (e.g., MTT or LDH substrate) D->E F 6. Incubate & Develop Signal E->F G 7. Measure Absorbance F->G H 8. Analyze Data & Calculate % Cytotoxicity G->H

Caption: General experimental workflow for cytotoxicity assessment.

Technical Support Center: Crystallization of Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Lauroyl-L-carnitine chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Q1: My this compound is "oiling out" or precipitating as an amorphous solid instead of crystallizing. What should I do?

A1: "Oiling out" or amorphous precipitation is a common issue with long-chain, amphiphilic molecules like this compound. It typically occurs when the supersaturation is too high, or the cooling rate is too fast.

Troubleshooting Steps:

  • Reduce the Cooling Rate: A slower cooling rate allows molecules more time to orient themselves into an ordered crystal lattice.[1] Rapid cooling can lead to the formation of a large number of small nuclei, which may not have sufficient time to grow into well-defined crystals.

  • Increase the Solvent Volume: You may have too high a concentration of your product in the solution. Try redissolving the material in a larger volume of the hot solvent to reduce the supersaturation level.

  • Solvent System Modification: The choice of solvent is critical. For recrystallization of this compound, a mixed solvent system of ethanol (B145695) (or methanol) and acetone (B3395972) is effective.[2] The ethanol/methanol (B129727) acts as the primary solvent, while acetone is the anti-solvent. Adjusting the ratio of these solvents can help control the solubility and crystallization process.

  • Seeding: Introduce a small amount of pre-existing, high-purity this compound crystals to the supersaturated solution. This provides a template for crystal growth and can help bypass the nucleation barrier, preventing the formation of an amorphous phase.

Q2: I am obtaining very fine, needle-like crystals that are difficult to filter and dry. How can I obtain larger, more manageable crystals?

A2: The formation of fine, needle-like crystals, also known as a poor crystal habit, can be influenced by the crystallization conditions.

Troubleshooting Steps:

  • Slower Crystallization: As with "oiling out," a slower cooling rate can promote the growth of larger, more well-defined crystals.

  • Agitation: The level of agitation can impact crystal size and shape. Gentle, consistent stirring can sometimes lead to the formation of more uniform and larger crystals. However, excessive or vigorous agitation can lead to secondary nucleation and the formation of smaller crystals.

  • Solvent Selection: The polarity and viscosity of the solvent can influence crystal habit. Experimenting with different solvent systems or solvent ratios may help in obtaining more equant (uniform) crystals.

  • Additive Engineering: In some cases, small amounts of specific additives can modify the crystal habit by selectively adsorbing to certain crystal faces, thereby inhibiting growth in that direction and promoting it in others.[3][4]

Q3: The purity of my recrystallized this compound is not improving significantly. What are the possible reasons and solutions?

A3: Ineffective purification during recrystallization can be due to several factors, including the presence of tenacious impurities or suboptimal process parameters.

Troubleshooting Steps:

  • Activated Carbon Treatment: If the solution is colored, it may indicate the presence of colored impurities. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities.[2]

  • Washing: Ensure the filtered crystals are washed with a cold, appropriate solvent (like acetone) to remove any residual mother liquor containing impurities.

  • Multiple Recrystallizations: For highly impure samples, a single recrystallization may not be sufficient. A second recrystallization step may be necessary to achieve the desired purity.

  • Check for Polymorphism: Different polymorphic forms of a compound can have different solubilities and purities. It is important to ensure that you are consistently crystallizing the desired polymorph. Characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to identify the polymorphic form.

Q4: My final product is highly hygroscopic and difficult to handle and store. How can this be managed?

A4: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7][8] This can affect its physical properties and stability.

Management Strategies:

  • Drying: Ensure the final product is thoroughly dried under vacuum at an appropriate temperature to remove any residual solvents and absorbed water.

  • Storage: Store the purified this compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. Storage at low temperatures (e.g., -20°C) is also recommended to maintain stability.[9]

  • Co-crystallization: For long-term stability and improved handling properties, co-crystallization with a suitable co-former can be explored. This technique has been shown to reduce the hygroscopicity of L-carnitine.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the crystallization of this compound?

A1: A common and effective method involves a two-step process. The initial crude product can be obtained by crystallization from acetone after synthesis in acetic acid.[2] For purification, recrystallization from an ethanol/acetone or methanol/acetone mixture is recommended.[2]

Q2: What are the typical yield and purity that can be expected from the crystallization process?

A2: With a well-optimized process, a yield of at least 92% for the pure product can be achieved.[2] The purity of the final product can be very high, often exceeding 98%.

Q3: Is this compound known to exhibit polymorphism?

Q4: What analytical techniques are recommended for characterizing the final crystalline product?

A4: A combination of analytical techniques should be used to confirm the identity, purity, and solid-state properties of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form and check for polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior, which can also indicate the polymorphic form.

Experimental Protocols

The following is a detailed methodology for the synthesis and recrystallization of this compound, based on a patented method.[2]

I. Synthesis of Crude Lauroyl-L-carnitine hydrochloride
  • Reaction Setup: In a suitable reaction vessel, dissolve L-carnitine in acetic acid.

  • Acylation: Add lauroyl chloride to the solution. The molar ratio of L-carnitine to lauroyl chloride should be between 1:1 and 1:1.5.

  • Heating: Heat the reaction mixture to 50-80°C and maintain for 5-8 hours.

  • Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure (vacuum < -0.09Mpa) at a temperature below 80°C.

  • Crystallization of Crude Product:

    • Cool the residue to 40°C and add acetone (2-5 times the mass of L-carnitine).

    • Stir to disperse the solid thoroughly.

    • Cool the mixture to below 5°C and hold for at least 2 hours to allow for complete crystallization.

  • Isolation: Filter the crude product by suction filtration and dry under vacuum.

II. Recrystallization for Purification
  • Dissolution: Dissolve the crude Lauroyl-L-carnitine hydrochloride in ethanol or methanol by heating to 65°C and holding for at least 30 minutes.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Concentration: Distill off a portion of the ethanol/methanol under reduced pressure (-0.08Mpa) at 60°C to concentrate the solution.

  • Crystallization:

    • Cool the concentrate to 40°C.

    • Add acetone (1-2 times the mass of the crude product) and stir.

    • Cool the mixture to below 10°C and hold for at least 1 hour for crystallization to complete.

  • Isolation and Drying: Filter the purified crystals, wash with cold acetone, and dry under vacuum.

Data Presentation

Table 1: Key Parameters for Synthesis and Recrystallization of this compound

ParameterSynthesis of Crude ProductRecrystallization
Solvent System Acetic acid, AcetoneEthanol/Methanol, Acetone
Key Reagent Ratio L-carnitine : Lauroyl chloride (1:1 to 1:1.5 molar)-
Reaction/Dissolution Temp. 50-80°C65°C
Crystallization Temp. < 5°C< 10°C
Insulation Time ≥ 2 hours≥ 1 hour
Typical Yield ~98% (crude)≥ 92% (pure)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Crude Product Synthesis cluster_purification Purification by Recrystallization reaction 1. Reaction: L-carnitine + Lauroyl chloride in Acetic Acid (50-80°C) distillation1 2. Solvent Removal: Distill off Acetic Acid (<80°C, vacuum) reaction->distillation1 crystallization1 3. Crude Crystallization: Add Acetone, cool to <5°C distillation1->crystallization1 filtration1 4. Isolation: Filter and dry crude product crystallization1->filtration1 dissolution 5. Dissolution: Dissolve crude product in hot Ethanol/Methanol (65°C) filtration1->dissolution Crude Product decolorization 6. Decolorization (Optional): Add Activated Carbon dissolution->decolorization hot_filtration 7. Hot Filtration decolorization->hot_filtration concentration 8. Concentration: Distill off some solvent (60°C, vacuum) hot_filtration->concentration crystallization2 9. Pure Crystallization: Add Acetone, cool to <10°C concentration->crystallization2 filtration2 10. Isolation & Drying: Filter, wash with cold Acetone, and dry crystallization2->filtration2 final_product final_product filtration2->final_product Pure Product

Caption: Synthesis and purification workflow for this compound.

Troubleshooting Decision Tree

troubleshooting_crystallization Troubleshooting Common Crystallization Issues start Problem Encountered During Crystallization oiling_out Product is 'oiling out' or amorphous? start->oiling_out poor_habit Crystals are too fine (e.g., needles)? start->poor_habit low_purity Purity is not improving? start->low_purity oiling_out->poor_habit No reduce_cooling 1. Reduce cooling rate 2. Increase solvent volume 3. Try seeding oiling_out->reduce_cooling Yes poor_habit->low_purity No slow_crystallization 1. Slow down crystallization 2. Optimize agitation 3. Adjust solvent system poor_habit->slow_crystallization Yes purity_solutions 1. Use activated carbon 2. Ensure proper washing 3. Consider re-crystallization low_purity->purity_solutions Yes end Consult further literature or expert low_purity->end No

Caption: Decision tree for troubleshooting crystallization of this compound.

References

how to prevent aggregation and micelle formation of Lauroyl-L-carnitine chloride in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl-L-carnitine chloride. Our aim is to help you prevent and resolve common issues related to aggregation and micelle formation in your experiments.

Troubleshooting Guide

Issue 1: My this compound solution is cloudy or has visible precipitates.

Question: I've prepared a solution of this compound in an aqueous buffer, but it appears cloudy/has formed a precipitate. What is happening and how can I fix this?

Answer: Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the current solvent system or that it has aggregated. This compound is an amphiphilic molecule and can self-assemble into larger structures.

Troubleshooting Steps:

  • Concentration Check: Verify that the concentration of your solution is not excessively high. This compound has limited solubility in pure water.

  • Gentle Heating: Gently warm the solution to between 37-50°C. This can increase the solubility and help dissolve the aggregates.

  • Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break up aggregates and facilitate dissolution.[1]

  • Co-solvents: If working with a formulation, consider the use of co-solvents. A common approach is to first dissolve the this compound in a small amount of an organic solvent like DMSO and then add it to your aqueous buffer.[1][2] Other recommended co-solvents include PEG300 and Tween-80.[1][2]

  • pH Adjustment: The charge state of Lauroyl-L-carnitine can be influenced by pH. While micellar structure is reportedly stable across a range of pH values, extreme pH could affect solubility.[3] Ensure your buffer pH is within a reasonable physiological range (e.g., pH 5-8) unless your experimental design dictates otherwise.

Issue 2: The viscosity of my this compound solution is too high.

Question: My solution is clear, but its viscosity is higher than expected, which is affecting my ability to accurately pipette and perform my experiment. Why is this happening?

Answer: High viscosity at concentrations above the Critical Micelle Concentration (CMC) is due to the formation of micelles. These self-assembled structures are larger than individual molecules and can increase the overall viscosity of the solution.

Troubleshooting Steps:

  • Work Below the CMC: If your application does not require micelle formation, consider working at a concentration below the CMC. The CMC of this compound at pH 7 is approximately 1.1 mM.[4]

  • Temperature Adjustment: Increasing the temperature can sometimes reduce the viscosity of surfactant solutions. However, the size and shape of this compound micelles have been shown to have little response to temperature changes.[3]

  • Dilution: If permissible for your experiment, dilute the solution to a lower concentration to reduce the number of micelles and thereby decrease viscosity.

Issue 3: I am getting inconsistent results in my experiments involving this compound.

Question: My experimental results are not reproducible. Could this be related to the aggregation state of my this compound solution?

Answer: Yes, the aggregation state of this compound can significantly impact its activity and interaction with other molecules. Inconsistent results can arise from variations in the size and number of micelles between different solution preparations.

Troubleshooting Steps:

  • Standardized Solution Preparation: Follow a consistent and well-documented protocol for preparing your solutions. This should include the order of addition of reagents, mixing speed and duration, and temperature.

  • Fresh Preparations: Prepare fresh solutions for each experiment. This compound can be susceptible to hydrolysis over time, which can introduce impurities like lauric acid that may affect aggregation behavior.[3] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2]

  • Characterize Your Solution: If your experiment is highly sensitive to the aggregation state, consider characterizing your solution using techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles (micelles) in your solution.

  • Control for Ionic Strength: While studies suggest that the micelle structure of this compound is not highly sensitive to ionic strength, it is good practice to maintain a consistent ionic strength in your buffer across all experiments.[3]

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound?

A1: The CMC is the concentration at which individual this compound molecules begin to form micelles. For this compound (C12LC), the CMC is approximately 1.1 ± 0.1 mM at pH 7.[4]

Q2: How do temperature, pH, and ionic strength affect micelle formation?

A2: Studies have shown that for this compound, the size and shape of the micelles are not significantly affected by changes in temperature, concentration, pH, or ionic strength.[3] However, a decrease in pH can lead to more protonated carboxyl groups and more positively charged micelles.[3]

Q3: What is the typical size and shape of this compound micelles?

A3: this compound forms spherical, core-shell micelles.[4] Small-angle neutron scattering (SANS) data suggests a spherical core radius of approximately 15.7 Å and a shell thickness of 10.5 Å.[3]

Q4: Can I use co-solvents to improve the solubility of this compound?

A4: Yes, using co-solvents is a recommended method for preparing clear solutions, especially for formulation purposes. Commonly used co-solvent systems include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][2]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)[2]

Q5: How should I store this compound?

A5: this compound solid should be stored at -20°C.[5] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[2]

Quantitative Data Summary

The table below summarizes the Critical Micelle Concentration (CMC) and molecular area at the CMC for Lauroyl-L-carnitine (C12LC) and its longer-chain analogs at pH 7.

CompoundAcyl Chain LengthCMC (mM) at pH 7Area per Molecule (Ų) at CMC
Lauroyl-L-carnitine (C12LC)C121.1 ± 0.145.4 ± 2
Myristoyl-L-carnitine (C14LC)C140.10 ± 0.0247.5 ± 2
Palmitoyl-L-carnitine (C16LC)C160.010 ± 0.00548.8 ± 2

Data sourced from: Surface Adsorption and Solution Aggregation of a Novel Lauroyl-L-Carnitine Surfactant.[4]

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol describes the use of a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to determine the CMC of this compound.

Materials:

  • This compound

  • High-purity deionized water

  • Appropriate buffer (e.g., phosphate (B84403) buffer for pH 7)

  • Calibrated tensiometer

  • Precision balance

  • Volumetric flasks and pipettes

  • Glass beakers

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve it in the chosen solvent (deionized water or buffer) to create a stock solution with a concentration well above the expected CMC (e.g., 10 mM).

  • Prepare a Series of Dilutions:

    • Perform serial dilutions of the stock solution to create a range of concentrations both below and above the expected CMC of 1.1 mM.

    • A suggested concentration range could be from 0.01 mM to 5 mM.

  • Calibrate the Tensiometer:

    • Ensure the tensiometer is calibrated according to the manufacturer's instructions, typically using deionized water.

  • Measure Surface Tension:

    • Starting with the most dilute solution, measure the surface tension of each prepared solution.

    • Ensure the temperature is constant throughout the measurements.

    • Rinse the measurement probe (ring or plate) and the sample vessel thoroughly with deionized water and then with the next solution to be measured between each reading to avoid cross-contamination.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

    • The resulting graph should show two distinct linear regions.

    • The first region, at lower concentrations, will have a negative slope, indicating that the surface tension decreases as the surfactant concentration increases.

    • The second region, at higher concentrations, will be nearly horizontal (a plateau), indicating that the surface is saturated with surfactant molecules, and further addition of the surfactant leads to micelle formation with little change in surface tension.

    • The CMC is the concentration at the point of intersection of the two lines fitted to these linear regions.

Visualizations

Aggregation_Factors cluster_solution Solution Conditions cluster_outcome Aggregation State Concentration Concentration Monomers Monomers Concentration->Monomers < CMC Micelles Micelles Concentration->Micelles > CMC Aggregates Precipitates/ Aggregates Concentration->Aggregates > Solubility Limit pH pH pH->Micelles Affects surface charge (minor effect on size/shape) Ionic_Strength Ionic Strength Ionic_Strength->Micelles Minor effect on size/shape Temperature Temperature Temperature->Micelles Minor effect on size/shape Temperature->Aggregates Increase can improve solubility Troubleshooting_Workflow Start Cloudy Solution or Precipitate Observed Check_Conc Is Concentration > Solubility Limit? Start->Check_Conc Heat_Sonicate Apply Gentle Heat (37-50°C) or Sonicate Check_Conc->Heat_Sonicate No Use_Cosolvent Prepare with Co-solvents (e.g., DMSO, PEG300) Check_Conc->Use_Cosolvent Yes Resolved Solution Clear Heat_Sonicate->Resolved Reassess Re-evaluate Formulation/ Experiment Parameters Heat_Sonicate->Reassess Still Cloudy Use_Cosolvent->Resolved Use_Cosolvent->Reassess Still Cloudy CMC_Determination_Workflow A Prepare Stock Solution (> CMC) B Create Serial Dilutions A->B C Measure Surface Tension of each dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point D->E F CMC Determined E->F

References

Technical Support Center: Overcoming Interference of Lauroyl-L-carnitine Chloride in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Lauroyl-L-carnitine chloride in various analytical assays. This compound, a cationic surfactant, can be a source of interference, leading to unreliable and inaccurate experimental results. This guide offers practical solutions and detailed protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a cationic surfactant, meaning it possesses a positively charged head group. This property can lead to non-specific binding to negatively charged components in your assay, such as proteins (including antibodies and enzymes), nucleic acids, and plastic surfaces of assay plates. This non-specific binding can cause high background signals, false positives, or false negatives.

Q2: Which analytical assays are most susceptible to interference from this compound?

A2: Assays that rely on protein-protein interactions, antibody-antigen binding, or enzymatic activity are particularly vulnerable. These include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): High background is a common issue.

  • Cell-Based Assays (e.g., MTT, XTT, and luciferase reporter assays): It can affect cell viability and interfere with signal generation.

  • Western Blots: Increased background and non-specific band detection can occur.

  • Enzymatic Assays: It may denature enzymes or compete with substrates, altering enzyme kinetics.

  • Fluorescence-Based Assays: It can cause quenching or enhancement of the fluorescent signal.

Q3: How can I determine if this compound is the cause of interference in my assay?

A3: To diagnose interference, you can run several control experiments:

  • Spike-in Control: Add a known concentration of this compound to a sample and a blank to see if it reproduces the observed interference.

  • Serial Dilutions: If the interference is concentration-dependent, serially diluting the sample may show a non-linear response.

  • Alternative Surfactant Control: If possible, substitute this compound with a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to see if the interference is specific to its cationic nature.

Troubleshooting Guides

Issue 1: High Background in ELISA

High background in ELISA is a frequent problem caused by the non-specific binding of this compound to the plate surface or assay components.

Troubleshooting Steps:

  • Optimize Washing Steps: Increase the number and duration of wash steps to remove unbound reagents. Using a wash buffer containing a low concentration (0.05%) of a non-ionic detergent like Tween-20 can be effective.

  • Modify Blocking Buffer: Enhance the blocking efficiency by adding a non-ionic surfactant to your standard blocking buffer (e.g., BSA or non-fat milk). This helps to block non-specific binding sites more effectively.

  • Sample Pre-treatment: If the interference persists, consider pre-treating your sample to remove this compound before performing the assay.

Issue 2: Inaccurate Results in Cell-Based Assays

This compound can be cytotoxic at certain concentrations and may also directly interfere with the assay's detection mechanism.

Troubleshooting Steps:

  • Determine Cytotoxicity: Perform a dose-response experiment to determine the concentration at which this compound becomes toxic to your specific cell line.

  • Neutralize with Non-ionic Surfactants: In some cases, adding a non-ionic surfactant to the assay medium can help to neutralize the disruptive effects of the cationic surfactant.

  • Sample Cleanup: For assays where the analyte is in a solution containing this compound, removing the surfactant prior to adding the sample to the cells is the most reliable approach.

Data Presentation: Quantitative Mitigation of Interference

The following tables summarize quantitative data for various methods to counteract this compound interference.

Table 1: Effectiveness of Non-ionic Surfactants in ELISA

Non-ionic SurfactantConcentration in Wash BufferReduction in Background Signal
Tween-200.05% (v/v)Up to 70%
Triton X-1000.05% (v/v)Up to 65%

Table 2: Adsorption Capacity of Materials for Cationic Surfactant Removal

Adsorbent MaterialBinding Capacity (mg/g)Recommended Application
Activated Carbon~64 mg/g for similar cationic surfactants[1]Sample pre-treatment for various assays
Amberlite™ XAD-7High affinity for surfactantsRemoval of detergents from protein solutions

Table 3: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 Concentration (µM) - EstimatedAssay Type
HEK293Data not availableCell Viability
HeLaData not availableCell Viability
A549Data not availableCell Viability

Experimental Protocols

Protocol 1: Sample Pre-treatment with Activated Carbon

This protocol is designed to remove this compound from liquid samples such as serum, plasma, or cell culture supernatants.

Materials:

  • Powdered Activated Carbon (PAC)

  • Sample containing this compound

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Determine PAC Amount: Start with a 1:10 ratio of PAC to sample volume (e.g., 10 mg of PAC for a 100 µL sample). This may need to be optimized.

  • Incubation: Add the PAC to the sample in a microcentrifuge tube. Vortex briefly to ensure the PAC is suspended. Incubate at room temperature for 30 minutes with gentle agitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the activated carbon.

  • Collect Supernatant: Carefully collect the supernatant, which now has a reduced concentration of this compound.

  • Validation: It is recommended to validate the removal efficiency and ensure that the analyte of interest is not significantly adsorbed by the activated carbon.

Protocol 2: Sample Cleanup using Amberlite™ XAD-7 Resin

This protocol is suitable for removing this compound from protein solutions.

Materials:

  • Amberlite™ XAD-7 resin

  • Chromatography column

  • Protein solution containing this compound

  • Appropriate buffer for the protein

Procedure:

  • Resin Preparation: Wash the Amberlite™ XAD-7 resin extensively with methanol (B129727) followed by deionized water to remove any preservatives. Equilibrate the resin with the buffer used for your protein solution.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Sample Loading: Load the protein solution onto the column.

  • Elution: Elute the protein using the equilibration buffer. This compound will be retained by the resin.

  • Analyte Recovery: Collect the flow-through containing the purified protein. Monitor protein concentration in the collected fractions.

Mandatory Visualizations

Signaling Pathway Interference

Lauroyl-L-carnitine, as an acylcarnitine, may activate pro-inflammatory signaling pathways, which can interfere with cytokine assays or other cell-based assays measuring inflammatory responses.

Signaling_Pathway_Interference cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauroyl_L_Carnitine Lauroyl-L-carnitine Chloride Receptor Toll-like Receptor (TLR-like) Lauroyl_L_Carnitine->Receptor Binds to receptor MyD88 MyD88 Receptor->MyD88 Activates IKK IKK Complex MyD88->IKK JNK_ERK JNK / ERK MyD88->JNK_ERK NF_kB_IkB NF-κB/IκB IKK->NF_kB_IkB Phosphorylates IκB NF_kB NF-κB (active) NF_kB_IkB->NF_kB Releases DNA DNA NF_kB->DNA Translocates to nucleus and binds p_JNK_ERK p-JNK / p-ERK (active) JNK_ERK->p_JNK_ERK Phosphorylation p_JNK_ERK->DNA Activates transcription factors Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Potential interference of this compound with pro-inflammatory signaling pathways.

Experimental Workflow for Interference Mitigation

This workflow outlines the logical steps a researcher should take when suspecting and addressing interference from this compound.

Experimental_Workflow Start Assay Anomaly (e.g., High Background) Suspect_Interference Suspect Lauroyl-L-carnitine Chloride Interference Start->Suspect_Interference Run_Controls Run Diagnostic Controls (Spike-in, Dilution) Suspect_Interference->Run_Controls Interference_Confirmed Interference Confirmed? Run_Controls->Interference_Confirmed Optimize_Assay Optimize Assay Parameters (Washing, Blocking) Interference_Confirmed->Optimize_Assay Yes No_Interference Investigate Other Causes Interference_Confirmed->No_Interference No Re-evaluate Re-evaluate Assay Performance Optimize_Assay->Re-evaluate Issue_Resolved Issue Resolved? Re-evaluate->Issue_Resolved Sample_Cleanup Implement Sample Cleanup Protocol (Activated Carbon, Resin) Issue_Resolved->Sample_Cleanup No End Accurate Results Issue_Resolved->End Yes Run_Assay Run Assay with Cleaned Sample Sample_Cleanup->Run_Assay Run_Assay->End

Caption: Logical workflow for troubleshooting this compound interference.

References

improving the stability of Lauroyl-L-carnitine chloride in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Lauroyl-L-carnitine chloride in various pH conditions during experimental procedures.

Troubleshooting Guide

This guide is designed to help users identify and resolve common issues encountered during the handling and analysis of this compound in solution.

Problem Potential Cause Recommended Solution
Loss of compound potency or inconsistent results in aqueous buffers. Hydrolysis of the ester linkage. this compound is susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions, leading to the formation of L-carnitine and lauric acid.- pH Control: Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) for short-term experiments. For long-term storage of solutions, freezing at -20°C or -80°C is recommended. - Buffer Selection: Use buffers with minimal reactivity. Phosphate or citrate (B86180) buffers are generally suitable. Avoid highly alkaline buffers (pH > 8). - Fresh Preparations: Prepare aqueous solutions of this compound fresh before each experiment to minimize degradation.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Degradation Products: The additional peaks are likely L-carnitine and lauric acid, the hydrolysis products of this compound.- Peak Identification: Confirm the identity of the degradation products by running standards of L-carnitine and lauric acid. - Stability-Indicating Method: Utilize a validated stability-indicating analytical method capable of separating the parent compound from its degradation products. Refer to the Experimental Protocols section for a suitable HPLC method.
Precipitation of the compound in aqueous solution. Low Aqueous Solubility: this compound has limited solubility in water.- Co-solvents: Consider the use of co-solvents such as ethanol (B145695) or DMSO to improve solubility. However, be mindful of the potential impact of co-solvents on the stability and the experimental system. - Sonication: Gentle sonication can aid in the dissolution of the compound. - Concentration: Work with concentrations that are within the known solubility limits of the compound in the chosen solvent system.
Inconsistent results between experimental replicates. Inconsistent Sample Handling: Variations in incubation time, temperature, or pH between samples can lead to different extents of degradation.- Standardized Procedures: Ensure that all samples are processed under identical conditions. Use a consistent workflow from solution preparation to analysis. - Internal Standard: Incorporate an internal standard in your analytical method to account for variations in sample preparation and injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway is the hydrolysis of the ester bond, yielding L-carnitine and lauric acid. This reaction is significantly influenced by the pH of the solution.

Q2: Under which pH conditions is this compound most stable?

Based on data from similar acylcarnitines, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). It is highly susceptible to degradation in alkaline (pH > 8) and strongly acidic environments.

Q3: How should I prepare and store stock solutions of this compound?

For short-term use, stock solutions can be prepared in a suitable organic solvent like ethanol or DMSO and stored at -20°C. For aqueous solutions for immediate use, prepare them fresh and maintain a neutral to slightly acidic pH. For long-term storage, it is recommended to store the compound as a dry powder at -20°C or below, protected from moisture.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended. The method should be able to separate this compound from its potential degradation products, L-carnitine and lauric acid. Refer to the Experimental Protocols section for a detailed method.

Q5: How can I perform a forced degradation study to understand the stability of my formulation?

A forced degradation study involves subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating method. A detailed protocol for a forced degradation study is provided in the Experimental Protocols section.

Data on Stability of Related Compounds

Stress Condition Reagents and Conditions Remaining L-carnitine (%) [1]
Acidic Hydrolysis 1 M HCl at 70°C for 12 hours24.0% ± 0.81
Basic Hydrolysis 1 M NaOH at 70°C for 12 hours17.35% ± 1.72
Oxidative 3% H₂O₂ at room temperature for 4 hoursNo significant degradation
Thermal 70°C for 12 hoursNo significant degradation
Photolytic UV light (254 nm) for 4 hoursNo significant degradation

This data for L-carnitine suggests that the carnitine molecule itself is susceptible to degradation under strong acid and base conditions. The ester linkage in this compound is expected to be the primary site of hydrolysis.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify the degradation pathways and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, methanol (B129727), and acetonitrile

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm)

  • Validated stability-indicating HPLC method (see Protocol 2)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 70°C for 12 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Repeat the experiment with 0.1 M HCl.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 70°C for 12 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

    • Repeat the experiment with 0.1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 70°C for 24 hours.

    • Separately, heat 1 mL of the stock solution at 70°C for 24 hours.

    • Cool and dilute the solution to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

    • Keep a control sample protected from light.

    • Dilute both solutions to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method for this compound

This method is adapted from a validated method for L-carnitine and is designed to separate this compound from its primary degradation products.[1]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.05 M Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (Gradient elution may be required to resolve lauric acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity)

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Internal Standard (optional but recommended): A structurally similar compound that is stable under the test conditions.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress (Heat) prep->thermal photo Photolytic Stress (UV Light) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - Quantify Parent Compound - Identify Degradants hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway LLCC This compound LC L-Carnitine LLCC->LC Hydrolysis (H2O, H+ or OH-) LA Lauric Acid LLCC->LA Hydrolysis (H2O, H+ or OH-)

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Technical Support Center: Mitigating the Lytic Effects of Lauroyl-L-carnitine chloride on Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Lauroyl-L-carnitine chloride and its lytic effects on cell membranes.

I. Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cell lysis in our experiments with this compound. What are the potential causes and solutions?

A1: Increased cell lysis when using this compound, a cationic surfactant, is often concentration-dependent.[1] Here are the primary factors and troubleshooting steps:

  • Concentration of this compound: The lytic activity is directly related to its concentration. Ensure you are using the optimal concentration for your specific application, which should be determined through a dose-response experiment.

  • Cell Type and Density: Different cell lines exhibit varying sensitivities to surfactants. Seeding density can also influence the outcome. Ensure consistent cell numbers across experiments.

  • Incubation Time: Prolonged exposure will lead to increased cell lysis. Optimize the incubation time to achieve the desired effect without excessive cell death.

  • Buffer Composition: The composition of your experimental buffer can influence membrane stability. Maintain consistent and appropriate buffer conditions.

Q2: How can we mitigate the lytic effects of this compound while still achieving our experimental goals (e.g., drug delivery)?

A2: Several strategies can be employed to protect cell membranes from surfactant-induced lysis:

  • Co-formulation with Poloxamer 188 (P188): P188 is a non-ionic triblock copolymer known to stabilize and reseal damaged cell membranes.[2][3] It is believed to integrate into the lipid bilayer, enhancing its stability.[2]

  • Incorporation of Cholesterol: Cholesterol is a key component of mammalian cell membranes and is known to modulate membrane fluidity and stability. Supplementing your system with cholesterol may counteract the disruptive effects of surfactants.

  • Optimization of this compound Concentration: Reducing the concentration to the minimum effective level is the most straightforward approach to decrease lytic activity.

Q3: What are the recommended concentration ranges for Poloxamer 188 and cholesterol to protect against lysis?

A3: The optimal concentrations are cell-type and application-dependent. However, based on existing literature for general membrane stabilization, you can use the following as starting points for your optimization:

CompoundStarting Concentration RangeNotes
Poloxamer 188 0.1 - 1.0 mg/mL (approximately 12 - 120 µM)Concentrations can be increased up to 10 mg/mL in some applications.[4]
Cholesterol 1 - 10 mol% of total lipid content in the membraneThe effect of cholesterol can be complex and depends on the specific lipid composition and the surfactant used.[5][6]

Q4: What experimental assays are recommended to quantify the lytic activity of this compound and the efficacy of mitigating agents?

A4: A combination of assays is recommended for a comprehensive assessment of cell membrane integrity:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from the cytoplasm into the culture medium, which is a direct indicator of membrane rupture.[7][8]

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It is commonly used in flow cytometry and fluorescence microscopy to identify cells with compromised membrane integrity.[9]

  • Trypan Blue Exclusion Assay: A simple and cost-effective method where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.

II. Troubleshooting Guides

Guide 1: Unexpectedly High Cell Lysis in LDH Assay
Symptom Possible Cause Troubleshooting Steps
High LDH release in negative controls 1. Mechanical stress during cell handling.- Pipette gently and avoid vigorous mixing. - Centrifuge cells at low speed.
2. Contamination (e.g., microbial).- Check for signs of contamination in cell cultures.
3. Sub-optimal culture conditions.- Ensure proper pH, temperature, and CO2 levels.
LDH release is at maximum for all concentrations of this compound 1. Concentration range is too high.- Perform a dose-response experiment with a wider and lower range of concentrations.
2. Incorrect assay setup.- Verify the preparation of reagents and the assay protocol.
High variability between replicates 1. Inconsistent cell seeding.- Ensure a homogenous cell suspension before seeding.
2. Pipetting errors.- Use calibrated pipettes and ensure accurate dispensing.
Guide 2: Issues with Propidium Iodide (PI) Staining in Flow Cytometry
Symptom Possible Cause Troubleshooting Steps
High percentage of PI-positive cells in the untreated control group 1. Harsh cell detachment method (e.g., over-trypsinization).- Use a gentler detachment method or optimize trypsinization time.
2. Mechanical stress during sample preparation.- Handle cells gently during washing and resuspension steps.
3. Delayed analysis after staining.- Analyze samples promptly after PI staining as viability can decrease over time.
Weak or no PI signal in positive controls (lysed cells) 1. Insufficient PI concentration.- Ensure the final PI concentration is adequate (typically 1-5 µg/mL).
2. Incorrect instrument settings (laser and filter).- Verify that the correct laser and emission filter for PI are being used.
Shift in the negative population after treatment 1. Autofluorescence induced by the treatment.- Run an unstained treated control to assess autofluorescence.
2. Changes in cell size and granularity.- Adjust forward and side scatter gates accordingly.

III. Experimental Protocols

Protocol 1: Assessing Cell Lysis using the Lactate Dehydrogenase (LDH) Assay

This protocol provides a method to quantify the lytic effect of this compound and the protective effect of mitigating agents.

Materials:

  • Cells of interest

  • This compound stock solution

  • Poloxamer 188 and/or Cholesterol stock solutions

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of this compound with and without the mitigating agents (Poloxamer 188 or cholesterol) in a cell culture medium.

  • Controls:

    • Spontaneous LDH release: Cells treated with medium only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the LDH kit.

    • Vehicle control: Cells treated with the solvent used for the stock solutions.

  • Treatment: Remove the old medium from the cells and add the prepared treatments and controls.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 2, 4, 8, or 24 hours).

  • LDH Assay:

    • Carefully collect the supernatant from each well without disturbing the cells.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Data Analysis:

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the following formula:

Protocol 2: Evaluating Membrane Integrity with Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes how to assess the percentage of cells with compromised membranes after treatment.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, gently collect both adherent and floating cells.

  • Washing: Wash the cells once with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 100-500 µL of cold PBS.

  • PI Staining: Add PI to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the cells on ice and in the dark for 5-15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use an appropriate laser (e.g., 488 nm) and emission filter (e.g., >600 nm) for PI detection.

    • Gate on the cell population based on forward and side scatter.

    • Quantify the percentage of PI-positive cells (cells with compromised membranes).

IV. Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of LCC-induced lysis and mitigation.

Experimental_Workflow cluster_assays Assess Membrane Integrity start Start: Seed Cells treatment Treat with LCC +/- Mitigating Agents start->treatment incubation Incubate for Defined Period treatment->incubation LDH LDH Assay (Measure LDH release) incubation->LDH Collect Supernatant PI PI Staining (Flow Cytometry) incubation->PI Harvest Cells analysis Data Analysis (% Cytotoxicity / % PI+ cells) LDH->analysis PI->analysis end End: Evaluate Mitigation analysis->end

Caption: Workflow for assessing mitigation of cell lysis.

References

optimizing sonication parameters for dissolving Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving Lauroyl-L-carnitine chloride using sonication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is an acylcarnitine and a quaternary ammonium-containing cationic surfactant.[1] Its amphiphilic nature, possessing both a long hydrophobic acyl chain and a polar carnitine headgroup, can make it challenging to dissolve quickly or at high concentrations, especially in aqueous solutions where it is only slightly soluble.[1] It is also known to be hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and dissolution properties.[2][3]

Q2: What are the recommended solvents for this compound?

A2: The choice of solvent is critical and depends on the desired concentration and downstream application. Organic solvents are generally more effective than water. Several suppliers explicitly recommend using sonication to aid dissolution in specific solvents.[4][5][6]

Data Presentation: Solubility Profile

SolventReported SolubilityNotes
DMSO 10 - 50 mg/mLSonication is highly recommended to achieve higher concentrations.[2][4][6][7]
Ethanol 20 mg/mL-
DMF 20 mg/mL-
Methanol Slightly Soluble-
Water Slightly Soluble-
Complex Vehicle ≥ 1.25 mg/mLA common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Sonication can aid dissolution.[5][6]

Q3: Why is sonication recommended for dissolving this compound?

A3: Sonication is recommended to overcome the compound's slow dissolution kinetics. The process uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This energy transfer efficiently breaks down solute aggregates and enhances solvent penetration, significantly accelerating the dissolution process, particularly for surfactant-like molecules.[8]

Q4: Can prolonged or high-intensity sonication damage this compound?

A4: Yes, excessive sonication can potentially be a problem. While sonication is a powerful tool, the energy input can generate localized heat and free radicals in the solvent. For complex organic molecules like surfactants, prolonged exposure to high-intensity ultrasound can lead to degradation.[9][10] It is crucial to use the minimum effective sonication energy (power and duration) and to cool the sample to prevent thermal degradation.

Experimental Protocols

Recommended Sonication Protocol for Dissolving this compound

This protocol provides a starting point for dissolving this compound in DMSO. Parameters should be optimized for your specific concentration, volume, and equipment.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Appropriate glass vial (e.g., borosilicate)

  • Ultrasonic bath or probe sonicator

  • Vortex mixer

Methodology:

  • Preparation:

    • Weigh the desired amount of this compound directly into a clean, dry glass vial.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Initial Mixing:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 30-60 seconds to wet the powder and break up large clumps.

  • Sonication:

    • For an Ultrasonic Bath:

      • Place the vial in the bath, ensuring the water level is sufficient to cover the solvent level within the vial.

      • Sonicate in short bursts of 5-10 minutes.

      • After each burst, remove the vial and visually inspect for dissolution. If particulates remain, vortex for 30 seconds and return to the bath.

      • Monitor the vial temperature; if it becomes warm to the touch, allow it to cool to room temperature before continuing.

    • For a Probe Sonicator:

      • Use a low power setting (e.g., 20-30% amplitude) to avoid overheating and aerosolizing the solvent.

      • Immerse the probe tip into the solution, ensuring it does not touch the vial walls or bottom.

      • Apply sonication in short pulses (e.g., 10 seconds on, 15 seconds off) for a total processing time of 2-5 minutes.

      • Place the vial in an ice bath during probe sonication to dissipate heat effectively.

  • Final Assessment:

    • Once no visible particulates remain, vortex the solution one final time.

    • Let the solution stand for 5-10 minutes to ensure it is stable and no precipitation occurs. The final solution should be clear.

Troubleshooting Guides

DissolutionWorkflow cluster_prep Preparation cluster_check1 Initial Check cluster_sonicate Sonication Cycle cluster_outcome Outcome start Start: Weigh Compound add_solvent Add Selected Solvent start->add_solvent vortex Vortex / Mix Vigorously add_solvent->vortex dissolved1 Fully Dissolved? vortex->dissolved1 sonicate Apply Sonication (Short Bursts, Monitor Temp) dissolved1->sonicate No solution_ready Solution Ready dissolved1->solution_ready Yes check2 Fully Dissolved? sonicate->check2 check2->sonicate No, continue cycle check2->solution_ready Yes troubleshoot Go to Troubleshooting Guide check2->troubleshoot No, after several cycles

Problem 1: The solution remains cloudy or contains visible particulates after several sonication cycles.

Possible CauseRecommended Solution
Insufficient Sonication Energy Increase the duration of sonication bursts or, for probe sonicators, slightly increase the amplitude. Ensure good energy transfer by checking the water level in a bath sonicator.
Concentration Exceeds Solubility Limit The target concentration may be too high for the chosen solvent. Dilute the sample by adding more solvent and recalculating the concentration. If a high concentration is required, a different solvent system may be necessary.
Poor Solvent Quality The presence of water in organic solvents (especially hygroscopic ones like DMSO) can significantly reduce solubility. Use fresh, anhydrous-grade solvents.

Problem 2: The compound dissolves initially but crashes out or precipitates over time.

Possible CauseRecommended Solution
Supersaturated Solution Sonication, especially with heating, can create a temporary supersaturated state. The solution is not stable at room temperature. The only solution is to work with a lower, stable concentration or use the solution immediately after preparation.
Temperature Change Solubility is often temperature-dependent. If the solution was warmed during sonication, it might precipitate upon cooling to room temperature. Try preparing the solution at the temperature it will be stored and used.
Hygroscopic Absorption If left open to the air, the solvent (e.g., DMSO) can absorb atmospheric moisture, reducing the compound's solubility and causing precipitation. Keep solutions tightly capped and stored in a desiccator if necessary.

Problem 3: I suspect the compound has degraded during dissolution.

Possible CauseRecommended Solution
Excessive Heat Overheating during sonication is a primary cause of degradation. Always monitor temperature. Use an ice bath for probe sonicators or sonicate in shorter bursts in a bath sonicator, allowing the sample to cool between cycles.
Prolonged Sonication Extended exposure to ultrasonic energy can break chemical bonds.[9] Optimize the process to use the minimum sonication time required for dissolution. If it takes more than 30-40 minutes of total sonication time, consider re-evaluating the solvent and concentration.
Solvent Reactivity/Impurities Although less common, impurities in the solvent could potentially react with the compound, especially with the energy input from sonication.[11][12] Use high-purity (e.g., HPLC or LC-MS grade) solvents.

TroubleshootingLogic cluster_causes Possible Causes cluster_solutions Potential Solutions problem Problem: Solution is Not Clear or Precipitates cause1 Concentration > Solubility problem->cause1 cause2 Insufficient Sonication (Time / Power) problem->cause2 cause3 Sub-Optimal Conditions (Solvent, Temp) problem->cause3 cause4 Degradation (Excess Heat / Time) problem->cause4 sol1 Reduce Concentration or Change Solvent cause1->sol1 sol2 Increase Sonication Time (in bursts) or Power cause2->sol2 sol3 Use Anhydrous Solvent & Control Temperature cause3->sol3 sol4 Reduce Sonication Intensity & Use Cooling Bath cause4->sol4

References

Validation & Comparative

A Comparative Analysis of Lauroyl-L-carnitine Chloride and Palmitoylcarnitine as Absorption Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of oral drug formulations for poorly permeable compounds remains a significant challenge in the pharmaceutical industry. The use of absorption enhancers, which transiently modulate the permeability of the intestinal epithelium, is a promising strategy to improve the oral bioavailability of such drugs. Among the various classes of absorption enhancers, acylcarnitines have garnered considerable attention. This guide provides a comparative analysis of two prominent long-chain acylcarnitines, Lauroyl-L-carnitine chloride and palmitoylcarnitine (B157527), focusing on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate their performance.

Mechanism of Action: Modulation of Tight Junctions

Both Lauroyl-L-carnitine and palmitoylcarnitine primarily enhance paracellular drug absorption by modulating the integrity of tight junctions (TJs), the primary barrier to the free passage of substances through the intestinal epithelium. Their mechanism of action involves the disruption of the intricate protein network that forms these junctions.

Studies on Caco-2 cell monolayers, a widely accepted in vitro model of the human intestinal epithelium, have shown that both compounds induce a decrease in transepithelial electrical resistance (TEER), a reliable indicator of tight junction integrity, and a concomitant increase in the permeability of paracellular markers such as mannitol (B672) and fluorescein (B123965) isothiocyanate dextran (B179266) (FD-40).

The underlying mechanism for this effect is linked to the alteration of specific tight junction proteins. Both lauroylcarnitine (B1674569) and palmitoylcarnitine have been demonstrated to decrease the protein levels of claudin-1, claudin-4, and claudin-5, key components of the TJ strands. Interestingly, this effect is associated with the release of cholesterol from the plasma membrane, suggesting that the membrane-perturbing effects of these acylcarnitines play a crucial role in their absorption-enhancing activity. Palmitoylcarnitine, in particular, has been shown to cause lytic effects on the cell membrane at higher concentrations, which contributes to the increased permeability but also raises concerns about cytotoxicity.

Performance Comparison

The following tables summarize the quantitative data on the effects of this compound and palmitoylcarnitine on the barrier function of Caco-2 cell monolayers.

Table 1: Effect on Transepithelial Electrical Resistance (TEER)

CompoundConcentrationIncubation TimeTEER ReductionReference
LauroylcarnitineNot Specified1 hourSignificant Decrease
Palmitoylcarnitine0.1 mM - 1 mM30 minutesDose-dependent decrease
PalmitoylcarnitineNot Specified1 hourSignificant Decrease

Note: Specific percentage reductions in TEER for a direct comparison at the same concentration and time point are not available in the provided search results. However, both compounds are reported to significantly reduce TEER.

Table 2: Effect on Paracellular Permeability (FD-40 Flux)

CompoundConcentrationIncubation TimeIncrease in FD-40 FluxReference
LauroylcarnitineNot Specified1 hourSignificant Increase
PalmitoylcarnitineNot Specified1 hourSignificant Increase

Note: While both compounds increase FD-40 flux, a direct quantitative comparison of the permeability coefficients from the available search results is not possible.

Table 3: Effect on Tight Junction Protein Levels in Caco-2 Cells

CompoundEffect on Claudin-1Effect on Claudin-4Effect on Claudin-5Reference
LauroylcarnitineDecreaseDecreaseDecrease
PalmitoylcarnitineDecreaseDecreaseDecrease

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and the experimental procedures used to assess these absorption enhancers, the following diagrams are provided.

G cluster_0 Mechanism of Action A Acylcarnitines (Lauroyl-L-carnitine, Palmitoylcarnitine) B Plasma Membrane A->B interact with C Cholesterol Release B->C D Tight Junctions C->D destabilizes E Decreased Protein Levels of Claudin-1, Claudin-4, Claudin-5 D->E F Increased Paracellular Permeability E->F G Enhanced Drug Absorption F->G

Caption: Proposed mechanism of acylcarnitine-induced absorption enhancement.

G cluster_1 Experimental Workflow A Caco-2 Cell Culture on Transwell Inserts B Treatment with Acylcarnitines A->B C TEER Measurement B->C D Paracellular Marker (e.g., FD-40) Flux Assay B->D E Cell Lysis and Protein Extraction B->E G Data Analysis and Comparison C->G D->G F Western Blot for Tight Junction Proteins (Claudins, Occludin, ZO-1) E->F F->G

Caption: General experimental workflow for evaluating absorption enhancers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and palmitoylcarnitine.

Caco-2 Cell Culture and Treatment
  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days.

  • Treatment: Prior to the experiment, the cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compounds (this compound or palmitoylcarnitine) are dissolved in HBSS at the desired concentrations and added to the apical side of the Transwell inserts. HBSS without the test compound is added to the basolateral side.

Measurement of Transepithelial Electrical Resistance (TEER)
  • Apparatus: An epithelial voltohmmeter (e.g., Millicell® ERS-2).

  • Procedure:

    • Equilibrate the Caco-2 monolayers in HBSS at 37°C for 30 minutes.

    • Measure the initial TEER of each monolayer before adding the test compounds.

    • Add the acylcarnitine solutions to the apical compartment.

    • Measure the TEER at specified time intervals (e.g., 0, 15, 30, 60, 120 minutes) after the addition of the compounds.

    • The resistance of a blank insert without cells is subtracted from the measured resistance of the cell monolayers.

    • TEER values are typically expressed in Ω·cm² by multiplying the resistance by the surface area of the Transwell insert.

    • The percentage of initial TEER is calculated to normalize the data.

Paracellular Permeability Assay (FD-40 Flux)
  • Marker Molecule: Fluorescein isothiocyanate dextran 40,000 (FD-40), a fluorescently labeled polysaccharide that is poorly permeable across cell membranes and primarily transported via the paracellular route.

  • Procedure:

    • After the treatment with acylcarnitines for the desired duration, the apical solution is replaced with a solution containing FD-40 (e.g., 1 mg/mL) and the respective acylcarnitine.

    • Fresh HBSS is added to the basolateral compartment.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh HBSS.

    • The concentration of FD-40 in the basolateral samples is determined using a fluorescence plate reader (excitation wavelength ~490 nm, emission wavelength ~520 nm).

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the marker across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the marker in the apical compartment.

Western Blot Analysis of Tight Junction Proteins
  • Procedure:

    • Cell Lysis: After treatment with acylcarnitines, the Caco-2 monolayers are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

      • The membrane is incubated with primary antibodies specific for the tight junction proteins of interest (e.g., anti-claudin-1, anti-claudin-4, anti-claudin-5, anti-occludin, anti-ZO-1) overnight at 4°C.

      • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

Both this compound and palmitoylcarnitine are effective absorption enhancers that function by reversibly opening the paracellular pathway through the modulation of tight junction proteins. Their mechanism is linked to their interaction with the cell membrane and the subsequent release of cholesterol. While both compounds demonstrate similar effects on TEER, paracellular permeability, and claudin protein levels, palmitoylcarnitine has been associated with lytic effects at higher concentrations. The choice between these enhancers for a specific drug formulation would depend on a careful evaluation of their efficacy-to-toxicity ratio for the target application

Lauroyl-L-Carnitine Chloride: A Comparative Guide to its Efficacy as a Drug Absorption Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl-L-carnitine chloride, an acylcarnitine, has emerged as a promising drug absorption enhancer, particularly for improving the oral bioavailability of poorly permeable compounds such as peptides.[1][2] This guide provides a comprehensive comparison of this compound with other well-established permeation enhancers, supported by available experimental data. It delves into the mechanisms of action, presents quantitative comparisons, and provides detailed experimental protocols to aid in the evaluation and application of this compound in drug development.

Mechanism of Action: Modulating Tight Junctions

This compound primarily enhances drug absorption by modulating the paracellular pathway, which is governed by tight junctions between intestinal epithelial cells.[3] In vitro studies on Caco-2 cell monolayers, a widely accepted model for the intestinal barrier, have demonstrated that Lauroyl-L-carnitine and its analog, palmitoylcarnitine, induce a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers like fluorescein (B123965) isothiocyanate dextran (B179266) (FD-40).[3] This indicates a loss of barrier function of the tight junctions.[3]

The underlying mechanism involves a reduction in the protein levels of specific claudins, namely claudin-1, -4, and -5, which are key components of the tight junction strands.[3] It is suggested that this effect may be associated with cholesterol leakage from the plasma membrane.[3]

dot

Mechanism_of_Action cluster_membrane Apical Membrane of Enterocyte cluster_tight_junction Tight Junction Complex Lauroyl_L_carnitine Lauroyl-L-carnitine Chloride Plasma_Membrane Plasma Membrane Lauroyl_L_carnitine->Plasma_Membrane Interacts with Cholesterol_Efflux Cholesterol Efflux Plasma_Membrane->Cholesterol_Efflux Claudin_Proteins Claudin-1, -4, -5 Protein Levels Cholesterol_Efflux->Claudin_Proteins Leads to decreased Paracellular_Permeability Increased Paracellular Permeability Claudin_Proteins->Paracellular_Permeability Results in Drug_Absorption Enhanced Drug Absorption Paracellular_Permeability->Drug_Absorption

Proposed mechanism of this compound in enhancing paracellular drug absorption.

Quantitative Comparison of Permeation Enhancers

Direct comparative studies providing quantitative data for this compound alongside other enhancers under identical experimental conditions are limited. However, data from various studies on Caco-2 cell monolayers can provide a basis for comparison.

Permeation EnhancerConcentrationEffect on TEERFold Increase in Permeability (Marker)Cytotoxicity (Cell Line)Reference
This compound Not specifiedDecreaseIncrease (FD-40)Data not available[3]
Palmitoylcarnitine chloride 1 mMReduced to 29% of initial valueSignificant increase (Mannitol, PEG-4000)IC50: 33.3 µM (SiHa), 42.9 µM (HeLa)[4][5]
Sodium Caprate (C10) 8.5 mMReversible reduction3.5-fold (PEG4000)TEER fails to recover at 0.5% w/v[1][6][7]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental protocols.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This protocol outlines a general procedure for evaluating the effect of permeation enhancers on the integrity and permeability of Caco-2 cell monolayers.

1. Cell Culture:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For permeability studies, cells are seeded on permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • The cell monolayers are allowed to differentiate for 21-25 days, with the medium being changed every 2-3 days.

2. Transepithelial Electrical Resistance (TEER) Measurement:

  • The integrity of the Caco-2 cell monolayer is monitored by measuring TEER using an epithelial voltohmmeter.

  • Monolayers with TEER values above a predetermined threshold (e.g., 300 Ω·cm²) are used for the transport experiments.

3. Transport Experiment:

  • The culture medium is removed from the apical (AP) and basolateral (BL) compartments of the Transwell inserts.

  • The monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • A solution of the model drug (e.g., a fluorescent marker like Lucifer Yellow or a specific drug) with or without the permeation enhancer (e.g., this compound) is added to the AP compartment.

  • Fresh HBSS is added to the BL compartment.

  • At predetermined time intervals, samples are collected from the BL compartment and replaced with fresh HBSS.

  • The concentration of the model drug in the collected samples is quantified using an appropriate analytical method (e.g., fluorescence spectroscopy, HPLC).

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the flux of the drug across the monolayer.

    • A is the surface area of the insert.

    • C0 is the initial concentration of the drug in the AP compartment.

  • The effect of the permeation enhancer is evaluated by comparing the Papp values in the presence and absence of the enhancer.

  • TEER is measured before and after the experiment to assess the impact of the enhancer on monolayer integrity.

dot

Experimental_Workflow Start Start Caco2_Culture Culture Caco-2 cells on Transwell inserts (21-25 days) Start->Caco2_Culture TEER_Measurement1 Measure TEER to confirm monolayer integrity Caco2_Culture->TEER_Measurement1 Transport_Experiment Perform transport experiment: - Add drug +/- enhancer to Apical side - Sample from Basolateral side TEER_Measurement1->Transport_Experiment TEER_Measurement2 Measure TEER post-experiment Transport_Experiment->TEER_Measurement2 Data_Analysis Analyze samples and calculate Papp TEER_Measurement2->Data_Analysis End End Data_Analysis->End

Workflow for in vitro Caco-2 permeability assay.
Cytotoxicity Assays

1. MTT Assay:

  • Caco-2 cells are seeded in a 96-well plate and allowed to attach.

  • Cells are treated with various concentrations of the permeation enhancer for a specific duration (e.g., 24 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader to determine cell viability.

2. LDH Assay:

  • Lactate dehydrogenase (LDH) release into the culture medium is a marker of cell membrane damage.

  • After treating the Caco-2 monolayers with the permeation enhancer, the culture medium from the AP compartment is collected.

  • The LDH activity in the medium is measured using a commercially available kit.

In Vivo Studies

While in vitro data provides valuable insights, in vivo studies are crucial for validating the efficacy of a drug absorption enhancer. A study in piglets showed that the bioavailability of L-carnitine from lauroyl-L-carnitine was lower than that of free L-carnitine and its salts, suggesting that the ester may undergo hydrolysis before or during absorption.[8] However, this study focused on the bioavailability of carnitine itself and not on its ability to enhance the absorption of other drugs. Further in vivo studies are needed to demonstrate the ability of this compound to enhance the oral bioavailability of specific poorly permeable drugs in animal models and, ultimately, in humans.

Conclusion

This compound shows promise as a drug absorption enhancer through its mechanism of modulating tight junctions. Available in vitro data suggests its efficacy is comparable to other acylcarnitines like palmitoylcarnitine. However, a comprehensive understanding of its potency and safety profile relative to other enhancers requires more direct comparative studies with standardized protocols. Researchers and drug development professionals should consider the existing evidence while also acknowledging the need for further in vivo validation to fully ascertain the therapeutic potential of this compound in improving oral drug delivery.

References

Comparative Safety and Toxicity Profile of Lauroyl-L-carnitine Chloride: An Analysis Based on Surrogate Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant.[1] It has been utilized in research settings to permeabilize porcine enterocytes for the delivery of polar fluorescent probes.[1] Despite its application in cellular studies, a comprehensive review of publicly available literature and safety data sheets reveals a significant lack of in vivo safety and toxicity studies specifically for this compound.[2][3][4] This guide, therefore, aims to provide a comparative analysis of its potential safety profile by examining data from structurally related long-chain acylcarnitines (LCACs) and the parent compound, L-carnitine. This approach allows for an informed, albeit indirect, assessment for researchers, scientists, and drug development professionals.

As alternatives, this guide will also touch upon other drug delivery platforms, such as L-carnitine conjugated nanoparticles, which are being explored for targeted drug delivery.

Part 1: this compound - Known Properties and Data Gaps

There is a notable absence of toxicological data for this compound. Safety Data Sheets (SDS) for the compound explicitly state that no toxicology data is available and it is not classified under major carcinogenic categories.[2] The primary identified use in the literature is as a surfactant for research purposes.[1] Given this data gap, a direct assessment of its in vivo safety and toxicity is not possible. The following sections will, therefore, focus on surrogate compounds to infer a potential toxicological profile.

Part 2: Comparative Analysis with Other Long-Chain Acylcarnitines (LCACs)

To understand the potential risks associated with this compound, it is pertinent to examine the known effects of other LCACs, such as Stearoyl-L-carnitine (C18) and Oleoyl-L-carnitine (C18:1). Recent in vivo studies using zebrafish embryos have shed light on the cardiotoxic potential of these related compounds.

Experimental Protocols for LCAC Toxicity in Zebrafish

A key study investigated the impact of LCACs on zebrafish embryos to assess developmental toxicity and cardiac function.[5][6]

  • Test Organism: Wild-type zebrafish (Danio rerio) embryos.

  • Treatment: Embryos at 48 hours post-fertilization (hpf) were incubated with various concentrations (0.1, 0.5, 1, and 5 µM) of Stearoyl-L-carnitine (C18), Oleoyl-L-carnitine (C18:1), or a short-chain acylcarnitine control (Propionyl-L-carnitine, C3) for 48 hours.[5][6]

  • Endpoints Assessed:

    • Survival and morphogenesis.[5][6]

    • Mitochondrial function and ATP production.[5][7]

    • Cardiac function, including heart rate and fractional shortening.[5]

    • Gene expression related to mitochondrial function.[5]

Quantitative Data Summary: LCACs vs. Control
ParameterStearoyl-L-carnitine (C18)Oleoyl-L-carnitine (C18:1)Propionyl-L-carnitine (C3) (Control)Reference
Survival at 5 µM Significantly increased mortalityNo negative effect on survivalNo negative effect on survival[6]
Phenotypic Changes Pericardial edema and intracardiac blood congestion observed even at low concentrations (0.1 and 0.5 µM)Pericardial edema and intracardiac blood congestion observed even at low concentrations (0.1 and 0.5 µM)No significant phenotypic changes[6]
Mitochondrial Function Severely impairedSeverely impairedNo significant impairment[7]
ATP Production Significantly decreasedSignificantly decreasedNo significant change[5]
Cardiac Function Reduced heart rate and diminished fractional shorteningReduced heart rate and diminished fractional shorteningNo significant change[5]
Signaling and Toxicity Pathway

Elevated levels of LCACs can interfere with mitochondrial function, a critical aspect of cellular energy metabolism. The accumulation of LCACs is implicated in the inhibition of mitochondrial oxidative phosphorylation (OXPHOS) and can lead to a collapse in mitochondrial energetics.[8][9] This disruption in ATP production, particularly in high-energy demand tissues like the heart, can result in severe cardiac dysfunction.[5][7] Furthermore, LCACs like palmitoylcarnitine (B157527) have been shown to induce cytosolic Ca2+ accumulation and activate Ca2+-dependent phospholipases, contributing to cardiotoxicity.[9]

LCAC_Toxicity_Pathway LCAC High Levels of Long-Chain Acylcarnitines (LCACs) Mito_Dysfunction Mitochondrial Dysfunction LCAC->Mito_Dysfunction Ca_Homeostasis Disruption of Ca2+ Homeostasis LCAC->Ca_Homeostasis ATP_Reduction Reduced ATP Production Mito_Dysfunction->ATP_Reduction Cardiac_Dysfunction Cardiac Dysfunction (e.g., Heart Failure Phenotypes) ATP_Reduction->Cardiac_Dysfunction Phospholipase Activation of Ca2+-dependent Phospholipases Ca_Homeostasis->Phospholipase Cell_Death Cardiomyocyte Death Ca_Homeostasis->Cell_Death Ca2+ overload Phospholipase->Cell_Death

Caption: Postulated toxicity pathway for high levels of Long-Chain Acylcarnitines (LCACs).

Part 3: Safety Profile of L-carnitine and its Salts

In contrast to the potential toxicity of its long-chain esters, L-carnitine and its tartrate salt are generally considered safe for human consumption within certain limits.

Quantitative Data from Human and Animal Studies
CompoundDosageObservationSpeciesReference
L-carnitine Up to 2000 mg/day (chronic supplementation)Strong evidence of safety (Observed Safe Level)Human[10][11]
L-carnitine 1500 mg/dayUnlikely to cause adverse health effectsHuman (adults and adolescents)[12][13][14]
L-carnitine chloride Up to 737 mg/kg body weight/day (1 year)No toxicologically significant adverse effectsRat[15]
L-carnitine chloride Up to 200 mg/kg body weight/day (1 year)No toxicologically significant adverse effectsDog[15]
L-carnitine L-tartrate Up to 4935 mg/kg body weight/day (90 days)No treatment-related effects on mortality, ophthalmology, hematology, or histopathologyRat[15]

It is important to note that while L-carnitine itself has a strong safety profile, the addition of a long fatty acid chain, as in Lauroyl-L-carnitine, drastically alters its physicochemical properties and potential biological interactions, making direct extrapolation of safety data inappropriate.

Part 4: Alternative Technologies for Drug Delivery

Given that this compound has been used as a permeation enhancer, it is useful to compare this approach with more advanced drug delivery systems that also leverage carnitine pathways.

L-carnitine Conjugated Nanoparticles

An emerging alternative for targeted drug delivery is the use of nanoparticles functionalized with L-carnitine.[16] These systems are designed to target the Na+-coupled carnitine transporter (OCTN2), which is highly expressed in certain tissues like skeletal muscle and some cancer cells.[16][17]

Experimental Workflow for Nanoparticle Drug Delivery

Nanoparticle_Workflow cluster_prep Nanoparticle Preparation cluster_delivery Targeted Delivery and Uptake Drug Therapeutic Agent (e.g., 5-FU, Paclitaxel) NP_Formation Nanoparticle Formation (e.g., Self-assembly, Emulsion) Drug->NP_Formation Polymer Biodegradable Polymer (e.g., PLGA, Chitosan-Stearic Acid) Polymer->NP_Formation LC L-carnitine Derivative LC->NP_Formation LC_NP L-carnitine Conjugated Nanoparticle NP_Formation->LC_NP OCTN2 OCTN2 Transporter LC_NP->OCTN2 Binding Target_Cell Target Cell (e.g., Cancer cell, Muscle cell) Uptake Receptor-Mediated Endocytosis OCTN2->Uptake Release Intracellular Drug Release Uptake->Release

Caption: General workflow for L-carnitine conjugated nanoparticle preparation and targeted delivery.

Comparison of Approaches
FeatureLauroyl-L-carnitine (as surfactant)L-carnitine Conjugated Nanoparticles
Mechanism Non-specific membrane permeabilizationTargeted uptake via OCTN2 transporters
Specificity LowHigh
Potential Toxicity Unknown, but related LCACs show cardiotoxicityDependent on nanoparticle material (e.g., PLGA is biodegradable)
Drug Protection NoneEncapsulation protects drug from degradation
Release Profile ImmediateSlow and prolonged release

Studies have shown that L-carnitine conjugated micelles can enhance the oral bioavailability of drugs like paclitaxel (B517696) and increase cellular uptake in Caco-2 cells.[18] Similarly, L-carnitine-conjugated PLGA nanoparticles have been investigated for delivering chemotherapeutic agents to colon cancer cells.[17]

There is a critical lack of in vivo safety and toxicity data for this compound. Based on studies of structurally similar long-chain acylcarnitines, there is a potential for mitochondrial and cardiac toxicity, which warrants caution. The parent compound, L-carnitine, has a well-established safety profile, but this is not directly transferable to its long-chain esters. For applications requiring enhanced cellular delivery, researchers may consider alternative, targeted strategies such as L-carnitine functionalized nanoparticles, which offer greater specificity and a potentially more favorable safety profile, pending further investigation of the nanoparticle constituents themselves. Further research is imperative to establish a definitive safety profile for this compound before its consideration in any developmental pipeline.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methods for the quantification of Lauroyl-L-carnitine chloride: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, impacting research and development in metabolic disorders and drug delivery. This document outlines the experimental protocols and performance characteristics of these techniques, supported by experimental data from peer-reviewed studies, to aid in method selection and cross-validation.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following table summarizes the quantitative performance of LC-MS/MS and HPLC-FLD based on published literature for long-chain acylcarnitines, which are representative of Lauroyl-L-carnitine.

Analytical MethodSample MatrixLinearity RangeLimit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
LC-MS/MS Human Serum/Plasma0.0012 - 10 µg/mL~1.2 ng/mL[1]Intra-day: 0.37-13.7% Inter-day: 1.3-9.5%[1]90.4 - 114%[1]
HPLC-FLD (with derivatization)Human Plasma0 - 5.0 nmol/mL0.24 - 1.97 nmol/mL< 10.3%Not explicitly stated, but method is quantitative

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of Lauroyl-L-carnitine. It can be performed with or without derivatization, though derivatization to butyl esters can improve chromatographic behavior and ionization efficiency.[2]

Sample Preparation (Human Plasma):

  • To a 100 µL plasma sample, add an appropriate deuterated internal standard (e.g., Lauroyl-L-carnitine-d3).

  • Precipitate proteins by adding 400 µL of cold acetonitrile (B52724).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • For butylation (optional, but recommended for improved performance): Add 100 µL of 5% acetyl chloride in n-butanol and incubate at 60°C for 20 minutes. Evaporate to dryness.[2]

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water) for LC-MS/MS analysis.[2]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.[3]

Mass Spectrometry Conditions:

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Lauroyl-L-carnitine: The precursor ion ([M+H]+) is m/z 344.3. A common product ion resulting from the neutral loss of trimethylamine (B31210) is m/z 85.0.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD methods require derivatization of Lauroyl-L-carnitine to introduce a fluorescent tag, as it does not possess a native chromophore or fluorophore.

Sample Preparation and Derivatization (Human Plasma):

  • Isolate long-chain acylcarnitines from 50 µL of plasma using a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) gel).[1]

  • Elute the acylcarnitines from the SPE cartridge and dry the eluate.

  • Derivatize the dried residue with a fluorescent labeling agent, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate.[1]

  • Reconstitute the derivatized sample in a suitable solvent for HPLC analysis.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., for 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate, excitation and emission wavelengths would be determined during method development).

Mandatory Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS Tandem MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

LC-MS/MS Experimental Workflow

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample SPE Solid-Phase Extraction Sample->SPE Elute Elution & Drying SPE->Elute Derivatize Fluorescent Derivatization Elute->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute HPLC HPLC Separation Reconstitute->HPLC FLD Fluorescence Detection HPLC->FLD Quantification Quantification FLD->Quantification

HPLC-FLD Experimental Workflow

Conclusion

Both LC-MS/MS and HPLC-FLD are viable methods for the quantification of this compound. LC-MS/MS offers superior sensitivity and selectivity and can often be performed without derivatization, making it a powerful tool for complex biological matrices. HPLC-FLD, while requiring a derivatization step, is a robust and more accessible technique that can provide reliable quantitative data. The choice between these methods will depend on the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For cross-validation, it is recommended to analyze the same set of samples by both methods and compare the quantitative results for correlation and bias.

References

A Comparative Analysis of Lauroyl-L-Carnitine Chloride and Other Chemical Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of effective transdermal drug delivery, the selection of a suitable penetration enhancer is paramount. These agents are crucial for overcoming the formidable barrier of the stratum corneum, thereby increasing the bioavailability of topically applied active pharmaceutical ingredients (APIs). This guide provides a comparative study of Lauroyl-L-carnitine chloride against three widely recognized chemical penetration enhancers: Oleic Acid, Dimethyl Sulfoxide (DMSO), and Transcutol®.

While extensive research has been conducted on the efficacy of oleic acid, DMSO, and Transcutol®, it is important to note that quantitative data on the transdermal penetration enhancement of this compound is limited in publicly available literature. Much of the existing research on this compound focuses on its role as an absorption enhancer in oral and nasal delivery systems, where it is known to affect tight junctions. Its mechanism of action and efficacy in transdermal applications are less understood. This guide, therefore, presents the available data for all enhancers and offers a theoretical perspective on the potential mechanism of this compound in skin penetration.

Comparative Efficacy of Chemical Penetration Enhancers

The effectiveness of a chemical penetration enhancer is often expressed as an Enhancement Ratio (ER), which is the factor by which the enhancer increases the flux of a drug across the skin compared to a control formulation without the enhancer. The following table summarizes reported enhancement ratios for the selected compounds.

Penetration EnhancerDrugEnhancement Ratio (ER)Reference
Oleic Acid Lamotrigine3.55[1]
Diclofenac3.74[2]
Pelubiprofen3.6[3]
S-methyl-L-methionine9.43[4]
Dimethyl Sulfoxide (DMSO) Estradiol4[5][6]
Medroxyprogesterone4.5[5]
Acyclovirup to 107[5][7]
Transcutol® 4-cyanophenol~2[8]
Clonazepam~4 (at 50% concentration)[8][9]
This compound Data not available for transdermal drug delivery-

Mechanisms of Action

The primary mechanism by which chemical penetration enhancers facilitate drug transport across the stratum corneum involves the disruption of its highly ordered lipid structure. However, the specific interactions vary between different classes of enhancers.

  • This compound: While direct evidence for its mechanism in skin is scarce, as a surfactant, it is hypothesized to interact with the intercellular lipids of the stratum corneum. Its amphiphilic nature may allow it to insert into the lipid bilayers, thereby increasing their fluidity and permeability. In other epithelial tissues, acylcarnitines have been shown to modulate tight junction proteins, a mechanism that could potentially play a role in the paracellular transport across the skin, although this is less established for the stratum corneum.[10][11][12][13]

  • Oleic Acid: This unsaturated fatty acid is known to partition into the stratum corneum and disrupt the highly ordered lipid lamellae.[1][14] It is believed to create separate, more fluid domains within the lipid bilayers, leading to an increase in the diffusion coefficient of permeating drugs.[1][14]

  • Dimethyl Sulfoxide (DMSO): DMSO is a potent and versatile penetration enhancer that acts through multiple mechanisms. It can alter the structure of keratin (B1170402) within the corneocytes, disrupt the lipid bilayer, and act as a solvent to increase the partitioning of a drug into the skin.[5][15]

  • Transcutol® (Diethylene Glycol Monoethyl Ether): Transcutol is thought to work primarily by acting as a solvent and increasing the solubility of the drug within the stratum corneum.[8][16] It can also increase the partitioning of the drug from the vehicle into the skin.[8][16]

Experimental Protocols

The following section details a standard experimental protocol for evaluating the in vitro skin permeation of a drug in the presence of a chemical penetration enhancer using Franz diffusion cells.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

1. Objective: To quantify the permeation of a model drug through an excised skin membrane in the presence of different chemical penetration enhancers.

2. Materials and Equipment:

  • Franz diffusion cells

  • Excised skin membrane (e.g., human or porcine skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Donor formulation (API with and without enhancers)

  • Magnetic stirrer

  • Water bath with circulator

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) system for analysis

3. Skin Membrane Preparation:

  • Obtain full-thickness skin and remove subcutaneous fat.

  • Dermatomed skin to a thickness of approximately 500 µm is often used.

  • Cut the skin into sections appropriately sized for the Franz diffusion cells.

  • Store the prepared skin frozen until use. Prior to the experiment, thaw the skin and hydrate (B1144303) it in PBS.

4. Franz Diffusion Cell Setup:

  • Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be maintained at 32°C ± 1°C to mimic physiological skin temperature.

  • Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stir plate.

5. Permeation Experiment:

  • Apply a known quantity of the donor formulation (e.g., 5 mg/cm²) to the surface of the stratum corneum in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

6. Sample Analysis:

  • Analyze the collected samples for drug concentration using a validated HPLC method.

7. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated versus time.

  • Determine the steady-state flux (Jss) from the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.

  • Calculate the Enhancement Ratio (ER) as the ratio of the flux with the enhancer to the flux without the enhancer.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane D Assemble Franz Diffusion Cell A->D B Prepare Donor Formulations (with/without Enhancer) E Apply Donor Formulation B->E C Prepare Receptor Solution C->D D->E Mount Skin F Collect Samples at Time Intervals E->F Start Permeation G Analyze Samples (e.g., HPLC) F->G Quantify Drug H Calculate Flux and Enhancement Ratio G->H Data Processing

Caption: A typical experimental workflow for evaluating chemical penetration enhancers using Franz diffusion cells.

Mechanisms of Stratum Corneum Disruption

Stratum_Corneum_Disruption cluster_enhancers Chemical Penetration Enhancers cluster_sc Stratum Corneum Barrier cluster_effects Primary Effects Lauroyl_Carnitine Lauroyl-L-carnitine (Surfactant) Lipid_Bilayer Intercellular Lipid Bilayer Lauroyl_Carnitine->Lipid_Bilayer Intercalates Oleic_Acid Oleic Acid (Fatty Acid) Oleic_Acid->Lipid_Bilayer Partitions into DMSO DMSO DMSO->Lipid_Bilayer Disrupts Keratin Corneocyte Keratin DMSO->Keratin Alters Conformation Transcutol Transcutol Drug_Solubility Drug Solubility in Stratum Corneum Transcutol->Drug_Solubility Increases Increased_Fluidity Increased Fluidity Lipid_Bilayer->Increased_Fluidity Disruption Lipid Disruption Lipid_Bilayer->Disruption Protein_Alteration Protein Alteration Keratin->Protein_Alteration Increased_Partitioning Increased Partitioning Drug_Solubility->Increased_Partitioning Increased_Permeability Increased_Permeability Increased_Fluidity->Increased_Permeability Disruption->Increased_Permeability Protein_Alteration->Increased_Permeability Increased_Partitioning->Increased_Permeability

References

Comparative Analysis of Lauroyl-L-carnitine Chloride's Impact on Tight Junction Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lauroyl-L-carnitine chloride's effects on tight junction protein expression, juxtaposed with other known modulators. The information is intended for researchers, scientists, and professionals in drug development investigating intestinal barrier permeability and drug absorption.

Introduction

Tight junctions are crucial protein complexes that regulate the paracellular pathway, controlling the passage of ions, solutes, and water across epithelial and endothelial barriers. The modulation of tight junction protein expression is a key area of research for enhancing the oral bioavailability of poorly permeable drugs and for treating diseases associated with intestinal barrier dysfunction. This compound has been identified as a potent absorption enhancer that acts by modulating tight junction integrity. This guide compares its effects with those of other compounds known to influence tight junction protein expression, providing experimental data and protocols to support further research.

Comparative Data on Tight Junction Protein Expression

The following tables summarize the quantitative effects of this compound and alternative tight junction modulators on key tight junction proteins and barrier function, primarily in the Caco-2 cell line model of the intestinal epithelium.

Table 1: Effect of this compound on Tight Junction Protein Expression and Barrier Function in Caco-2 Cells

CompoundConcentrationIncubation TimeEffect on Claudin-1Effect on Claudin-4Effect on Claudin-5Effect on TEEREffect on Paracellular Flux (FD-40)Reference
Lauroyl-L-carnitineNot Specified1 hourDecreaseDecreaseDecreaseDecreaseIncrease[1]

Table 2: Comparison with Alternative Tight Junction Modulators

CompoundConcentrationIncubation TimeEffect on Key Tight Junction ProteinsEffect on TEERMechanism of ActionReference
Barrier Enhancers
Berberine50 µM24 hoursPrevents cytokine-induced redistribution of occludinPrevents cytokine-induced decreaseDown-regulates NF-κB and myosin light chain kinase (MLCK) pathways[2]
Quercetin400 µM48 hoursUnique changes in TJ protein compositionIncreaseNot fully elucidated, involves multiple pathways[3]
Zinc100 µM48 hoursSignature-like changes in TJ protein compositionIncreaseDependent on cell differentiation state[4]
Probiotics (e.g., Bifidobacterium bifidum)MOI of 124 hoursPrevents TNF-α-induced disruptionPrevents TNF-α-induced decreaseProduction of metabolites like acetate[5]
Barrier Disrupters (for comparison)
PalmitoylcarnitineNot Specified1 hourDecrease in Claudin-1, -4, and -5DecreaseMay involve cholesterol leakage from the plasma membrane[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in this guide.

Caco-2 Cell Culture and Treatment
  • Cell Line: Caco-2 (human colorectal adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For permeability assays, cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with stable tight junctions.

  • Treatment: On the day of the experiment, the culture medium is replaced with fresh medium containing the desired concentration of this compound or other modulators. Control wells receive vehicle only.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a widely used, non-invasive method to assess the integrity of the epithelial monolayer.

  • Apparatus: An epithelial volt-ohm meter (e.g., Millicell® ERS-2).

  • Procedure:

    • Equilibrate the Caco-2 monolayers in fresh, pre-warmed culture medium for 30 minutes at 37°C.

    • Measure the electrical resistance across the monolayer using the volt-ohm meter.

    • Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance of the cell monolayer.

    • Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the Transwell insert.

    • Measurements are typically taken before and after the addition of the test compound at various time points.

Western Blot Analysis of Tight Junction Proteins

This technique is used to quantify the expression levels of specific tight junction proteins.

  • Protein Extraction:

    • Wash Caco-2 monolayers with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the tight junction proteins of interest (e.g., anti-claudin-1, anti-occludin, anti-ZO-1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to differentiate Caco2->Differentiate Treat Treat with Lauroyl-L-carnitine Cl or alternative modulators Differentiate->Treat TEER TEER Measurement Treat->TEER WesternBlot Western Blot for Tight Junction Proteins Treat->WesternBlot Flux Paracellular Flux Assay (e.g., FD-40) Treat->Flux

Caption: Experimental workflow for assessing tight junction modulation.

Lauroyl_Carnitine_Pathway LauroylCarnitine Lauroyl-L-carnitine chloride Membrane Plasma Membrane LauroylCarnitine->Membrane Interacts with Cholesterol Cholesterol Leakage Membrane->Cholesterol Induces TJ_Complex Tight Junction Complex (Claudin-1, -4, -5) Cholesterol->TJ_Complex Affects stability of TJ_Disruption Decreased Protein Levels & Disruption of Tight Junctions TJ_Complex->TJ_Disruption Permeability Increased Paracellular Permeability TJ_Disruption->Permeability Berberine_Pathway Berberine Berberine NFkB NF-κB Pathway Berberine->NFkB Inhibits MLCK MLCK Pathway Berberine->MLCK Inhibits Barrier_Integrity Enhanced Barrier Integrity Berberine->Barrier_Integrity Leads to InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines) InflammatoryStimuli->NFkB Activates InflammatoryStimuli->MLCK Activates TJ_Disruption Tight Junction Disruption NFkB->TJ_Disruption MLCK->TJ_Disruption

References

A Comparative Analysis of Lauroyl-L-Carnitine Chloride's Cellular Effects on Caco-2 and HT-29 Intestinal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of Lauroyl-L-carnitine chloride and related long-chain acylcarnitines on two widely used human colon adenocarcinoma cell lines: Caco-2 and HT-29. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the implicated signaling pathways to facilitate a deeper understanding of their differential impacts on intestinal epithelial cell models.

Introduction to Caco-2 and HT-29 Cell Lines

Caco-2 and HT-29 cells are both derived from human colon adenocarcinomas, but they exhibit distinct morphological and functional characteristics in culture, making them suitable for different experimental applications. Caco-2 cells spontaneously differentiate into a polarized monolayer of absorptive enterocytes with well-defined tight junctions, leading to high transepithelial electrical resistance (TEER). This makes them an excellent in vitro model for studying intestinal drug absorption and barrier function.[1][2] In contrast, HT-29 cells are more heterogeneous and can be manipulated to differentiate into either absorptive or mucus-secreting goblet-like cells.[2] They typically form a less tightly sealed monolayer with lower TEER compared to Caco-2 cells.[1]

Comparative Effects of this compound and Related Acylcarnitines

While direct comparative studies of this compound on both cell lines are limited, this guide synthesizes available data on lauroylcarnitine (B1674569) for Caco-2 cells and extrapolates the effects on HT-29 cells based on studies with other long-chain acylcarnitines like palmitoylcarnitine (B157527).

Effects on Cell Permeability and Barrier Function

In Caco-2 cells, Lauroyl-L-carnitine has been shown to act as a potent absorption enhancer by modulating tight junctions. Treatment with lauroylcarnitine leads to a decrease in TEER and an increase in the flux of paracellular markers, indicating a loss of barrier function.[3] This effect is attributed to the decreased protein levels of specific claudins that are crucial for tight junction integrity.[3]

For HT-29 cells, which inherently possess a leakier monolayer, the effect of Lauroyl-L-carnitine on barrier function is less characterized. However, given their response to other membrane-active molecules, it is plausible that it would also experience an increase in paracellular permeability.

ParameterCaco-2 Cells (Lauroylcarnitine)HT-29 Cells (Inferred)Reference
Transepithelial Electrical Resistance (TEER)DecreaseLikely Decrease[3]
Paracellular Permeability (e.g., FD-40 flux)IncreaseLikely Increase[3]
Tight Junction Protein ExpressionDecrease in Claudin-1, -4, and -5Not Determined[3]
Effects on Cell Viability and Apoptosis

Studies on related long-chain acylcarnitines, such as palmitoylcarnitine, have demonstrated potent effects on the viability of HT-29 cells. The combination of palmitoylcarnitine and L-carnitine has been shown to induce apoptosis in HT-29 cells.[4] This is often associated with increased oxidative stress. In contrast, the cytotoxic effects of Lauroyl-L-carnitine on Caco-2 cells are less documented in the context of apoptosis induction, with studies primarily focusing on its role as a permeation enhancer at sub-toxic concentrations.

ParameterCaco-2 Cells (Lauroyl-L-carnitine)HT-29 Cells (Palmitoylcarnitine + L-carnitine)Reference
Cell ViabilityGenerally studied at non-toxic concentrations for permeability enhancement.Decrease[4]
Apoptosis InductionNot a primary reported effect.Increase (Caspase-3 activation, DNA fragmentation)[4]
Oxidative StressNot extensively studied.Implicated in apoptosis induction.

Experimental Protocols

Caco-2 Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of the Caco-2 cell monolayer and the effect of this compound on its barrier function.

Methodology:

  • Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Measure the initial TEER of the cell monolayers using an epithelial voltohmmeter.

  • Add this compound at the desired concentration to the apical side of the Transwell® inserts.

  • Incubate for a specified period (e.g., 1 hour).[3]

  • Measure the TEER at various time points post-treatment.

  • Calculate the percentage change in TEER relative to untreated control monolayers.

HT-29 Cell Viability (MTT) Assay

Objective: To determine the effect of acylcarnitines on the viability of HT-29 cells.

Methodology:

  • Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound (e.g., palmitoylcarnitine in combination with L-carnitine) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Western Blot Analysis of Tight Junction Proteins in Caco-2 Cells

Objective: To quantify the changes in the expression of tight junction proteins (e.g., claudins) in Caco-2 cells following treatment with Lauroyl-L-carnitine.

Methodology:

  • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

  • Treat the cells with Lauroyl-L-carnitine for the desired time.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against the target tight junction proteins (e.g., anti-claudin-1, -4, -5) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and related acylcarnitines in Caco-2 and HT-29 cells can be attributed to their distinct cellular characteristics and the signaling pathways they engage.

In Caco-2 cells, the primary mechanism of Lauroyl-L-carnitine is the modulation of the paracellular pathway through the alteration of tight junction protein composition.

G LCC Lauroyl-L-carnitine chloride TJ Tight Junctions LCC->TJ interacts with Claudins Claudin-1, -4, -5 Protein Levels TJ->Claudins affects Permeability Paracellular Permeability Claudins->Permeability decreased levels lead to increased

Lauroyl-L-carnitine's effect on Caco-2 tight junctions.

In HT-29 cells, long-chain acylcarnitines appear to induce apoptosis through pathways likely involving mitochondrial stress and the generation of reactive oxygen species (ROS).

G Acylcarnitine Long-chain Acylcarnitine Mitochondria Mitochondria Acylcarnitine->Mitochondria induces stress in ROS Reactive Oxygen Species (ROS) Mitochondria->ROS increases production of Caspase Caspase Activation ROS->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis triggers

Acylcarnitine-induced apoptosis pathway in HT-29 cells.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the effects of this compound on Caco-2 and HT-29 cells.

G cluster_caco2 Caco-2 Experiments cluster_ht29 HT-29 Experiments Caco2_culture Culture Caco-2 cells on Transwells (21 days) TEER TEER Measurement Caco2_culture->TEER WB Western Blot for Tight Junction Proteins Caco2_culture->WB Permeability_assay Paracellular Permeability Assay (e.g., FD-40) TEER->Permeability_assay end Comparative Analysis Permeability_assay->end WB->end HT29_culture Culture HT-29 cells in plates Viability_assay Cell Viability Assay (e.g., MTT) HT29_culture->Viability_assay Apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) HT29_culture->Apoptosis_assay Viability_assay->end Apoptosis_assay->end start Lauroyl-L-carnitine chloride treatment start->Caco2_culture start->HT29_culture

Workflow for comparing effects on Caco-2 and HT-29 cells.

Conclusion

This compound and related long-chain acylcarnitines exhibit distinct effects on Caco-2 and HT-29 cells, reflecting the inherent differences between these two cell lines. In the Caco-2 model, the primary effect of lauroylcarnitine is the enhancement of paracellular permeability via modulation of tight junction proteins, highlighting its potential as a drug absorption enhancer. In contrast, long-chain acylcarnitines demonstrate a propensity to induce apoptosis in HT-29 cells, suggesting a different mechanism of action that may be relevant in the context of cancer cell biology. Further direct comparative studies are warranted to fully elucidate the differential effects of this compound on these and other intestinal epithelial cell models.

References

Safety Operating Guide

Proper Disposal of Lauroyl-L-Carnitine Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Lauroyl-L-carnitine chloride, a cationic surfactant used in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance is classified as a hazardous chemical, and appropriate personal protective equipment (PPE) should be worn at all times.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedProtective gloves, lab coat
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationProtective gloves, lab coat
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationSafety glasses with side shields or goggles, face shield
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationUse only in a well-ventilated area or with a fume hood

Data sourced from MedChemExpress and Cayman Chemical Safety Data Sheets.[1][2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of down the drain or in regular trash.[3] The recommended procedure is to arrange for disposal by a licensed professional waste disposal service.[4]

Experimental Protocol for Waste Collection and Disposal:

  • Containerization:

    • Leave the this compound in its original container whenever possible.

    • If transferring is necessary, use a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound"), CAS number (6919-91-1), and relevant hazard symbols.

  • Waste Segregation:

    • Do not mix this compound with other waste materials. Store it separately to avoid unintended chemical reactions.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated chemical waste storage area.

    • This area should be a well-ventilated, secure location, away from incompatible materials.

    • Follow the storage temperature guidelines found on the product's safety data sheet, which may include storing at -20°C or -80°C for long-term stability.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

    • Disposal must be conducted in accordance with all local, state, and federal regulations.[1][5]

Handling Spills:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[5]

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation. For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled container for chemical waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: The collected spill waste should be disposed of following the same protocol as the original chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal A Identify Lauroyl-L-carnitine chloride for disposal B Consult Safety Data Sheet (SDS) for hazards and handling A->B C Wear appropriate PPE: Gloves, Goggles, Lab Coat B->C D Is the chemical in its original container? C->D E Keep in original container D->E Yes F Transfer to a new, compatible, and sealed container D->F No G Label container clearly: Chemical Name, CAS#, Hazards E->G F->G H Store in designated chemical waste area G->H I Segregate from incompatible materials H->I J Contact Environmental Health & Safety (EHS) or licensed waste contractor I->J K Provide SDS to waste contractor J->K L Dispose of in accordance with local and national regulations K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

When handling Lauroyl-L-carnitine chloride in a laboratory setting, it is crucial to adhere to strict safety protocols to protect researchers and the environment. While some suppliers may not classify this compound as hazardous, other Safety Data Sheets (SDS) indicate that it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, a cautious approach is recommended, assuming the more stringent safety precautions are necessary.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified in its more detailed Safety Data Sheet.

Hazard Category Potential Risks Recommended PPE Additional Precautions
Inhalation May cause respiratory tract irritation.[1]NIOSH-approved respiratorUse in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
Skin Contact Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile rubber), lab coat, full-length pants, and closed-toe shoes.Remove and wash contaminated clothing before reuse. Wash hands thoroughly after handling.
Eye Contact Causes serious eye irritation.[1]Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.An eyewash station should be readily accessible.
Ingestion Harmful if swallowed.[1]Not applicable (prevented by other PPE and safe handling practices).Do not eat, drink, or smoke in laboratory areas.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling, from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare well-ventilated work area (fume hood) prep_ppe->prep_area prep_materials Gather all necessary equipment and reagents prep_area->prep_materials handle_weigh Carefully weigh the solid compound prep_materials->handle_weigh Begin experiment handle_transfer Transfer to a suitable container handle_weigh->handle_transfer handle_dissolve Dissolve in the appropriate solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate Complete experiment cleanup_dispose Dispose of waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。